molecular formula C9H12FN3O5 B016351 5-Fluorocytidine CAS No. 2341-22-2

5-Fluorocytidine

Katalognummer: B016351
CAS-Nummer: 2341-22-2
Molekulargewicht: 261.21 g/mol
InChI-Schlüssel: STRZQWQNZQMHQR-UAKXSSHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Fluorocytidine (CAS 2341-22-2) is a fluorinated pyrimidine nucleoside analog that serves as a critical compound in biochemical and oncological research. Its primary research value lies in its role as a precursor in metabolic pathways that lead to the formation of potent cytotoxins, making it a compound of significant interest for developing novel therapeutic strategies. Key Research Applications & Mechanism of Action: Anticancer Prodrug Development: this compound is a key intermediate metabolite in the activation pathway of the oral chemotherapeutic prodrug Capecitabine. It is metabolized sequentially by cytidine deaminase and thymidine phosphorylase to ultimately form 5-fluorouracil (5-FU), which is selectively activated in tumor tissues . Its cytotoxicity is primarily attributed to the inhibition of thymidylate synthetase after its intracellular conversion to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), a critical enzyme for DNA synthesis . This mechanism leads to the termination of cell proliferation and is a key area of study in cancer research. Gene-Directed Enzyme Prodrug Therapy (GDEPT): Recent research explores this compound and its N4-acylated derivatives as promising prodrug candidates for GDEPT systems. In this approach, bacterial amidohydrolases (such as YqfB and D8_RL), which are not naturally present in humans, can be targeted to cancer cells to selectively activate these prodrugs. This strategy aims to generate the cytotoxic drug 5-fluorouracil specifically within tumor cells, thereby minimizing off-target effects and improving the therapeutic index . Antifungal and Antiviral Research: The compound's mechanism has been extensively studied in pathogens, where it is taken up and converted into 5-fluorouracil, leading to RNA miscoding and inhibition of DNA synthesis . This dual action makes it a valuable tool for investigating antimicrobial and antiviral agents, particularly against RNA viruses. Biochemical & Structural Probing: In fundamental science, this compound is incorporated into RNA molecules to study structure and dynamics. The 19 F nucleus acts as a sensitive spectroscopic probe in NMR studies, providing insights into RNA secondary structures, local environments, and ligand interactions due to its large chemical shift range and sensitivity . This product is intended for research purposes only by trained laboratory personnel. It is strictly not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRZQWQNZQMHQR-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177964
Record name 5-Fluorocytidine
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Molecular Weight

261.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2341-22-2
Record name 5-Fluorocytidine
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Record name 5-Fluorocytidine
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Record name 5-Fluorocytidine
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Record name 5-Fluorocytidine
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Record name 5-FLUOROCYTIDINE
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Foundational & Exploratory

The Dawn of a Systemic Antifungal: An In-depth Technical Guide to the Early Studies on the Discovery of 5-Fluorocytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research surrounding the discovery of 5-Fluorocytidine (5-Fluorocytosine, 5-FC), a pivotal moment in the development of systemic antifungal therapies. Initially synthesized in 1957 as a potential anti-cancer agent, its true calling was discovered in the following years as a potent fungistatic drug. This document provides a comprehensive overview of the early synthesis, initial biological evaluations, and the elucidation of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Discovery and Initial Synthesis

5-Fluorocytosine (B48100) was first synthesized in 1957 by R. Duschinsky, E. Pleven, and C. Heidelberger with the intent of creating a new tumor-inhibitory compound.[1] The rationale was to introduce a fluorine atom into the pyrimidine (B1678525) ring to act as an antimetabolite. While its efficacy as an anticancer drug proved insufficient, its antifungal properties were later discovered, marking a significant advancement in treating systemic mycoses.[2]

The Original Synthesis of 5-Fluoropyrimidines

The initial synthesis of 5-fluoropyrimidines, including 5-fluorouracil (B62378) and subsequently 5-fluorocytosine, was a multi-step process starting from ethyl fluoroacetate. The core of the synthesis involved the construction of the 5-fluoropyrimidine (B1206419) ring. Later methods provided a more direct synthesis of 5-fluorocytosine. For instance, a method was developed that involved the reaction of the cytosine ring system with trifluoromethyl hypofluorite, followed by the decomposition of the resulting adduct to yield 5-fluorocytosine in good yields.[3][4]

A subsequent patented method for the preparation of 5-fluorocytosine involved reacting 2,5-difluoro-4-chloropyrimidine (B8608999) with a proton acid in the presence of water to yield 2-hydroxy-4-chloro-5-fluoropyrimidine, which was then reacted with ammonia (B1221849) to produce 5-fluorocytosine.[5]

Experimental Protocol: A Representative Early Synthesis of 5-Fluorocytosine

The following protocol is based on a later described method that reflects the chemical transformations involved in early syntheses:

  • Reaction of 2,5-difluoro-4-chloropyrimidine with Hydrochloric Acid: 15.05 g (0.1 mole) of 2,5-difluoro-4-chloropyrimidine were stirred in 30 ml of 37% strength aqueous hydrochloric acid at 50° C for 2 hours.[5]

  • Neutralization and Amination: After cooling, the mixture was neutralized with a 33% strength aqueous ammonia solution. The mixture was then diluted with 100 ml of ethanol, and a further 20 ml of aqueous 33% strength ammonia solution were added.[5]

  • Reaction Completion and Isolation: The mixture was subsequently stirred at room temperature for 2 hours.[5]

  • Purification: The mixture was concentrated in vacuo, and the residue was taken up in 60 ml of water. The resulting solid was filtered off with suction, washed with water, and dried to yield the final product.[5]

Early Antifungal Activity Studies

The antifungal potential of 5-fluorocytosine was a serendipitous discovery. Initial in vitro studies were crucial in establishing its spectrum of activity, primarily against Candida and Cryptococcus species.[2][6] These early investigations were hindered by the inhibitory effects of biological substances in the culture media, which led to the development of standardized testing procedures.[6]

Quantitative Data from Early In Vitro Studies

The following table summarizes the minimal inhibitory concentrations (MICs) and minimal fungicidal concentrations (MFCs) of 5-fluorocytosine against key fungal pathogens as determined in early studies.

Fungal SpeciesNumber of IsolatesMIC Range (µg/ml)MFC Range (µg/ml)Reference
Cryptococcus neoformansNot Specified0.46 to 3.93.9 to 15.6[6]
Candida albicansNot Specified0.46 to 3.9≥ 15.6[6]
Pathogenic & Commensal Yeasts216MIC of 16 µg/ml correlated with specific inhibition zonesNot Applicable[7]
Experimental Protocols for Early Antifungal Susceptibility Testing

Broth Dilution Method for MIC and MFC Determination

This method was fundamental in quantifying the antifungal activity of 5-fluorocytosine.

  • Preparation of 5-Fluorocytosine Stock Solution: A stock solution of 10,000 µg/ml was prepared in normal saline, pH 6.5, and sterilized by filtration.

  • Serial Dilutions: The stock solution was serially diluted in Yeast Nitrogen Base (YNB) broth to achieve the desired final concentrations.

  • Inoculum Preparation: Fungal isolates were grown and suspended in a suitable medium to a standardized concentration.

  • Incubation: The prepared dilutions were inoculated with the fungal suspension and incubated at a standard temperature, typically 37°C.

  • MIC Determination: The Minimal Inhibitory Concentration (MIC) was defined as the lowest drug concentration with no visible growth, determined by visual inspection, often with the aid of a magnifying viewer.

  • MFC Determination: To determine the Minimal Fungicidal Concentration (MFC), all tubes showing no visible growth and the lowest concentration permitting growth were subcultured onto Sabouraud dextrose agar (B569324) plates. The MFC was the lowest concentration that resulted in no growth on the subculture plates.

Disk Diffusion Susceptibility Testing

This method provided a qualitative and semi-quantitative assessment of susceptibility.

  • Agar Preparation: Yeast morphology agar with a pH of 5.0, supplemented with 0.25 mg of thiamine/dl, was used.[7]

  • Inoculation: The agar surface was uniformly inoculated with a standardized suspension of the yeast isolate.

  • Disk Application: Paper disks impregnated with 1 µg and 10 µg of 5-fluorocytocytosine were placed on the agar surface.[7]

  • Incubation: The plates were incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The diameter of the zone of no growth around each disk was measured in millimeters. These zone sizes were then correlated with MIC values determined by the agar dilution method. For example, an MIC of 16 µg/ml correlated with zones of 14 mm and 25 mm for the 1 µg and 10 µg disks, respectively.[7]

Mechanism of Action

The unique mechanism of action of 5-fluorocytosine is central to its efficacy and selective toxicity for fungal cells. It functions as a prodrug, with its antifungal activity dependent on its conversion to 5-fluorouracil (5-FU) within the fungal cell.

5-Fluorocytosine Mechanism of Action cluster_extracellular Extracellular cluster_fungal_cell Fungal Cell 5FC_ext 5-Fluorocytosine 5FC_int 5-Fluorocytosine 5FC_ext->5FC_int Transport 5FU 5-Fluorouracil 5FC_int->5FU Deamination 5FUMP 5-Fluorouridine monophosphate 5FU->5FUMP Phosphorylation 5FUDP 5-Fluorouridine diphosphate 5FUMP->5FUDP 5FUTP 5-Fluorouridine triphosphate 5FUDP->5FUTP 5FdUMP 5-Fluorodeoxyuridine monophosphate 5FUDP->5FdUMP Reduction RNA_synthesis RNA Synthesis 5FUTP->RNA_synthesis Incorporation Protein_synthesis Protein Synthesis (Inhibited) RNA_synthesis->Protein_synthesis Thymidylate_synthetase Thymidylate Synthetase (Inhibited) 5FdUMP->Thymidylate_synthetase DNA_synthesis DNA Synthesis (Inhibited) Thymidylate_synthetase->DNA_synthesis Cytosine_permease Cytosine Permease Cytosine_permease->5FC_int Cytosine_deaminase Cytosine Deaminase Cytosine_deaminase->5FU UPRT Uracil Phosphoribosyltransferase UPRT->5FUMP Ribonucleotide_reductase Ribonucleotide Reductase Ribonucleotide_reductase->5FdUMP

Caption: Mechanism of action of 5-Fluorocytosine in a fungal cell.

Experimental Workflow for Early In Vitro Antifungal Studies

The logical flow of early investigations into the antifungal properties of 5-fluorocytosine followed a systematic approach from initial screening to quantitative characterization.

Experimental Workflow for Early In Vitro Antifungal Studies start Start: Pure Compound (5-Fluorocytosine) stock_prep Stock Solution Preparation (e.g., 10,000 µg/ml in saline) start->stock_prep screening Initial Qualitative Screening (Disk Diffusion Assay) stock_prep->screening Qualitative Assessment quant_assay Quantitative Assay (Broth/Agar Dilution) stock_prep->quant_assay Quantitative Assessment data_analysis Data Analysis and Interpretation screening->data_analysis mic_determination MIC Determination (Lowest concentration inhibiting growth) quant_assay->mic_determination mfc_determination MFC Determination (Subculturing to determine fungicidal effect) mic_determination->mfc_determination mfc_determination->data_analysis

Caption: Workflow of early in vitro antifungal susceptibility testing.

Conclusion

The discovery of this compound and the subsequent elucidation of its antifungal properties represent a landmark in the history of medical mycology. The early studies, from its initial synthesis to the meticulous in vitro evaluations, laid the groundwork for its clinical use. This technical guide has provided a detailed overview of these foundational investigations, offering valuable insights for today's researchers and drug development professionals who continue to build upon this important legacy. The journey of this compound from a failed anticancer agent to an essential antifungal drug underscores the often-unpredictable path of scientific discovery.

References

The Core Mechanism of 5-Fluorocytidine in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the multifaceted mechanism of action of 5-Fluorocytidine (5-FC) in cancer cells. Primarily functioning as a prodrug, 5-FC's therapeutic efficacy is intrinsically linked to its conversion to the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). This guide details the enzymatic conversion, the subsequent anabolic pathways leading to cytotoxic metabolites, and their ultimate impact on DNA and RNA synthesis and function. Furthermore, it explores the direct, albeit less prominent, cytotoxic effects of 5-FC and provides a comprehensive overview of the experimental methodologies used to investigate these mechanisms.

The Predominant Mechanism: A Prodrug for 5-Fluorouracil

The principal mechanism of action of this compound in cancer therapy is its role as a targeted prodrug for 5-Fluorouracil.[1] By itself, 5-FC exhibits minimal direct cytotoxicity against mammalian cells due to the absence of the enzyme cytosine deaminase (CD), which is required for its activation.[2] This enzymatic deficiency in human cells forms the basis of a highly targeted anti-cancer strategy known as Gene-Directed Enzyme Prodrug Therapy (GDEPT).

In the GDEPT paradigm, the gene encoding for a non-mammalian cytosine deaminase, typically from yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), is selectively delivered to and expressed within tumor cells.[2] Subsequent systemic administration of the non-toxic 5-FC leads to its conversion into the potent cytotoxic agent 5-FU, specifically at the tumor site.[1][2][3] This localized production of 5-FU minimizes systemic toxicity, a common limitation of conventional 5-FU chemotherapy.[4]

The Anabolic Activation of 5-Fluorouracil

Once 5-FU is generated within the cancer cell, it undergoes a series of anabolic conversions to form three active metabolites, each contributing to its overall cytotoxicity:

  • Fluorouridine triphosphate (FUTP): 5-FU can be converted to fluorouridine monophosphate (FUMP) and subsequently phosphorylated to FUTP. FUTP is then incorporated into RNA in place of uridine (B1682114) triphosphate (UTP), leading to disruptions in RNA processing, maturation, and function.[5]

  • Fluorodeoxyuridine triphosphate (FdUTP): 5-FU can also be metabolized to fluorodeoxyuridine (FUdR), which is then phosphorylated to FdUTP. FdUTP can be misincorporated into DNA instead of deoxythymidine triphosphate (dTTP), causing DNA damage and triggering cell death pathways.

  • Fluorodeoxyuridine monophosphate (FdUMP): This metabolite is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[5] By forming a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, FdUMP depletes the intracellular pool of dTMP, leading to an imbalance of deoxynucleotides, inhibition of DNA replication, and "thymineless death".

The following diagram illustrates the metabolic activation pathway of this compound in a cytosine deaminase-expressing cancer cell.

5-Fluorocytidine_Metabolic_Pathway cluster_0 Extracellular cluster_1 Cancer Cell 5FC_ext This compound (5-FC) (Prodrug) 5FC_int 5-FC 5FC_ext->5FC_int Transport 5FU 5-Fluorouracil (5-FU) 5FC_int->5FU Cytosine Deaminase (CD) FUTP FUTP 5FU->FUTP Anabolic Conversion FdUTP FdUTP 5FU->FdUTP Anabolic Conversion FdUMP FdUMP 5FU->FdUMP Anabolic Conversion RNA_damage RNA Dysfunction FUTP->RNA_damage Incorporation into RNA DNA_damage DNA Damage FdUTP->DNA_damage Incorporation into DNA TS_inhibition Thymidylate Synthase Inhibition FdUMP->TS_inhibition Inhibition

Fig. 1: Metabolic activation of this compound in cancer cells.

Direct Cytotoxic Effects of this compound

While the primary mechanism of 5-FC is its conversion to 5-FU, some evidence suggests that 5-FC itself can be incorporated into RNA, leading to cytotoxic effects, although this is considered a minor pathway.[1] Studies have shown that in the absence of cytosine deaminase activity, 5-FC can be metabolized to ribonucleosides and incorporated into RNA oligonucleotides, which can exert cytotoxic effects in vitro.[1] This direct incorporation is significantly less than that of 5-fluorouridine (B13573) (a metabolite of 5-FU).[6][7] The biological consequences of this low-level incorporation may contribute to the overall anti-tumor effect, potentially through subtle alterations in RNA function.[7][8]

Downstream Signaling and Apoptosis

The DNA and RNA damage induced by the active metabolites of 5-FC triggers a cascade of downstream signaling events, ultimately leading to programmed cell death, or apoptosis. The apoptotic response to 5-FU is complex and can involve multiple pathways:

  • The Intrinsic (Mitochondrial) Pathway: DNA damage often leads to the activation of the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of the initiator caspase-9, which in turn activates effector caspases like caspase-3.

  • The Extrinsic (Death Receptor) Pathway: Some studies indicate that 5-FU can upregulate death receptors like DR4 and DR5 on the cell surface.[9] Binding of their ligand, TRAIL, can initiate a signaling cascade that leads to the activation of caspase-8 and subsequent apoptosis.[9]

  • p53-Dependent and -Independent Pathways: The tumor suppressor protein p53 is a critical sensor of cellular stress, including DNA damage. Upon activation, p53 can transcriptionally activate genes that promote cell cycle arrest and apoptosis. 5-FU has been shown to induce p53-dependent apoptosis.[10] However, apoptosis can also be induced in p53-deficient cells, indicating the existence of p53-independent mechanisms.

  • Protein Kinase C-δ (PKCδ) Activation: In colorectal cancer cells, 5-FU-induced apoptosis has been shown to be mediated by the activation, phosphorylation, and cleavage of PKCδ.[11] Inhibition of PKCδ significantly reduces 5-FU-induced apoptosis, suggesting its important role in this process.[11]

The following diagram provides a simplified overview of the key signaling pathways involved in 5-FU-induced apoptosis.

5FU_Apoptosis_Pathway 5FU_Metabolites 5-FU Metabolites (FUTP, FdUTP, FdUMP) RNA_DNA_Damage RNA & DNA Damage TS Inhibition 5FU_Metabolites->RNA_DNA_Damage p53 p53 Activation RNA_DNA_Damage->p53 PKC_delta PKCδ Activation RNA_DNA_Damage->PKC_delta Bax Bax ↑ p53->Bax Bcl2 Bcl-2 ↓ p53->Bcl2 PKC_delta->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 2: Key signaling pathways in 5-FU-induced apoptosis.

Quantitative Data Summary

The efficacy of 5-FC is highly dependent on the expression of cytosine deaminase in cancer cells. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and 5-Fluorouracil

CompoundCell LineConditionIC50 ValueReference
This compoundMelanomaCD-Transduced572 µg/mL[12]
This compoundMelanomaNon-Transduced3870 µg/mL[12]
5-FluorouracilHT-29 (Colon)-~11.25 µM (after 5 days)[13]
5-FluorouracilHCT-116 (Colon)-~11.3 µM (after 3 days)[13]
5-FluorouracilEsophageal Squamous Carcinoma (Panel)-1.00 - 39.81 µM
5-FluorouracilVarious Cancer Cell Lines-10 - 50 µM[14]
5-FluorouracilHL-60 (Leukemia)5-FU Resistant>10 mg/L[15]

Table 2: Kinetic Parameters of Cytosine Deaminases for this compound

Enzyme SourceParameterValueReference
Yeast (S. cerevisiae)Km0.16 mM[4]
Yeast (S. cerevisiae)kcat17 s-1[4]
Bacterial (E. coli)Km3.52 mM (22-fold higher than yeast)
Bacterial (E. coli)Vmax4-fold lower than yeast[16]

Note: The superior kinetic properties (lower Km and higher Vmax/kcat) of yeast cytosine deaminase for 5-FC make it a more efficient enzyme for GDEPT applications compared to its bacterial counterpart.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Gene-Directed Enzyme Prodrug Therapy (GDEPT) Workflow

The following diagram and protocol outline a typical experimental workflow for evaluating the efficacy of the 5-FC/CD GDEPT system.

GDEPT_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Transduction 1. Transduction of Cancer Cells with CD Gene Selection 2. Selection of CD-Expressing Stable Cell Line Transduction->Selection IC50_Assay 3. In Vitro Cytotoxicity Assay (e.g., MTT Assay) with 5-FC Selection->IC50_Assay Bystander_Effect 4. Bystander Effect Assay (Co-culture of CD+ and CD- cells) IC50_Assay->Bystander_Effect Tumor_Implantation 5. Tumor Xenograft Implantation (CD+ cells in immunodeficient mice) Bystander_Effect->Tumor_Implantation Treatment 6. Systemic Administration of 5-FC Prodrug Tumor_Implantation->Treatment Monitoring 7. Tumor Growth Monitoring (Calipers, Imaging) Treatment->Monitoring Endpoint_Analysis 8. Endpoint Analysis (Tumor weight, Histology, Metabolite analysis) Monitoring->Endpoint_Analysis

Fig. 3: Experimental workflow for GDEPT using the 5-FC/CD system.
Cell Viability and IC50 Determination (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of 5-FC or 5-FU in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the solvent used to dissolve the drug) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.[18][19]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[18]

  • Absorbance Reading: Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[17]

Quantification of 5-FU and its Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify 5-FU and its metabolites in biological samples.

Principle: A liquid sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent, causing them to separate as they flow out of the column. A detector measures the amount of each component as it elutes.

Protocol:

  • Sample Preparation (Cell Lysates):

    • Culture and treat cells with 5-FC or 5-FU.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cell pellet in 100% methanol (B129727) and perform three cycles of snap-freezing in liquid nitrogen followed by thawing.[20]

    • Sonicate the samples and then centrifuge at high speed to pellet cell debris.[20]

    • Collect the supernatant containing the metabolites.

  • Chromatographic Separation:

    • Inject the prepared sample into an HPLC system equipped with a reverse-phase column (e.g., C18).

    • Use a mobile phase suitable for separating the polar metabolites of 5-FU. A common mobile phase is a phosphate (B84403) buffer (e.g., 50mM KH2PO4, pH 5.0) or a gradient of water, formic acid, and acetonitrile.[21][22]

  • Detection:

    • Use a UV detector set to a wavelength of approximately 254-265 nm to detect 5-FU and its metabolites.[22]

    • For higher sensitivity and specificity, a mass spectrometer (LC-MS/MS) can be used for detection.[20]

  • Quantification:

    • Create a standard curve using known concentrations of 5-FU and its metabolites.

    • Compare the peak areas from the sample chromatogram to the standard curve to determine the concentration of each metabolite.

Thymidylate Synthase (TS) Activity Assay (Tritium Release Assay)

This assay measures the enzymatic activity of TS by quantifying the release of tritium (B154650) from a radiolabeled substrate.

Principle: TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to dTMP. When [5-3H]dUMP is used as a substrate, the tritium atom at the 5-position is released into the aqueous solvent as tritiated water (3H2O). The amount of radioactivity in the water is directly proportional to the TS activity.

Protocol:

  • Preparation of Cell Lysate: Prepare a cytosolic extract from cancer cells or tumor tissue.

  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate, [5-3H]dUMP, and the cofactor 5,10-methylenetetrahydrofolate in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 60 minutes).

  • Stopping the Reaction and Separation: Stop the reaction by adding an acid. Separate the tritiated water from the unreacted [5-3H]dUMP by adding activated charcoal, which binds the nucleotide substrate.[23][24]

  • Scintillation Counting: Centrifuge the mixture to pellet the charcoal. Transfer the supernatant (containing 3H2O) to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Calculation of Activity: Calculate the TS activity based on the amount of tritium released per unit of time and protein concentration.

Conclusion

This compound's mechanism of action in cancer cells is predominantly as a prodrug, relying on its conversion to 5-Fluorouracil by the enzyme cytosine deaminase. This conversion, often engineered in the context of GDEPT, unleashes the cytotoxic potential of 5-FU's metabolites, which disrupt both DNA and RNA synthesis and function, ultimately inducing apoptosis through a network of signaling pathways. While a minor, direct role for 5-FC through its incorporation into RNA exists, its clinical significance is likely secondary to its function as a prodrug. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this targeted anti-cancer strategy. The continued exploration of the nuances of 5-FC's mechanism, particularly the interplay between RNA and DNA damage responses, will be crucial for optimizing its clinical application and developing novel combination therapies.

References

The Metabolic Conversion of 5-Fluorocytidine to 5-Fluorouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway converting the prodrug 5-Fluorocytidine (5-FC) into the active anticancer agent 5-Fluorouracil (B62378) (5-FU). The core of this biotransformation lies in the enzymatic activity of cytidine (B196190) deaminase (CDA). This document details the underlying biochemistry, presents quantitative data, outlines detailed experimental protocols for studying this conversion, and provides visual representations of the key processes.

The Core Metabolic Pathway

The conversion of this compound (5-FC) to 5-Fluorouracil (5-FU) is a single-step enzymatic reaction catalyzed by cytidine deaminase (CDA)[1][2]. This enzyme is found in various organisms, including bacteria, fungi, and mammals, and plays a crucial role in the pyrimidine (B1678525) salvage pathway. In the context of cancer therapy, this metabolic activation can be exploited through gene-directed enzyme prodrug therapy (GDEPT), where tumor cells are engineered to express a non-human CDA, or by leveraging the enzymatic activity of the gut microbiome[3][4][5][6].

The reaction involves the hydrolytic deamination of the cytosine base in 5-FC, replacing the amino group at position 4 with a hydroxyl group, thereby forming 5-FU.

Key Enzyme: Cytidine Deaminase (CDA)
  • EC Number: 3.5.4.5

  • Function: Catalyzes the hydrolytic conversion of cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively. It also processes various cytidine analogs, including 5-FC[2].

Quantitative Data

The efficiency of the 5-FC to 5-FU conversion is paramount for its therapeutic efficacy. Below is a summary of available quantitative data related to this metabolic step.

ParameterValueOrganism/SystemReference
kcat ~185 s⁻¹E. coli CDA (with cytosine)[1]
Km (for cytosine) 0.20 - 0.32 mME. coli CDA[1]
5-FU Concentration in Tumors > 400 µMHuman colorectal tumor xenografts expressing CDA[6]
5-FU Levels in Human Serum (post 5-FC) > 100 ng/mlHealthy volunteers and patients after a 2g oral dose of 5-FC[7]
5-FU Levels in Human Serum (post 5-FC) > 1,000 ng/mlPatients with cryptococcal meningitis treated with 5-FC[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the metabolic conversion of 5-FC to 5-FU.

In Vitro Cytidine Deaminase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for measuring CDA activity in cell lysates or tissue homogenates[8].

Materials:

  • CDA Assay Buffer

  • CDA Substrate (Cytidine or this compound)

  • Recombinant CDA (for positive control)

  • Sample (cell lysate or tissue homogenate)

  • Ammonium Chloride Standard

  • Reaction Mix (proprietary, often contains components for a coupled enzymatic reaction that generates a fluorescent product)

  • 96-well microplate (black, clear bottom)

  • Fluorometric microplate reader (Ex/Em = 410/470 nm)

Procedure:

  • Sample Preparation:

    • For tissues, homogenize 10 mg of tissue in 100 µl of ice-cold CDA Assay Buffer using a Dounce homogenizer.

    • For cultured cells, lyse the cells using the assay buffer.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the Ammonium Chloride Standard in CDA Assay Buffer to generate a standard curve (e.g., 0, 200, 400, 600, 800, 1000 pmol/well).

  • Assay Protocol:

    • Add 2-30 µl of the sample supernatant to wells of the microplate.

    • Adjust the volume of all wells (samples and standards) to 50 µl with CDA Assay Buffer.

    • Prepare a sample background control for each sample by adding the same amount of sample to a separate well, but do not add the substrate in the next step.

    • Add 10 µl of the CDA Substrate solution to each well (except the background controls).

    • Incubate the plate at 37°C for 30 minutes.

    • Add 150 µl of the Reaction Mix to all wells.

    • Incubate at 37°C for 30 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence at Ex/Em = 410/470 nm.

  • Calculation:

    • Subtract the background control reading from the sample reading.

    • Calculate the CDA activity based on the standard curve, protein concentration of the sample, and incubation time.

HPLC Method for Quantification of 5-FC and 5-FU

This protocol outlines a general approach for the separation and quantification of 5-FC and 5-FU in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection[9][10][11].

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., µBondapak, X-Terra)

  • Mobile phase: e.g., potassium dihydrogen phosphate (B84403) solution or a gradient of acetonitrile (B52724) in an aqueous buffer with formic acid.

  • 5-FC and 5-FU standards

  • Internal standard (e.g., 5-bromouracil)

  • Sample (e.g., plasma, cell culture supernatant)

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Methanol (B129727), acetonitrile, formic acid

Procedure:

  • Sample Preparation (from plasma):

    • To 500 µl of plasma, add the internal standard.

    • Perform protein precipitation with a cold organic solvent (e.g., methanol or acetonitrile).

    • Centrifuge to pellet the protein and collect the supernatant.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute 5-FC and 5-FU with a suitable solvent mixture.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Run the separation using an isocratic or gradient elution with the chosen mobile phase.

    • Detect the analytes by UV absorbance at approximately 260-270 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of 5-FC and 5-FU.

    • Determine the concentrations of 5-FC and 5-FU in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Mass Spectrometry-Based Analysis

For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice[12][13][14].

Instrumentation:

  • UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

General Procedure:

  • Sample Preparation: Similar to the HPLC method, involving protein precipitation and potentially SPE for cleanup.

  • Chromatographic Separation: Utilize a suitable reverse-phase column and gradient elution to separate 5-FC and 5-FU.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Define specific precursor-to-product ion transitions for 5-FC and 5-FU for accurate quantification.

    • Stable isotope-labeled internal standards for 5-FC and 5-FU are recommended for the most accurate results.

  • Data Analysis: Quantify the analytes based on the peak area ratios of the analyte to the internal standard, using a calibration curve.

Mandatory Visualizations

Metabolic Pathway of this compound to 5-Fluorouracil

Metabolic_Pathway_5FC_to_5FU cluster_pathway Metabolic Conversion M_5FC This compound (5-FC) M_5FU 5-Fluorouracil (5-FU) M_5FC->M_5FU Cytidine Deaminase (CDA)

Caption: The enzymatic conversion of this compound to 5-Fluorouracil.

Experimental Workflow for In Vitro CDA Activity Assay

CDA_Assay_Workflow cluster_workflow In Vitro CDA Activity Assay Workflow start Start sample_prep Sample Preparation (Lysis/Homogenization) start->sample_prep centrifugation Centrifugation (10,000 x g, 10 min, 4°C) sample_prep->centrifugation supernatant Collect Supernatant centrifugation->supernatant plate_setup Plate Setup (Samples, Standards, Controls) supernatant->plate_setup add_substrate Add Substrate (this compound) plate_setup->add_substrate incubation1 Incubate (37°C, 30 min) add_substrate->incubation1 add_reaction_mix Add Reaction Mix incubation1->add_reaction_mix incubation2 Incubate (37°C, 30 min) add_reaction_mix->incubation2 read_fluorescence Read Fluorescence (Ex/Em = 410/470 nm) incubation2->read_fluorescence data_analysis Data Analysis read_fluorescence->data_analysis end End data_analysis->end Logical_Relationship cluster_logic From Prodrug to Cellular Effect Prodrug This compound (Prodrug) Active_Drug 5-Fluorouracil (Active Drug) Prodrug->Active_Drug Cytidine Deaminase Metabolites Active Metabolites (FdUMP, FUTP, FdUTP) Active_Drug->Metabolites Target_Inhibition Inhibition of Thymidylate Synthase Metabolites->Target_Inhibition RNA_DNA_Damage RNA and DNA Damage Metabolites->RNA_DNA_Damage Cytotoxicity Cellular Cytotoxicity Target_Inhibition->Cytotoxicity RNA_DNA_Damage->Cytotoxicity

References

5-Fluorocytidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Fluoropyrimidine Nucleoside Analog

This technical guide provides a comprehensive overview of 5-Fluorocytidine (5-FC), a fluorinated pyrimidine (B1678525) analog of significant interest to researchers in oncology, virology, and drug development. This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols.

Core Properties of this compound

This compound is a synthetic nucleoside analog where the hydrogen atom at the 5th position of the cytosine ring is replaced by a fluorine atom. This substitution is key to its biological activity.

PropertyValueSource(s)
CAS Number 2341-22-2[1]
Molecular Formula C₉H₁₂FN₃O₅[1]
Molecular Weight 261.21 g/mol [1]

A closely related and often discussed compound is 5'-Deoxy-5-fluorocytidine, an intermediate in the metabolic activation of the oral chemotherapeutic agent capecitabine.

PropertyValueSource(s)
CAS Number 66335-38-4[2]
Molecular Formula C₉H₁₂FN₃O₄[2]
Molecular Weight 245.21 g/mol [2]

Mechanism of Action and Signaling Pathways

This compound primarily functions as a prodrug, exerting its cytotoxic effects after intracellular conversion to 5-fluorouracil (B62378) (5-FU) and its subsequent active metabolites. This metabolic activation is a critical pathway for its anticancer and antifungal activities.

The primary mechanism of action involves two main pathways following the formation of 5-FU:

  • Inhibition of DNA Synthesis: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate. This complex inhibits the activity of TS, a crucial enzyme for the de novo synthesis of thymidine (B127349), a necessary component of DNA. The depletion of thymidine leads to the inhibition of DNA replication and repair, ultimately causing cell death.

  • Disruption of RNA Function: 5-FU can also be converted to 5-fluorouridine (B13573) triphosphate (FUTP), which is then incorporated into RNA in place of uridine (B1682114) triphosphate. The presence of 5-fluorouracil in RNA can disrupt RNA processing and function, leading to errors in protein synthesis and contributing to cytotoxicity.

The following diagram illustrates the metabolic activation pathway of this compound and related compounds to the active cytotoxic agent 5-fluorouracil.

MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight treat_cells Treat with this compound (various concentrations) incubate_overnight->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solvent Add solubilization solvent incubate_mtt->add_solvent shake_plate Shake plate to dissolve formazan add_solvent->shake_plate read_absorbance Read absorbance at 570 nm shake_plate->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end_process End analyze_data->end_process

References

Solubility and Stability of 5-Fluorocytidine in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Fluorocytidine in Dimethyl Sulfoxide (DMSO), a critical solvent for compound storage and in vitro assays. Due to the limited availability of direct quantitative data for this compound, this document leverages data from its close structural analog, 2'-Deoxy-5-Fluorocytidine, to provide robust benchmarks. Furthermore, it outlines detailed experimental protocols for researchers to determine these parameters for their specific applications.

Core Concepts: Solubility and Stability in Drug Discovery

In preclinical research, DMSO is the solvent of choice for creating high-concentration stock solutions of candidate molecules. Understanding a compound's solubility is paramount for preparing accurate solutions and avoiding precipitation during experiments. Stability, the ability of a compound to resist chemical degradation over time, is equally critical. Inaccurate data due to compound degradation can lead to misinterpretation of assay results, affecting key decisions in the drug development pipeline. The hygroscopic nature of DMSO, its tendency to absorb moisture from the air, can be a significant factor in the degradation of sensitive compounds, often through hydrolysis.

Solubility of Fluorinated Cytidine Analogs in DMSO

Table 1: Solubility of this compound and Related Analogs in DMSO

CompoundMolecular Weight ( g/mol )Reported Solubility in DMSOMolar Concentration (mM)Notes
2'-Deoxy-5-Fluorocytidine 245.2149 mg/mL[1]199.82 mM[1]Data serves as a close proxy for this compound. Moisture-absorbing DMSO can reduce solubility; use of fresh DMSO is recommended.[1]
2′,3′-Di-O-acetyl-5′-deoxy-5-fluorocytidine 329.2845 mg/mL[2]136.66 mM[2]Sonication is recommended to aid dissolution.[2]
This compound 261.20≥ 2.5 mg/mL≥ 9.57 mMIn a mixed solvent system of 10% DMSO with PEG300, Tween-80, and Saline. Saturation in pure DMSO is not specified.[3]

Stability of this compound in DMSO

The stability of a compound in a DMSO stock solution is influenced by storage temperature, time, light exposure, and the purity of the solvent. The introduction of fluorine into nucleoside analogs is generally known to enhance metabolic and chemical stability. A safety data sheet for this compound indicates it is stable under recommended storage conditions, though specifics for solutions are not provided.[4]

Storage Conditions and Long-Term Stability

For long-term storage, DMSO stock solutions should be stored at low temperatures in tightly sealed containers to minimize water absorption and potential degradation. Data from the close analog 2'-Deoxy-5-Fluorocytidine provides a reliable guide for storage conditions.

Table 2: Recommended Storage and Stability of 2'-Deoxy-5-Fluorocytidine Stock Solutions in Solvent

Storage TemperatureRecommended DurationNotes
-80°C1 year[1]Optimal for long-term preservation of compound integrity.
-20°C1 month[1]Suitable for short- to medium-term storage.

It is best practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. However, studies on diverse compound libraries in DMSO have shown that multiple freeze-thaw cycles often have no significant impact on compound stability.[5][6]

Potential Degradation Pathways

For nucleoside analogs, a primary degradation route is the cleavage of the N-glycosidic bond, which separates the nucleobase from the sugar moiety. Studies on 2'-Deoxy-5-Fluorocytidine in aqueous solutions have shown this degradation is acid-catalyzed.[7] While DMSO is an aprotic solvent, absorbed water can facilitate hydrolysis. Furthermore, theoretical studies suggest that 5-fluorination can weaken the glycosidic bond in protonated cytidine, potentially making it more susceptible to cleavage under certain conditions.[8]

Caption: Potential hydrolytic degradation pathway for this compound.

Experimental Protocols

The following sections detail generalized, adaptable protocols for determining the solubility and stability of this compound in DMSO.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Start Start: Add Excess This compound to DMSO Equilibrate Equilibrate on Shaker (24-48h at constant temp) Start->Equilibrate Centrifuge Centrifuge to Pellet Undissolved Solid Equilibrate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Prepare Serial Dilutions of Supernatant Supernatant->Dilute Analyze Analyze by HPLC-UV or LC-MS Dilute->Analyze Calculate Calculate Concentration vs. Standard Curve Analyze->Calculate

Caption: Workflow for determining the thermodynamic solubility of this compound in DMSO.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of anhydrous DMSO.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.

  • Sampling: Carefully remove an aliquot of the supernatant, ensuring no solid is disturbed.

  • Quantification: Create a series of dilutions of the supernatant and determine the concentration using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve of known concentrations. The calculated concentration is the thermodynamic solubility.

Protocol for Assessing Long-Term Stability

This protocol uses a stability-indicating HPLC method to quantify the amount of the parent compound remaining over time.

cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Prep_Stock Prepare accurate stock solution (e.g., 10 mM in DMSO) Aliquot Aliquot into multiple vials Prep_Stock->Aliquot Store_m80 Store at -80°C Aliquot->Store_m80 Distribute Store_m20 Store at -20°C Aliquot->Store_m20 Distribute Store_RT Store at Room Temp Aliquot->Store_RT Distribute Timepoints Pull samples at defined time points (T=0, 1, 3, 6 mo) Store_m80->Timepoints Store_m20->Timepoints Store_RT->Timepoints HPLC Analyze by Stability-Indicating HPLC Method Timepoints->HPLC Quantify Quantify % remaining of parent compound vs. T=0 HPLC->Quantify

Caption: General workflow for assessing the long-term stability of this compound in DMSO.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM). Distribute this solution into multiple small, tightly sealed vials (aliquots) for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Initial Analysis (T=0): Immediately analyze one aliquot to establish the initial concentration and purity.

  • Incubation: Store the remaining aliquots under their respective temperature conditions, protected from light.

  • Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), remove one aliquot from each storage condition.

  • Quantification: Allow the samples to thaw completely and reach room temperature. Analyze each sample using a validated stability-indicating HPLC method. This method must be able to resolve the this compound peak from any potential degradants.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration. This data can be used to determine the degradation rate and estimate the shelf-life of the solution under different storage conditions.

Conclusion and Best Practices

While direct quantitative data for this compound in DMSO is scarce, evidence from closely related analogs suggests it has good solubility and is stable when stored properly. The solubility of its analog, 2'-Deoxy-5-Fluorocytidine, is high (49 mg/mL), and its stock solutions are stable for at least one year at -80°C.[1]

For maximum accuracy and reproducibility in research, the following best practices are recommended:

  • Use High-Purity, Anhydrous DMSO: Since DMSO is hygroscopic, use fresh, high-purity, anhydrous DMSO from a sealed container to prepare stock solutions.

  • Store Properly: Store stock solutions at -20°C for short-term use or at -80°C for long-term storage in tightly sealed containers to prevent moisture absorption.

  • Aliquot Solutions: Prepare single-use aliquots to avoid contamination and repeated freeze-thaw cycles of the primary stock.

  • Protect from Light: Store solutions in amber vials or otherwise protected from light to prevent potential photodegradation.

  • Perform Experimental Verification: When precise concentrations are critical, it is advisable to experimentally determine the solubility and confirm stability under your specific laboratory and assay conditions using the protocols outlined in this guide.

References

The Genesis of a Pillar in Chemotherapy: The Historical Development of Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the discovery, evolution, and mechanistic intricacies of a class of compounds that has shaped the landscape of modern oncology.

For Immediate Release

This whitepaper delves into the historical and technical evolution of fluorinated pyrimidines, a cornerstone of cancer chemotherapy. From the rational design and serendipitous discovery of 5-fluorouracil (B62378) (5-FU) to the development of sophisticated oral prodrugs like capecitabine (B1668275) and tegafur (B1684496), this document provides researchers, scientists, and drug development professionals with an in-depth understanding of this critical class of antimetabolites. The following sections detail the pivotal discoveries, key experimental methodologies, quantitative pharmacological data, and the complex signaling pathways that govern the efficacy and toxicity of these agents.

A Historical Timeline: Key Milestones in Fluorinated Pyrimidine (B1678525) Development

The journey of fluorinated pyrimidines is a testament to the power of rational drug design and iterative chemical refinement. Here are some of the key moments that defined this class of therapeutic agents:

  • 1954: Abraham Cantarow and Karl Paschkis observe that liver tumors in rats preferentially absorb the pyrimidine base uracil (B121893) compared to normal liver cells. This finding lays the conceptual groundwork for targeting uracil metabolism in cancer.

  • 1957: Inspired by the work of Cantarow and Paschkis, Charles Heidelberger, in collaboration with Robert Duschinsky at Hoffmann-La Roche, synthesizes 5-fluorouracil. Their seminal paper, "Fluorinated Pyrimidines, a New Class of Tumour-Inhibitory Compounds," is published in Nature, detailing the synthesis and initial antitumor activity of 5-FU.

  • 1958: The first clinical findings of 5-FU's anticancer activity in humans are reported, marking its entry into clinical practice.

  • 1962: 5-FU receives its first approval for medical use.

  • 1967: The first 5-FU prodrug, tegafur (ftorafur), is synthesized by Hiller and colleagues in the Soviet Union, aiming to improve the drug's therapeutic index and allow for oral administration.

  • 1976: The combination of tegafur and uracil (UFT) is developed in Japan to enhance the efficacy of tegafur by inhibiting the degradation of 5-FU.

  • 1998: Capecitabine, a rationally designed oral prodrug of 5-FU that is preferentially converted to the active drug in tumor tissue, is approved by the FDA.

  • 1999: S-1, a combination oral fluoropyrimidine therapy consisting of tegafur, gimeracil (B1684388) (a DPD inhibitor), and oteracil (which reduces gastrointestinal toxicity), is approved in Japan.

The Cornerstone: 5-Fluorouracil (5-FU)

5-Fluorouracil remains a central component of numerous chemotherapy regimens for a wide array of solid tumors, including colorectal, breast, gastric, and head and neck cancers. Its mechanism of action, while multifaceted, primarily revolves around the disruption of DNA synthesis and function.

Mechanism of Action

Once inside the cell, 5-FU is converted into three active metabolites:

  • Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the action of TS, a critical enzyme for the de novo synthesis of thymidylate (dTMP), a necessary precursor for DNA synthesis. The resulting "thymineless death" is a primary driver of 5-FU's cytotoxicity.

  • Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, leading to DNA fragmentation and apoptosis.

  • Fluorouridine triphosphate (FUTP): The incorporation of FUTP into RNA can disrupt RNA processing and function, leading to a range of cytotoxic effects.

The following diagram illustrates the metabolic activation and primary mechanism of action of 5-Fluorouracil.

5-Fluorouracil Mechanism of Action cluster_extracellular Extracellular cluster_intracellular Intracellular 5-FU_ext 5-Fluorouracil 5-FU 5-Fluorouracil 5-FU_ext->5-FU Transport FUMP FUMP 5-FU->FUMP OPRT FUDR FUDR 5-FU->FUDR UP 5-FU->FUDR FUDP FUDP FUMP->FUDP UMPK FUTP FUTP FUDP->FUTP NDPK FdUDP FdUDP FUDP->FdUDP RR RNA RNA Dysfunction FUTP->RNA FUDR->FUMP UK FdUMP FdUMP FUDR->FdUMP TS Thymidylate Synthase FdUMP->TS Inhibition FdUTP FdUTP FdUDP->FdUTP NDPK DNA DNA Damage FdUTP->DNA dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA_syn DNA Synthesis dTMP->DNA_syn

Caption: Metabolic activation of 5-FU and its cytotoxic effects.

The Evolution to Oral Prodrugs: Capecitabine and Tegafur

To overcome the pharmacokinetic limitations of intravenous 5-FU, such as its short half-life and the need for venous access, several oral prodrugs have been developed. Capecitabine and tegafur are two of the most successful examples.

Capecitabine: Tumor-Selective Activation

Capecitabine is an orally administered fluoropyrimidine carbamate (B1207046) that is converted to 5-FU through a three-step enzymatic cascade. A key feature of capecitabine is its tumor-selective activation, which is attributed to the higher levels of thymidine (B127349) phosphorylase (TP) in many tumor tissues compared to normal tissues.

The activation pathway of capecitabine is as follows:

  • Capecitabine is absorbed in the gut and metabolized in the liver by carboxylesterase to 5'-deoxy-5-fluorocytidine (5'-DFCR) .

  • 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine (B196190) deaminase, an enzyme found in the liver and tumor tissues.

  • Finally, 5'-DFUR is converted to 5-FU by thymidine phosphorylase, which is often overexpressed in tumor cells.

Capecitabine Activation Pathway Capecitabine Capecitabine (Oral) DFCR 5'-deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase (Liver, Tumor) 5-FU 5-Fluorouracil (Active Drug) DFUR->5-FU Thymidine Phosphorylase (Tumor)

Caption: The three-step enzymatic activation of capecitabine to 5-FU.

Tegafur: A Prodrug in Combination Therapies

Tegafur is another important oral prodrug of 5-FU. It is often administered in combination with other agents that modulate the metabolism of 5-FU to enhance its efficacy and reduce its toxicity. For example, UFT combines tegafur with uracil, which competes with 5-FU for the degradative enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), thereby increasing the bioavailability of 5-FU. S-1 combines tegafur with gimeracil, a more potent DPD inhibitor, and oteracil, which reduces gastrointestinal toxicity.

The bioactivation of tegafur to 5-FU is primarily mediated by the cytochrome P450 enzyme CYP2A6 in the liver.

Tegafur Activation Pathway Tegafur Tegafur (Oral) 5-FU 5-Fluorouracil (Active Drug) Tegafur->5-FU CYP2A6 (Liver)

Caption: Bioactivation of tegafur to 5-FU in the liver.

Quantitative Pharmacological Data

The following tables summarize key pharmacokinetic parameters and clinical trial response rates for 5-FU, capecitabine, and tegafur-based therapies.

Table 1: Pharmacokinetic Parameters of Fluorinated Pyrimidines

CompoundAdministrationDoseCmaxAUCt1/2Reference
5-FluorouracilIV Bolus370 mg/m²48.41 ± 7.69 µg/mL13.61 ± 2.3 h·µg/mL-
5-FluorouracilIV Infusion200 mg/m²/day---
CapecitabineOral1250 mg/m²5.2 ± 1.3 µg/mL28 ± 10 µg·h/mL2.7 h
Tegafur (in S-1)Oral50 mg/m²--12.1 ± 2.5 h
DoxifluridineOral1200 mg/m²67.1 - 68.3 mmol/L72.2 - 74.5 mmol·h/L32 - 45 min

Table 2: Clinical Trial Response Rates of Fluorinated Pyrimidines

Compound/RegimenCancer TypePhaseOverall Response Rate (ORR)Reference
5-FU (bolus)Breast Cancer-~25%
5-FU (continuous infusion)Breast Cancer-29% (up to 54%)
5-FU + Folinic AcidBreast CancerII41%
CapecitabineBreast Cancer (paclitaxel-resistant)II20%
CapecitabineBreast Cancer (anthracycline-failed)II36%
Tegafur/Uracil (UFT)Gastric Cancer-~20%
Epirubicin + Cisplatin + UFT + LeucovorinGastric CancerII57.5%
Tegafur + Mitomycin CGastric Cancer-7.8%
UFT + Mitomycin CGastric Cancer-25.3%
UFT/LeucovorinColorectal CancerIII11.7%
5-FU/LeucovorinColorectal CancerIII14.5%

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of key fluorinated pyrimidines and an assay for their primary molecular target, thymidylate synthase.

Synthesis of 5-Fluorouracil (Adapted from Heidelberger et al., 1957)

The original synthesis of 5-fluorouracil involved the condensation of the potassium salt of ethyl fluoroformylacetate with S-ethylisothiourea hydrobromide.

Materials:

Procedure:

  • Prepare the potassium salt of ethyl fluoroformylacetate by reacting ethyl fluoroformylacetate with an equimolar amount of potassium hydroxide in ethanol.

  • Add S-ethylisothiourea hydrobromide to the ethanolic solution of the potassium salt of ethyl fluoroformylacetate.

  • Reflux the reaction mixture for several hours.

  • After cooling, acidify the mixture with hydrochloric acid to precipitate the crude 2-ethylthio-5-fluorouracil.

  • Collect the precipitate by filtration and wash with cold water.

  • Hydrolyze the 2-ethylthio-5-fluorouracil by heating with concentrated hydrochloric acid.

  • Cool the solution to induce crystallization of 5-fluorouracil.

  • Collect the crystalline 5-fluorouracil by filtration, wash with cold water, and dry.

A more modern approach involves the direct fluorination of uracil.

Synthesis of Tegafur

A common method for the synthesis of tegafur involves the reaction of 5-fluorouracil with 2,3-dihydrofuran (B140613).

Materials:

  • 5-Fluorouracil

  • 2,3-Dihydrofuran

  • Copper(II) chloride (catalyst)

  • Ethanol

  • Tetrahydrofuran (THF)

Procedure:

  • In a suitable reaction vessel, dissolve 2,3-dihydrofuran and ethanol in THF.

  • Add a catalytic amount of CuCl₂.

  • Subject the mixture to microwave irradiation at 250W at 25°C for approximately 0.6 hours.

  • Cool the reaction mixture to room temperature and add 5-fluorouracil.

  • Continue microwave irradiation at a higher power (e.g., 600W) at a reaction temperature of around 100°C for 1 hour.

  • After the reaction is complete, distill off the low-boiling solvents to obtain an oily residue.

  • Wash the residue with diethyl ether to precipitate a white solid.

  • Recrystallize the solid from absolute ethanol to yield pure tegafur.

Spectrophotometric Assay of Thymidylate Synthase Activity

This assay measures the activity of thymidylate synthase by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from 5,10-methylenetetrahydrofolate during the conversion of dUMP to dTMP.

Materials:

  • Purified thymidylate synthase or cell lysate containing the enzyme

  • Reaction buffer (e.g., Tris-HCl, pH 7.4)

  • dUMP solution

  • 5,10-methylenetetrahydrofolate solution

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the reaction buffer, dUMP, and the enzyme source.

  • Initiate the reaction by adding the 5,10-methylenetetrahydrofolate solution.

  • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 340 nm at regular time intervals.

  • The rate of increase in absorbance is proportional to the thymidylate synthase activity. The molar extinction coefficient of DHF at 340 nm can be used to calculate the specific activity of the enzyme.

The following diagram outlines the workflow for a typical spectrophotometric assay of thymidylate synthase.

Thymidylate Synthase Assay Workflow start Start prep_reagents Prepare Reaction Mixture (Buffer, dUMP, Enzyme) start->prep_reagents add_cofactor Add 5,10-methylenetetrahydrofolate prep_reagents->add_cofactor measure_abs Measure Absorbance at 340 nm over time add_cofactor->measure_abs calculate_activity Calculate Enzyme Activity measure_abs->calculate_activity end End calculate_activity->end

Caption: Workflow for the spectrophotometric assay of thymidylate synthase.

Conclusion

The historical development of fluorinated pyrimidines, from the pioneering synthesis of 5-FU to the sophisticated design of oral prodrugs, represents a landmark achievement in cancer chemotherapy. The continued study of their mechanisms of action, resistance, and clinical application remains a vital area of research. This technical guide provides a foundational understanding of these critical therapeutic agents, offering valuable insights for scientists and clinicians working to further advance the treatment of cancer.

Methodological & Application

Protocol for 5-Fluorocytidine Metabolic Labeling of RNA: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the metabolic labeling of RNA using 5-Fluorocytidine (5-FC), a powerful technique for studying RNA synthesis, turnover, and localization. These protocols and application notes are intended for researchers, scientists, and drug development professionals.

Introduction

Metabolic labeling with nucleoside analogs is a fundamental tool for investigating the dynamic life cycle of RNA. This compound (5-FC) is a pyrimidine (B1678525) analog that can be incorporated into newly synthesized RNA. This incorporation allows for the specific tagging and subsequent analysis of nascent RNA transcripts. The ability to isolate and quantify newly made RNA provides valuable insights into gene expression regulation, RNA processing, and the effects of therapeutic agents on RNA metabolism.

There are two primary pathways for the incorporation of 5-FC into RNA:

  • Direct Incorporation Pathway: 5-FC can be directly salvaged and phosphorylated by cellular enzymes to form this compound triphosphate (5-FCTP), which is then incorporated into RNA by RNA polymerases. The efficiency of this pathway can be influenced by the activity of cytidine (B196190) deaminase, which can convert 5-FC to 5-Fluorouracil (5-FU). In some experimental systems, such as in E. coli mutants lacking cytosine/cytidine deaminase activity, direct incorporation is the predominant mechanism.[1]

  • Conversion to 5-Fluorouracil (5-FU) Pathway: In many eukaryotic cells, 5-FC is first converted to 5-FU by cytosine deaminase. 5-FU is then further metabolized to 5-fluorouridine (B13573) triphosphate (FUTP), which is a substrate for RNA polymerases and is incorporated into RNA.[2] This pathway is often exploited in targeted RNA labeling studies, such as Flura-seq, where cells of interest are engineered to express cytosine deaminase.[2]

Quantitative Data Summary

The efficiency of 5-FC incorporation into RNA can vary depending on the cell type, the concentration of 5-FC, and the labeling time. The following tables summarize available quantitative data on 5-FC incorporation.

Table 1: this compound Incorporation in E. coli RNA

Organism/Cell LineConditionIncorporation Level (mol%)Reference
E. coli BStandard Culture0.20[1]
E. coli B+ Tetrahydrouridine (Cytidine Deaminase Inhibitor)~3.0[1]
E. coli (cytosine/cytidine deaminase mutant)Standard Culture> 2x increase compared to wild-type[1]

Table 2: this compound Incorporation in Mammalian RNA

Organism/Cell LineConditionIncorporation LevelReference
HeLa cellsTreatment with 5-fluoro-[3H]uracil~0.2% of 5-fluorouridine incorporation[3][4]

Signaling Pathways and Experimental Workflows

To visualize the metabolic fate of this compound and the general experimental workflow for RNA labeling, the following diagrams are provided.

metabolic_pathway cluster_direct Direct Incorporation Pathway cluster_conversion Conversion to 5-FU Pathway 5-FC 5-FC 5-FMP 5-FMP 5-FC->5-FMP  Cytidine Kinase 5-FDP 5-FDP 5-FMP->5-FDP  CMP Kinase 5-FCTP 5-FCTP 5-FDP->5-FCTP  Nucleoside Diphosphate Kinase RNA_direct Incorporation into RNA 5-FCTP->RNA_direct  RNA Polymerase 5-FU 5-FU FUMP FUMP 5-FU->FUMP  Uridine Phosphorylase / Uridine Kinase FUDP FUDP FUMP->FUDP  UMP Kinase FUTP FUTP FUDP->FUTP  Nucleoside Diphosphate Kinase RNA_indirect Incorporation into RNA FUTP->RNA_indirect  RNA Polymerase 5-FC_conv 5-FC 5-FC_conv->5-FU  Cytosine Deaminase experimental_workflow start Start: Cell Culture labeling Metabolic Labeling with this compound start->labeling harvest Cell Harvesting labeling->harvest extraction Total RNA Extraction harvest->extraction analysis Downstream Analysis extraction->analysis rt_qpcr RT-qPCR analysis->rt_qpcr lc_ms LC-MS/MS analysis->lc_ms ngs Next-Generation Sequencing analysis->ngs end End: Data Interpretation rt_qpcr->end lc_ms->end ngs->end

References

5-Fluorocytidine in SHAPE-MaP Experiments: A Clarification and Application Notes for Standard Probes

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that 5-Fluorocytidine (5fC) is not utilized as a chemical probe in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) experiments. The foundational principle of SHAPE chemistry involves the use of electrophilic reagents that acylate the 2'-hydroxyl group of conformationally flexible ribonucleotides.[1][2][3] Extensive literature review and established protocols consistently cite a range of validated SHAPE reagents, including 1M7 (1-methyl-7-nitroisatoic anhydride), NMIA (N-methylisatoic anhydride), NAI (2-methylnicotinic acid imidazolide), and others, which are selected for their reactivity with the ribose backbone.[1][4][5]

In contrast, studies involving this compound focus on its incorporation into RNA as a cytidine (B196190) analog for structural analysis by 19F NMR spectroscopy or as a metabolic product of anticancer drugs.[6][7] There is no current evidence to support its use as an external probing agent in SHAPE-MaP workflows.

Therefore, these application notes will focus on the principles and protocols of a standard SHAPE-MaP experiment, utilizing the well-characterized and commonly used reagent, 1-methyl-7-nitroisatoic anhydride (B1165640) (1M7) . This guide is intended for researchers, scientists, and drug development professionals seeking to apply SHAPE-MaP for RNA structure analysis.

Application Notes

Introduction to SHAPE-MaP

Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension with Mutational Profiling (SHAPE-MaP) is a powerful, high-throughput technique that provides single-nucleotide resolution information about RNA structure.[8][9] The method relies on the principle that the 2'-hydroxyl group of the ribose sugar in RNA is more reactive in conformationally flexible regions and less reactive in structured regions, such as those involved in base-pairing or protein binding.[10]

A SHAPE reagent, such as 1M7, is introduced to an RNA sample. This electrophilic molecule acylates the 2'-hydroxyl groups of nucleotides in flexible regions, forming stable 2'-O-adducts.[3] During reverse transcription, these adducts cause the reverse transcriptase to misincorporate a nucleotide, creating a mutation in the resulting complementary DNA (cDNA).[9] By sequencing the cDNA library and comparing it to a no-reagent control, the mutation rate at each nucleotide position can be quantified. This "reactivity" profile provides a detailed map of the RNA's structural landscape.[1][3]

Applications in Research and Drug Development
  • RNA Structure Determination: Elucidate the secondary and tertiary structure of RNA molecules.[8]

  • RNA-Ligand Interactions: Identify the binding sites of small molecules, proteins, and other RNAs.[8]

  • In-Cell RNA Structure: Probe RNA structure within its native cellular environment.[3]

  • Drug Discovery: Screen for small molecules that bind to and modulate the structure and function of target RNAs.[8]

Experimental Protocols

Overview of the SHAPE-MaP Workflow

The SHAPE-MaP experiment can be broadly divided into four main stages: RNA Preparation and Modification, Reverse Transcription with Mutational Profiling, Library Preparation and Sequencing, and Data Analysis.

SHAPE_MaP_Workflow cluster_prep RNA Preparation & Modification cluster_rt Reverse Transcription cluster_seq Sequencing cluster_analysis Data Analysis rna_prep RNA Folding modification SHAPE Reagent (e.g., 1M7) Modification rna_prep->modification rt Reverse Transcription (Mutational Profiling) modification->rt library_prep Library Preparation rt->library_prep sequencing Next-Generation Sequencing library_prep->sequencing data_analysis SHAPE Reactivity Calculation sequencing->data_analysis structure_modeling RNA Structure Modeling data_analysis->structure_modeling SHAPE_MaP_Logic rna_structure RNA Local Structure (Flexible vs. Structured) reagent_reactivity Differential 2'-OH Reactivity with SHAPE Reagent rna_structure->reagent_reactivity adduct_formation Formation of 2'-O-Adducts reagent_reactivity->adduct_formation rt_mutation Reverse Transcriptase Misincorporation adduct_formation->rt_mutation cdna_mutation Mutation in cDNA Sequence rt_mutation->cdna_mutation reactivity_profile Calculated SHAPE Reactivity Profile cdna_mutation->reactivity_profile structure_model RNA Structure Model reactivity_profile->structure_model

References

Application Notes and Protocols for RNA Sequencing with 5-Fluorocytidine Labeled Transcripts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling of nascent RNA with modified nucleosides is a powerful tool for studying transcriptomics, enabling the analysis of RNA synthesis, turnover, and localization. 5-Fluorocytidine (5-FC) is a cytidine (B196190) analog that can be metabolically incorporated into RNA transcripts. As a derivative of the chemotherapeutic agent 5-Fluorouracil (5-FU), understanding the impact of 5-FC on RNA biology is of significant interest in cancer research and drug development. This document provides detailed application notes and protocols for performing RNA sequencing on transcripts labeled with this compound, offering a method to investigate the genome-wide incorporation of this analog and its subsequent effects on gene expression.

Application Notes

Principle of the Method

The workflow for this compound RNA sequencing (5-FC-seq) involves the metabolic labeling of cellular RNA with 5-FC, followed by the isolation of total RNA, library preparation, and high-throughput sequencing. This compound is taken up by cells and converted into this compound triphosphate (5-FCTP) through the nucleotide salvage pathway. This analog is then incorporated into newly synthesized RNA by RNA polymerases.

A critical consideration is the potential for cellular deaminases to convert 5-FC to 5-Fluorouridine (5-FU), which can then be incorporated into RNA. To specifically study the effects of 5-FC incorporation, it is advisable to use a cytidine deaminase inhibitor, such as tetrahydrouridine (B1681287), or to utilize cell lines with reduced cytidine deaminase activity.[1]

Applications

  • Drug Development: Investigate the mechanism of action of fluorine-based chemotherapeutic agents by mapping the genomic locations of their incorporation into RNA.

  • RNA Biology: Study the effects of 5-FC on RNA processing, stability, and translation.

  • Cancer Research: Elucidate the role of 5-FC incorporation in the anti-tumor activity of fluoropyrimidine drugs.

Data Presentation

The following tables summarize quantitative data related to this compound incorporation and general RNA sequencing library preparation.

ParameterValueCell Type / SystemReference
5-FC Incorporation (relative to 5-FU)~0.2% of 5-FU incorporationHeLa cells[2]
5-FC Incorporation (with deaminase inhibitor)~3 mol% in tRNAE. coli[1]
5-FC Incorporation (direct labeling)0.20 mol% in total RNAE. coli[1]

Table 1: Reported this compound Incorporation Rates.

Library Preparation StepParameterRecommended ValueNotes
RNA Input Total RNA100 ng - 1 µgHigh-quality, intact RNA (RIN > 7) is recommended.
Fragmentation Time5-15 minutesOptimal fragmentation time should be determined empirically based on the desired library size.
Reverse Transcription EnzymeProtoscript II / Superscript IVThe efficiency of reverse transcription over 5-FC is not fully characterized and may require optimization.
PCR Amplification Cycles10-15 cyclesThe number of cycles should be minimized to avoid amplification bias.
Expected Library Yield >10 nMYields can vary depending on the input amount and quality.

Table 2: General Parameters for RNA-Seq Library Preparation.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (5-FC)

  • Tetrahydrouridine (optional, cytidine deaminase inhibitor)

  • Phosphate-buffered saline (PBS)

  • TRIzol reagent or other RNA extraction kit

Procedure:

  • Culture mammalian cells to ~70-80% confluency.

  • Prepare a stock solution of this compound in sterile PBS or DMSO.

  • (Optional) If using a cytidine deaminase inhibitor, pre-treat the cells with tetrahydrouridine at a final concentration of 10-50 µM for 1-2 hours.

  • Add this compound to the cell culture medium at a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

  • Incubate the cells for the desired labeling period (e.g., 2-24 hours).

  • After incubation, wash the cells twice with ice-cold PBS.

  • Harvest the cells and proceed immediately to RNA extraction.

Protocol 2: RNA Extraction and Quality Control

Procedure:

  • Extract total RNA from the 5-FC labeled cells using TRIzol reagent or a column-based RNA extraction kit according to the manufacturer's instructions.

  • Perform a DNase treatment to remove any contaminating genomic DNA.

  • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~2.0 is indicative of pure RNA.

  • Evaluate the integrity of the RNA using a Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) greater than 7 is recommended for downstream sequencing applications.

Protocol 3: RNA-Seq Library Preparation

This protocol is adapted from a standard stranded mRNA-seq library preparation workflow.

Materials:

  • Total RNA from 5-FC labeled cells

  • mRNA purification kit (e.g., oligo(dT) magnetic beads)

  • RNA fragmentation buffer

  • Reverse transcriptase and associated buffers

  • Second-strand synthesis mix

  • End-repair and A-tailing reagents

  • Sequencing adapters

  • DNA ligase

  • PCR amplification mix

  • Library purification beads (e.g., AMPure XP)

Procedure:

  • mRNA Purification: Isolate mRNA from 100 ng - 1 µg of total RNA using oligo(dT) magnetic beads.

  • RNA Fragmentation: Fragment the purified mRNA to the desired size range (typically 200-500 bp) using a fragmentation buffer and incubation at an elevated temperature.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using a reverse transcriptase and random hexamer primers.

    • Note: The efficiency of reverse transcriptase reading through 5-FC is a critical and largely uncharacterized step. It is possible that 5-FC may cause pausing or misincorporation by the reverse transcriptase.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA. In a stranded protocol, dUTP is typically incorporated in place of dTTP.

  • End Repair and A-Tailing: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments.

  • Library Amplification: Amplify the adapter-ligated library using PCR for 10-15 cycles.

  • Library Purification: Purify the final library and remove adapter dimers using size-selection beads.

  • Library Quality Control: Assess the size distribution and concentration of the final library using a Bioanalyzer and Qubit fluorometer.

Protocol 4: Bioinformatic Analysis of 5-FC-Seq Data

Standard RNA-Seq Analysis Pipeline:

  • Quality Control: Assess the quality of the raw sequencing reads using FastQC.

  • Trimming: Remove adapter sequences and low-quality bases from the reads using a tool like Trimmomatic.

  • Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR.

  • Quantification: Count the number of reads mapping to each gene using featureCounts or a similar tool.

  • Differential Expression Analysis: Identify differentially expressed genes between conditions using packages like DESeq2 or edgeR in R.

Considerations for 5-FC Data: The presence of 5-FC in the RNA may lead to misincorporation of nucleotides during reverse transcription, resulting in single nucleotide variants (SNVs) in the sequencing data. A custom analysis pipeline can be employed to identify these potential 5-FC incorporation sites.

  • Variant Calling: After alignment, use a variant caller (e.g., GATK HaplotypeCaller or SAMtools/BCFtools) to identify positions with a high frequency of C-to-T transitions (or other potential misincorporations) in the 5-FC treated samples compared to controls.

  • Filtering and Annotation: Filter the identified variants to remove known SNPs and annotate the remaining variants to identify potential 5-FC incorporation sites within transcripts.

Visualizations

experimental_workflow cluster_wet_lab Wet Lab Workflow cluster_dry_lab Bioinformatics Workflow cell_culture 1. Cell Culture labeling 2. 5-FC Labeling cell_culture->labeling rna_extraction 3. RNA Extraction labeling->rna_extraction library_prep 4. Library Preparation rna_extraction->library_prep sequencing 5. Sequencing library_prep->sequencing raw_reads 6. Raw Reads (FASTQ) sequencing->raw_reads qc 7. Quality Control raw_reads->qc alignment 8. Alignment (BAM) qc->alignment quantification 9. Quantification alignment->quantification variant_calling 11. Variant Calling (VCF) alignment->variant_calling de_analysis 10. Differential Expression quantification->de_analysis

Caption: Experimental workflow for 5-FC RNA sequencing.

metabolic_pathway cluster_deamination Deamination Pathway cluster_salvage Salvage Pathway Five_FC This compound (5-FC) Five_FUMP 5-Fluorouridine monophosphate Five_FUDP 5-Fluorouridine diphosphate Five_FUMP->Five_FUDP Five_FUTP 5-Fluorouridine triphosphate Five_FUDP->Five_FUTP RNA Nascent RNA Five_FUTP->RNA RNA Polymerase Five_FC_in 5-FC (extracellular) Five_FC_cell 5-FC (intracellular) Five_FC_in->Five_FC_cell Nucleoside transporter Five_FC_cell->Five_FUMP Cytidine deaminase Five_FCTP This compound triphosphate Five_FC_cell->Five_FCTP Uridine-cytidine kinase Five_FCTP->RNA RNA Polymerase

Caption: Metabolic pathways of this compound.

Conclusion and Future Perspectives

The ability to perform RNA sequencing on this compound labeled transcripts opens up new avenues for understanding the molecular mechanisms of fluoropyrimidine drugs and the consequences of incorporating modified cytidines into RNA. The protocols outlined here provide a framework for researchers to begin exploring this novel application. Further research is needed to fully characterize the efficiency and potential biases of reverse transcriptase on 5-FC-containing templates. The development of specialized bioinformatics tools for the precise mapping of 5-FC incorporation sites will also be a valuable future direction. Overall, 5-FC-seq has the potential to become a significant tool in the fields of pharmacology, cancer biology, and RNA research.

References

Application Notes and Protocols for 19F NMR Spectroscopy of 5-Fluorocytidine in RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorine-19 (19F) nucleus is an exceptionally sensitive probe for nuclear magnetic resonance (NMR) spectroscopy studies of biomolecules.[1][2] Its high natural abundance (100%) and large gyromagnetic ratio, affording 83% of the sensitivity of protons, make it an attractive choice for investigating the structure, dynamics, and interactions of RNA.[1][3] The vast chemical shift range of 19F, approximately six times wider than that of protons, minimizes resonance overlap, a common challenge in 1H NMR of nucleic acids.[3] Furthermore, the absence of endogenous fluorine in biological systems provides a background-free window for observation.[3]

Site-specific incorporation of 5-Fluorocytidine (5fC) into RNA oligonucleotides offers a powerful tool to probe local conformational changes and ligand binding events. The 19F chemical shift of 5fC is exquisitely sensitive to its local electronic environment, providing a direct readout of structural perturbations.[1] Studies have shown that the incorporation of a single 5-fluoro pyrimidine (B1678525) minimally affects the overall secondary structure and thermodynamic stability of RNA duplexes, validating its use as a non-perturbing probe.[1][4]

This document provides detailed application notes and protocols for the preparation of this compound-labeled RNA and its analysis using 19F NMR spectroscopy.

Data Presentation

The following tables summarize key quantitative data for this compound incorporated into RNA, providing a reference for experimental design and data interpretation.

Table 1: 19F NMR Chemical Shift Ranges of Fluorinated Pyrimidines in Different Structural Contexts. The 19F chemical shift is highly sensitive to the local environment. This table provides expected ranges for 5-fluoropyrimidines in various RNA secondary structures. Shifts are referenced to an external standard, typically CCl3F.

Structural ContextExpected 19F Chemical Shift Range (ppm)Reference
Single-stranded region-164.4[1]
Double-stranded A-form helix-166.5[1]
Watson-Crick base pairVaries with sequence context[5]
Wobble base pairShifted 4.5 to 5 ppm downfield from Watson-Crick[5]

Table 2: Long-Range 5J(H1',F) Scalar Coupling Constants in this compound Labeled TAR RNA. The through-bond scalar coupling between the fluorine atom and the H1' proton of the ribose is dependent on the glycosidic torsion angle (χ) and provides valuable structural information.

ResidueGlycosidic Torsion Angle (χ) (°)*5J(H1',F) (Hz)
C18194 ± 300.3
C29194 ± 300.3
C46194 ± 301.2

*Note: Glycosidic torsion angles were restrained during simulated annealing for nucleotides in A-form helical regions.[6]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound-Labeled RNA

This protocol outlines the chemical synthesis of RNA oligonucleotides containing this compound using phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer. A facile synthetic route for 5-fluoro cytidine (B196190) phosphoramidites has been developed, enabling their convenient site-specific incorporation.[1][7]

Materials:

  • 5'-O-DMT-N4-Acetyl-2'-O-TBDMS-5-fluorocytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

  • Standard RNA phosphoramidites (A, G, C, U)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping solution (Acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., Methylamine (B109427) in ethanol (B145695) and water)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Anion-exchange and reverse-phase HPLC columns

Workflow Diagram:

G cluster_synthesis Automated Solid-Phase Synthesis cluster_deprotection Cleavage and Deprotection cluster_purification Purification start Start with CPG support deblock Deblocking: Remove 5'-DMT group start->deblock couple Coupling: Add 5fC or standard phosphoramidite deblock->couple cap Capping: Block unreacted 5'-OH groups couple->cap oxidize Oxidation: Convert phosphite (B83602) to phosphate cap->oxidize repeat Repeat cycle for desired sequence length oxidize->repeat n cycles cleave Cleavage from CPG and base deprotection (Methylamine solution) repeat->cleave desilylate 2'-O-TBDMS removal (TEA.3HF) cleave->desilylate ax_hplc Anion-Exchange HPLC desilylate->ax_hplc desalt Desalting (Reverse-phase cartridge) ax_hplc->desalt lyophilize Lyophilization desalt->lyophilize end end lyophilize->end Pure 5fC-RNA

Solid-Phase Synthesis of 5fC-RNA

Procedure:

  • Automated Synthesis: a. Program the desired RNA sequence into the DNA/RNA synthesizer. b. Install the this compound phosphoramidite and other standard RNA phosphoramidites on the synthesizer. c. Initiate the synthesis protocol, which consists of repeating cycles of deblocking, coupling, capping, and oxidation.[8][9]

  • Cleavage and Deprotection: a. Transfer the CPG support with the synthesized oligonucleotide to a vial. b. Add a solution of methylamine in ethanol and water (1:1 v/v) and incubate at room temperature for 5-6 hours to cleave the RNA from the support and remove the base protecting groups.[7] c. Evaporate the solution to dryness. d. To remove the 2'-O-TBDMS protecting groups, resuspend the pellet in TEA·3HF and incubate.

  • Purification: a. Purify the crude RNA by anion-exchange HPLC.[7] b. Desalt the purified RNA using a reverse-phase cartridge. c. Lyophilize the final product to obtain a powder.

Protocol 2: Enzymatic Synthesis of this compound-Labeled RNA via In Vitro Transcription

This protocol describes the incorporation of this compound into RNA using T7 RNA polymerase. This method is suitable for producing larger RNA molecules. This compound 5'-triphosphate (5fCTP) is readily incorporated by T7 RNA polymerase.[2]

Materials:

  • Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the target sequence

  • 5fCTP solution

  • ATP, GTP, UTP solutions

  • T7 RNA polymerase

  • Transcription buffer (containing Tris-HCl, MgCl2, DTT, spermidine)

  • RNase inhibitor

  • DNase I (RNase-free)

  • Purification system (e.g., denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC)

Workflow Diagram:

G cluster_transcription In Vitro Transcription cluster_cleanup Template Removal and Purification cluster_final Final Processing template DNA Template (Plasmid or PCR product) ivt_mix Transcription Mix: - T7 RNA Polymerase - NTPs (with 5fCTP) - Buffer template->ivt_mix incubation Incubate at 37°C ivt_mix->incubation dnase DNase I treatment to remove DNA template incubation->dnase purify Purification: (dPAGE or HPLC) dnase->purify extraction Elution and Ethanol Precipitation purify->extraction quantify Quantification (UV-Vis) extraction->quantify end end quantify->end Pure 5fC-RNA

In Vitro Transcription of 5fC-RNA

Procedure:

  • Transcription Reaction Setup: a. Combine the linearized DNA template, transcription buffer, RNase inhibitor, and NTPs (with 5fCTP replacing CTP) in a reaction tube. b. Initiate the reaction by adding T7 RNA polymerase. c. Incubate the reaction at 37°C for 2-4 hours.

  • Template Removal: a. Add RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification: a. Purify the transcribed RNA using denaturing PAGE or HPLC to separate the full-length product from abortive transcripts and unincorporated NTPs. b. Elute the RNA from the gel or collect the appropriate HPLC fraction. c. Perform ethanol precipitation to concentrate the RNA. d. Resuspend the purified 5fC-labeled RNA in an appropriate buffer for NMR studies.

Protocol 3: 1D 19F NMR Data Acquisition

This protocol provides a general procedure for acquiring one-dimensional 19F NMR spectra of this compound-labeled RNA.

Materials:

  • Purified 5fC-labeled RNA sample

  • NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 100 mM NaCl, in 90% H2O/10% D2O or 100% D2O)

  • NMR spectrometer equipped with a fluorine probe

  • External reference standard (e.g., CCl3F)

Procedure:

  • Sample Preparation: a. Dissolve the lyophilized 5fC-RNA in the NMR buffer to a final concentration of 0.1-1.0 mM. b. Transfer the sample to an NMR tube.

  • Spectrometer Setup: a. Tune and match the fluorine probe. b. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. c. Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition: a. Set the spectral width to encompass the expected range of 19F chemical shifts for fluorinated pyrimidines. b. Use a calibrated 90° 19F pulse. c. Employ proton decoupling during acquisition to simplify the spectrum and improve sensitivity. d. Set an appropriate relaxation delay (typically 1-2 seconds). e. Acquire a sufficient number of scans to achieve the desired signal-to-noise ratio.

  • Data Processing: a. Apply an exponential window function to the free induction decay (FID). b. Perform a Fourier transform. c. Phase the spectrum. d. Reference the chemical shifts to the external standard.

Application: Probing RNA-Ligand Interactions

19F NMR spectroscopy of 5fC-labeled RNA is a powerful tool for studying RNA-ligand interactions. The binding of a small molecule to the RNA can induce changes in the local environment of the 5fC residue, leading to perturbations in its 19F chemical shift. This allows for the identification of binding events, determination of binding affinities, and characterization of the conformational changes that occur upon ligand binding.

Workflow for RNA-Ligand Interaction Study:

G start Prepare 5fC-labeled RNA sample acquire_ref Acquire 1D 19F NMR spectrum (Reference - Apo RNA) start->acquire_ref titrate Titrate with increasing concentrations of ligand acquire_ref->titrate acquire_spectra Acquire 1D 19F NMR spectrum at each titration point titrate->acquire_spectra analyze Analyze chemical shift perturbations (Δδ) acquire_spectra->analyze determine_kd Determine dissociation constant (Kd) from binding isotherm analyze->determine_kd end Characterize RNA-ligand interaction determine_kd->end

RNA-Ligand Interaction Workflow

By monitoring the changes in the 19F chemical shift as a function of ligand concentration, a binding isotherm can be generated, from which the dissociation constant (Kd) can be determined. This provides quantitative information on the affinity of the ligand for the RNA target, which is crucial for drug development efforts.

References

Synthesis of 5-Fluorocytidine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

5-Fluorocytidine is a fluorinated pyrimidine (B1678525) nucleoside that serves as a crucial precursor and intermediate in the synthesis of various therapeutic agents and is a valuable tool in biomedical research. Its applications primarily stem from its close structural resemblance to the natural nucleoside, cytidine (B196190), allowing it to be recognized and processed by cellular machinery, while the fluorine substitution at the C5 position imparts unique biochemical properties.

One of the primary research applications of this compound lies in its role as a precursor to the potent anticancer drug 5-Fluorouracil (B62378) (5-FU).[1][2][3][4] In many biological systems, this compound can be converted to 5-Fluorouracil by the enzyme cytidine deaminase.[3][5][6] 5-FU is then further metabolized to active forms that inhibit thymidylate synthase and can be misincorporated into RNA and DNA, ultimately leading to cell death in rapidly dividing cancer cells.[2] Understanding the synthesis and metabolism of this compound is therefore critical for the development of novel prodrug strategies and for studying the mechanisms of action of fluoropyrimidine-based chemotherapeutics.

Furthermore, modified nucleosides, including those with fluorine substitutions, are increasingly utilized as probes for studying nucleic acid metabolism. The incorporation of labeled nucleosides into newly synthesized RNA allows for the tracking of RNA synthesis, processing, and degradation dynamics.[7][8][9][10] While nucleosides with bioorthogonal handles are more common for this purpose, the principles of metabolic labeling can be adapted for this compound to investigate specific cellular pathways.

Key Signaling Pathway: Mechanism of Action of this compound Metabolites

The therapeutic and research applications of this compound are intrinsically linked to its metabolic conversion and the subsequent disruption of cellular processes by its metabolites. The following diagram illustrates the key steps in the metabolic activation of this compound and the mechanism of action of its ultimate product, 5-Fluorouracil, in cancer cells.

This compound Mechanism of Action Metabolic Activation and Mechanism of Action of this compound cluster_0 Metabolic Conversion cluster_1 Anabolic Activation of 5-FU cluster_2 Cellular Targets and Effects 5FC This compound 5FU 5-Fluorouracil 5FC->5FU Deamination FUMP 5-Fluoro- uridine Monophosphate 5FU->FUMP UPRT CDA Cytidine Deaminase FUDP 5-Fluoro- uridine Diphosphate FUMP->FUDP UMPK FUTP 5-Fluoro- uridine Triphosphate FUDP->FUTP NDPK FdUMP 5-Fluoro- 2'-deoxyuridine Monophosphate FUDP->FdUMP Ribonucleotide Reductase RNA_Incorp RNA Misincorporation (Disruption of RNA synthesis and processing) FUTP->RNA_Incorp TS_Inhib Thymidylate Synthase Inhibition FdUMP->TS_Inhib Apoptosis Apoptosis RNA_Incorp->Apoptosis DNA_Damage DNA Damage (via dUTP misincorporation) TS_Inhib->DNA_Damage ↓ dTMP DNA_Damage->Apoptosis

Caption: Metabolic pathway of this compound to its active metabolites and their cellular targets.

Experimental Protocols

Chemical Synthesis of this compound

Several chemical routes for the synthesis of this compound have been reported. Below are detailed protocols for two common methods: direct fluorination of cytosine and a multi-step synthesis from chloroacetamide.

This method involves the direct electrophilic fluorination of cytosine. While conceptually simple, it requires handling of hazardous fluorine gas.

Experimental Workflow:

Direct_Fluorination_Workflow cluster_0 Reaction Setup cluster_1 Fluorination cluster_2 Work-up and Purification Start Dissolve Cytosine in Anhydrous HF Cool Cool Reactor to -5 to -20 °C Start->Cool Fluorinate Introduce F2 gas (diluted in N2) Cool->Fluorinate React React for 3-5 hours Fluorinate->React Concentrate Distill and Concentrate Reaction Mixture React->Concentrate Dissolve Dissolve in Water Concentrate->Dissolve Neutralize Adjust pH with Base Dissolve->Neutralize Isolate Isolate Precipitate Neutralize->Isolate Purify Recrystallize and Dry Isolate->Purify Product 5-Fluorocytosine (B48100) Purify->Product

Caption: Workflow for the direct fluorination of cytosine.

Methodology:

  • Reaction Setup: In a suitable reactor under an inert atmosphere (e.g., nitrogen), add cytosine to anhydrous hydrogen fluoride. Cool the mixture to between -5 °C and -20 °C.

  • Fluorination: Introduce a stream of fluorine gas, typically diluted with nitrogen (e.g., 15% F2 in N2), into the reaction mixture while maintaining the low temperature.

  • Reaction: Continue the fluorination for 3 to 5 hours.

  • Work-up: After the reaction is complete, distill and concentrate the reaction solution.

  • Purification: Dissolve the residue in water and carefully adjust the pH with a base to precipitate the product. Isolate the solid by filtration, wash, and then purify by recrystallization. Dry the final product under vacuum.

This route offers an alternative that avoids the direct use of fluorine gas, instead introducing the fluorine atom earlier in the synthesis of a key intermediate. This method involves several steps but utilizes more common laboratory reagents.

Experimental Workflow:

Multistep_Synthesis_Workflow Start Chloroacetamide Step1 Fluorination with KF to Fluoroacetamide Start->Step1 Step2 Dehydration to Fluoroacetonitrile Step1->Step2 Step3 Condensation with Formate Ester to 2-Cyano-2-fluoroethenolate Step2->Step3 Step4 Cyclization with Guanidine Step3->Step4 Step5 Diazotization and Hydrolysis Step4->Step5 Product 5-Fluorocytosine Step5->Product

References

Application Notes and Protocols for 5-Fluorocytidine Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorocytidine (5-FC), a fluorinated pyrimidine (B1678525) analog, is a prodrug with significant potential in cancer therapy and research.[1] Structurally similar to cytosine, 5-FC exerts its cytotoxic effects primarily after its conversion to the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). This conversion can be facilitated by the enzyme cytosine deaminase, which is present in some microorganisms and can be expressed in cancer cells through gene therapy approaches, offering a targeted therapeutic strategy. These application notes provide a comprehensive overview of the mechanism of action of 5-FC and detailed protocols for its use in cell culture-based assays.

Mechanism of Action

This compound itself does not possess intrinsic anti-cancer activity. Its therapeutic effect is dependent on its intracellular conversion to 5-fluorouracil (5-FU). This conversion is catalyzed by the enzyme cytosine deaminase. Once converted, 5-FU undergoes a series of metabolic steps to form active metabolites that disrupt DNA and RNA synthesis, ultimately leading to cell death.

The key steps in the mechanism of action are:

  • Uptake: 5-FC is transported into the cell.

  • Conversion: Cytosine deaminase converts 5-FC to 5-FU.

  • Metabolic Activation: 5-FU is metabolized into three active compounds:

    • Fluorodeoxyuridine monophosphate (FdUMP): A potent inhibitor of thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.

    • Fluorodeoxyuridine triphosphate (FdUTP): Incorporated into DNA, leading to DNA damage.

    • Fluorouridine triphosphate (FUTP): Incorporated into RNA, interfering with RNA processing and function.

The disruption of DNA and RNA synthesis induces cell cycle arrest and apoptosis.

5_Fluorocytidine_Mechanism_of_Action cluster_cell Cancer Cell FC This compound (5-FC) FU 5-Fluorouracil (5-FU) FC->FU Cytosine Deaminase FUTP FUTP FU->FUTP FdUMP FdUMP FU->FdUMP RNA_disruption RNA Disruption FUTP->RNA_disruption TS Thymidylate Synthase FdUMP->TS Inhibits Apoptosis Apoptosis RNA_disruption->Apoptosis DNA_synthesis_block DNA Synthesis Inhibition TS->DNA_synthesis_block DNA_synthesis_block->Apoptosis

Caption: Mechanism of action of this compound.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic effects of this compound and its derivatives are cell-line dependent. The concentration required to inhibit cell growth by 50% (IC50) is a standard measure of a compound's potency. Below is a summary of reported IC50 values. Note that the efficacy of 5-FC is significantly enhanced in cells expressing cytosine deaminase.

CompoundCell LineCell TypeIC50 ValueNotes
This compound MelanomaMelanoma572 µg/mLCells transduced with cytosine deaminase gene.
This compound MelanomaMelanoma3870 µg/mLNon-transgenic (parental) cells.
5'-deoxy-5-fluorocytidine derivative 1 BxPC-3Pancreatic Cancer (Primary)14 µM-
5'-deoxy-5-fluorocytidine derivatives BxPC-3Pancreatic Cancer (Primary)14–45 µM[2][3]
5'-deoxy-5-fluorocytidine derivatives AsPC-1Pancreatic Cancer (Metastatic)37–133 µM[2][3]

Experimental Protocols

A generalized workflow for assessing the effect of this compound on cultured cells is outlined below. This typically involves cell seeding, treatment with a range of 5-FC concentrations, incubation, and subsequent analysis of cellular responses such as viability or apoptosis.

Experimental_Workflow cluster_workflow General Experimental Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Overnight Incubation (Allow cells to attach) A->B C 3. This compound Treatment (Prepare serial dilutions) B->C D 4. Incubation (e.g., 24, 48, or 72 hours) C->D E 5. Cellular Assay D->E F Cell Viability Assay (e.g., MTT) E->F G Apoptosis Assay (e.g., Annexin V) E->G H 6. Data Analysis (e.g., Calculate IC50) F->H G->H

Caption: A typical workflow for in vitro 5-FC treatment.
Protocol 1: Cell Culture and this compound Treatment

This protocol provides a general guideline for treating adherent cells with this compound.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (5-FC) powder

  • Sterile DMSO or PBS for dissolving 5-FC

  • Sterile microcentrifuge tubes

  • 96-well, 24-well, or 6-well tissue culture plates

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: a. Culture cells to approximately 80-90% confluency. b. Wash cells with PBS and detach them using Trypsin-EDTA. c. Neutralize trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer and trypan blue). e. Seed the cells into the desired plate format at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Preparation of 5-FC Stock Solution: a. Prepare a high-concentration stock solution of 5-FC (e.g., 100 mM) by dissolving the powder in sterile DMSO or PBS. b. Sterilize the stock solution by passing it through a 0.22 µm syringe filter. c. Aliquot the stock solution and store at -20°C or -80°C, protected from light.

  • Treatment: a. On the day of treatment, thaw an aliquot of the 5-FC stock solution. b. Prepare serial dilutions of 5-FC in complete cell culture medium to achieve the desired final concentrations. c. Carefully remove the medium from the wells containing the adhered cells. d. Add the medium containing the different concentrations of 5-FC to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or PBS used for the highest 5-FC dose). e. Return the plate to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

Materials:

  • Cells treated with 5-FC in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO or Solubilization Buffer

  • Microplate reader

Procedure:

  • MTT Addition: a. Following the treatment period with 5-FC, add 10-20 µL of the 5 mg/mL MTT solution to each well of the 96-well plate. b. Gently mix the plate on an orbital shaker for 5 minutes. c. Return the plate to the incubator and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: a. After the incubation, carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100-200 µL of DMSO to each well to dissolve the formazan crystals. c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the crystals.

  • Absorbance Measurement: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. b. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. b. Plot the percentage of viability against the log of the 5-FC concentration to generate a dose-response curve and determine the IC50 value.

Protocol 3: Apoptosis Detection using Annexin V Staining

Annexin V staining is a common method for detecting early-stage apoptosis. In apoptotic cells, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.

Materials:

  • Cells treated with 5-FC in a 6-well or 12-well plate

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: a. Following the 5-FC treatment period, collect both the floating and adherent cells. b. For adherent cells, wash with PBS and detach using trypsin. Combine these with the floating cells from the supernatant. c. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. d. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. After incubation, add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry within one hour. c. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

References

Troubleshooting & Optimization

Technical Support Center: 5-Fluorocytidine (5-FC) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 5-Fluorocytidine (5-FC) in cell line experiments. This resource provides troubleshooting guidance and frequently asked questions to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-FC) and how does it induce cytotoxicity?

A1: this compound (5-FC) is a prodrug, meaning it is not cytotoxic in its initial form. Its cytotoxic effect is dependent on its metabolic conversion to the active drug, 5-Fluorouracil (5-FU). This conversion is primarily mediated by the enzyme Cytidine Deaminase (CD). Once converted, 5-FU can be further metabolized into cytotoxic nucleotides that interfere with DNA and RNA synthesis, leading to cell death.

Q2: Why do different cell lines exhibit varying sensitivity to 5-FC?

A2: The sensitivity of a cell line to 5-FC is largely dependent on its expression level of Cytidine Deaminase (CD). Cell lines with high endogenous CD activity will efficiently convert 5-FC to 5-FU, resulting in high cytotoxicity. Conversely, cell lines with low or no CD expression will be resistant to 5-FC as they cannot activate the prodrug.

Q3: Can I use 5-Fluorouracil (5-FU) directly instead of 5-FC?

A3: Yes, you can use 5-FU directly to induce cytotoxicity. 5-FU is the active metabolite of 5-FC. Using 5-FU bypasses the need for enzymatic activation by Cytidine Deaminase. This can be useful for studying the downstream effects of 5-FU or as a positive control in experiments involving 5-FC.

Q4: What is Gene-Directed Enzyme Prodrug Therapy (GDEPT) involving 5-FC?

A4: GDEPT is a strategy used to selectively kill target cells, often cancer cells. In the context of 5-FC, this involves introducing the gene for Cytidine Deaminase (CD) into the target cells. These genetically modified cells will then express CD and become sensitive to 5-FC, while non-target cells that do not express CD remain unaffected.

Q5: What is the "bystander effect" in 5-FC GDEPT?

A5: The bystander effect is a phenomenon where non-transfected cells are killed along with the CD-expressing cells. This occurs because the 5-FU produced within the CD-expressing cells can diffuse out and be taken up by neighboring cells, inducing cytotoxicity in them as well. This effect is significant as it can amplify the therapeutic effect even with low transfection efficiency.

Troubleshooting Guide

Issue 1: My cells are showing little to no cytotoxicity after 5-FC treatment.

Possible Cause Troubleshooting Step
Low or absent Cytidine Deaminase (CD) activity in the cell line. - Confirm the CD expression status of your cell line from the literature or by performing a qPCR or Western blot. - Consider using a different cell line known to have high CD expression. - To induce sensitivity, you can transiently or stably transfect your cells with a plasmid expressing the CD gene.
Incorrect concentration of 5-FC. - Perform a dose-response experiment with a wide range of 5-FC concentrations to determine the optimal concentration for your cell line. - Ensure that the 5-FC stock solution was prepared and stored correctly.
Degradation of 5-FC. - Prepare fresh 5-FC solutions for each experiment. - Store stock solutions at the recommended temperature and protect from light.

Issue 2: My cells are exhibiting excessively high cytotoxicity, even at low 5-FC concentrations.

Possible Cause Troubleshooting Step
Very high endogenous Cytidine Deaminase (CD) activity in the cell line. - Use a lower concentration of 5-FC in your experiments. - Reduce the incubation time with 5-FC. - To control the rate of 5-FC conversion, you can use a Cytidine Deaminase inhibitor such as Tetrahydrouridine (THU).
Cell line is particularly sensitive to 5-FU. - Perform a 5-FU dose-response experiment to determine the IC50 value for your cell line and adjust the 5-FC concentration accordingly.
Errors in cell seeding density. - Ensure a consistent and optimal cell seeding density for your viability assays. Overly sparse cultures can sometimes be more sensitive to cytotoxic agents.

Data Presentation

Table 1: 5-Fluorouracil (5-FU) IC50 Values in Common Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for 5-FU, the active metabolite of 5-FC, in various cancer cell lines. These values can serve as a reference for designing your experiments. Note that IC50 values can vary depending on the assay conditions and exposure time.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
MCF-7 Breast Cancer1.71 - 3.848 - 72
A549 Lung Cancer5.03 - 10.3248
HCT-116 Colon Cancer~1-2 (2D culture)48
U-87 MG GlioblastomaNot specifiedNot specified
BxPC-3 Pancreatic Cancer14 - 4572
AsPC-1 Pancreatic Cancer37 - 13372

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

This protocol outlines the steps for assessing cell viability after treatment with 5-FC using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well cell culture plates

  • This compound (5-FC) stock solution

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The next day, remove the medium and add fresh medium containing various concentrations of 5-FC. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Transient Transfection of Cytidine Deaminase (CD) to Sensitize Cells to 5-FC

This protocol provides a general guideline for transiently transfecting a mammalian cell line with a plasmid encoding Cytidine Deaminase to induce sensitivity to 5-FC.

Materials:

  • Mammalian cell line of interest

  • Complete culture medium

  • Expression plasmid containing the Cytidine Deaminase (CD) gene

  • Transfection reagent (e.g., Lipofectamine, FuGENE)

  • Opti-MEM or other serum-free medium

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they reach 70-90% confluency on the day of transfection.

  • DNA-Transfection Reagent Complex Formation:

    • Dilute the CD plasmid DNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted DNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow complexes to form.

  • Transfection: Add the DNA-transfection reagent complexes drop-wise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

  • 5-FC Treatment and Analysis: After the incubation period, the transfected cells can be treated with 5-FC and analyzed for cytotoxicity using a viability assay as described in Protocol 1.

Visualizations

GDEPT_Workflow cluster_transfection Gene Delivery cluster_prodrug_admin Prodrug Administration cluster_activation Selective Activation & Cytotoxicity Vector Vector containing CD gene Target_Cell Target Cell (CD-negative) Vector->Target_Cell Transfection Transfected_Cell Transfected Cell (CD-positive) Target_Cell->Transfected_Cell 5FC_admin Administer 5-FC (non-toxic prodrug) 5FU_conversion 5-FC converted to 5-FU (toxic drug) Transfected_Cell->5FU_conversion expresses CD 5FC_admin->5FU_conversion Cell_Death Transfected Cell Death 5FU_conversion->Cell_Death Bystander_Cell Neighboring Untransfected Cell 5FU_conversion->Bystander_Cell 5-FU diffusion Bystander_Death Bystander Cell Death Bystander_Cell->Bystander_Death

preventing deamination of 5-Fluorocytidine to 5-fluorouridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the unwanted deamination of 5-Fluorocytidine (5-FC) to 5-Fluorouridine (5-FUrd) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound deamination?

A1: this compound (5-FC) can undergo a chemical transformation where the amino group at the C4 position of the cytidine (B196190) ring is removed, converting it into 5-Fluorouridine (5-FUrd). This process, known as deamination, can be catalyzed by enzymes like cytidine deaminase, which is present in various biological systems including plasma, or can occur spontaneously, especially under non-optimal pH and temperature conditions.

Q2: Why is preventing deamination of 5-FC important for my research?

A2: The deamination of 5-FC to 5-FUrd is a critical issue because it changes the identity and biological activity of the compound. 5-FC and 5-FUrd have different mechanisms of action and metabolic fates. For studies involving 5-FC as an RNA precursor or a therapeutic agent, its conversion to 5-FUrd can lead to inaccurate experimental results, reduced efficacy, and misleading interpretations of the data.

Q3: What are the main factors that cause deamination of 5-FC?

A3: The primary drivers of 5-FC deamination are:

  • Enzymatic Activity: The presence of cytidine deaminase (CDA) in cell culture media containing serum, in plasma, or in tissue homogenates is a major cause of rapid deamination.

  • pH: The stability of 5-FC is highly dependent on pH. The rate of spontaneous, non-enzymatic deamination increases significantly at neutral to alkaline pH values.

  • Temperature: Higher temperatures accelerate the rate of both enzymatic and non-enzymatic deamination.

Q4: I am seeing an unexpected peak corresponding to 5-FUrd in my HPLC analysis of a 5-FC sample. What could be the cause?

A4: The appearance of a 5-FUrd peak indicates that deamination has occurred. Refer to the troubleshooting guide below to diagnose the potential cause, which could range from improper sample storage and handling to enzymatic degradation during an experiment.

Troubleshooting Guide: Unwanted 5-FC Deamination

This guide helps you identify and resolve common issues leading to the degradation of this compound.

Problem / Observation Potential Cause Recommended Solution
Degradation in stock solution The pH of the solvent is not optimal, or the storage temperature is too high.Prepare stock solutions in a slightly acidic buffer (e.g., 10 mM sodium citrate (B86180), pH 4.5-5.5). Aliquot and store at -80°C.
Rapid degradation in cell culture Fetal bovine serum (FBS) or other biological supplements in the media contain cytidine deaminase (CDA).1. Use heat-inactivated FBS to reduce enzymatic activity.2. Add a CDA inhibitor, such as tetrahydrouridine (B1681287) (THU), to the culture medium.
Inconsistent results in plasma stability assays High levels of endogenous CDA in plasma from different species or individuals.Incorporate a potent CDA inhibitor like tetrahydrouridine (THU) into the assay buffer before adding 5-FC.
Degradation during sample processing Prolonged exposure to room temperature or neutral/alkaline pH buffers during sample preparation.Keep samples on ice at all times. Use pre-chilled, slightly acidic buffers for extraction and dilution. Process samples as quickly as possible.

Quantitative Data Summary

The stability of this compound is highly dependent on the experimental conditions. The following tables summarize the quantitative impact of pH and the presence of a deaminase inhibitor.

Table 1: Effect of pH on the Half-Life of this compound (Non-Enzymatic Deamination)

pHTemperature (°C)Half-Life (t½)
5.037> 200 hours
7.437~ 48 hours
9.037~ 5 hours

Note: These are approximate values and can vary based on buffer composition and ionic strength.

Table 2: Effect of Tetrahydrouridine (THU) on 5-FC Stability in Mouse Plasma

CompoundConcentration (µM)Incubation Time (min)% Remaining (without THU)% Remaining (with 10 µM THU)
5-FC1060< 5%> 95%

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a 10 mM stock solution of 5-FC that is stable during long-term storage.

Materials:

  • This compound (powder)

  • Sodium Citrate Dihydrate

  • Citric Acid

  • Nuclease-free water

  • Sterile, conical-bottom microcentrifuge tubes

Procedure:

  • Prepare the Buffer:

    • Prepare a 10 mM sodium citrate buffer.

    • Adjust the pH to 5.0 using citric acid.

    • Filter-sterilize the buffer using a 0.22 µm filter.

  • Prepare the 5-FC Stock Solution:

    • Weigh out the required amount of 5-FC powder in a sterile tube.

    • Add the pre-chilled (4°C) pH 5.0 sodium citrate buffer to achieve a final concentration of 10 mM.

    • Vortex gently until the powder is completely dissolved. Keep the solution on ice.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

    • Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Inhibition of 5-FC Deamination in Cell Culture

Objective: To prevent the enzymatic deamination of 5-FC in a cell culture experiment using a cytidine deaminase inhibitor.

Materials:

  • Cells plated in a multi-well plate

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • This compound (stabilized stock solution from Protocol 1)

  • Tetrahydrouridine (THU) stock solution (e.g., 10 mM in PBS)

Procedure:

  • Prepare the Treatment Medium:

    • Warm the complete cell culture medium to 37°C.

    • Prepare the final treatment medium immediately before adding it to the cells.

    • For every 1 mL of medium, add the desired volume of the 5-FC stock solution.

    • Add the THU stock solution to the medium to a final concentration of 1-10 µM.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Gently add the freshly prepared treatment medium containing both 5-FC and THU to the cells.

  • Incubation and Analysis:

    • Incubate the cells for the desired experimental duration.

    • At the end of the experiment, collect the medium and/or cell lysates for analysis (e.g., by HPLC or LC-MS/MS) to quantify the levels of 5-FC and 5-FUrd.

Visualizations

cluster_pathway Deamination Pathway of this compound FC This compound FUrd 5-Fluorouridine FC->FUrd Deamination (-NH2) Enzyme Cytidine Deaminase (CDA) or Alkaline pH / Heat Enzyme->FC

Caption: Chemical conversion of this compound to 5-Fluorouridine.

cluster_workflow Troubleshooting Workflow for 5-FC Deamination Start Start: 5-FUrd peak detected in 5-FC sample CheckStock Is the stock solution stored correctly? (pH 4.5-5.5, -80°C) Start->CheckStock CheckBio Was the sample incubated in a biological matrix? (serum, plasma, cells) CheckStock->CheckBio Yes RemakeStock Action: Prepare fresh stock in acidic buffer CheckStock->RemakeStock No AddInhibitor Action: Add CDA inhibitor (THU) to the biological matrix CheckBio->AddInhibitor Yes CheckHandling Was sample handling done at RT or for a prolonged time? CheckBio->CheckHandling No End Problem Resolved RemakeStock->End AddInhibitor->End KeepCold Action: Keep samples on ice and process quickly CheckHandling->KeepCold Yes CheckHandling->End No KeepCold->End

Technical Support Center: Optimizing 5-Fluorocytidine Concentration for RNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 5-Fluorocytidine (5-FC) concentration for RNA labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: How is this compound (5-FC) incorporated into newly synthesized RNA?

A1: this compound (5-FC) is a non-natural pyrimidine (B1678525) that can be metabolized by cells and incorporated into RNA. In experimental systems utilizing the enzyme cytosine deaminase (CD), 5-FC is converted to 5-Fluorouracil (5-FU).[1][2] This 5-FU is then endogenously converted into 5-Fluorouridine triphosphate (F-UTP) and incorporated into newly transcribed RNA.[1][2] This metabolic labeling approach allows for the specific tagging and subsequent analysis of nascent RNA.

Q2: What are the primary applications of labeling RNA with 5-FC?

A2: Labeling RNA with 5-FC is a powerful technique for studying RNA dynamics. Key applications include:

  • In situ transcriptomics: Analyzing gene expression patterns within the native tissue microenvironment.

  • Nascent RNA sequencing: Specifically sequencing newly synthesized RNA to study transcription rates and co-transcriptional processes.

  • RNA-protein interaction studies: Identifying proteins that bind to newly transcribed RNA.

  • Tracking RNA localization and trafficking: Visualizing the movement of RNA within cells.

Q3: Is 5-FC toxic to cells?

A3: The toxicity of 5-FC is a critical consideration and is dose- and time-dependent. While some methods like Flura-seq report a lack of toxicity, high concentrations or prolonged exposure to 5-FC can lead to the accumulation of 5-Fluorouracil (5-FU), a known chemotherapeutic agent.[1][3] 5-FU can disrupt both DNA and RNA metabolism, potentially leading to cytotoxicity.[3][4] It is essential to determine the optimal, non-toxic concentration of 5-FC for each specific cell type and experimental setup.

Q4: How can I detect and quantify 5-FC labeled RNA?

A4: 5-FC labeled RNA, which is incorporated as 5-FU, can be detected and quantified using several methods:

  • Immunoprecipitation: Using antibodies that specifically recognize 5-FU or a tag that can be attached to it, such as BrdU.[1]

  • Biotinylation and affinity purification: The incorporated 5-FU can be chemically modified to attach a biotin (B1667282) molecule, allowing for purification using streptavidin beads.

  • Fluorescence microscopy: If a fluorescent derivative of 5-FC is used, or if the labeled RNA is subsequently tagged with a fluorophore, it can be visualized directly in cells.

  • Quantitative PCR (qPCR) or RNA sequencing (RNA-seq): After purification of the labeled RNA, its abundance can be quantified using these standard molecular biology techniques.

Troubleshooting Guides

Problem 1: Low or No RNA Labeling Efficiency

Q: I am observing very low or no incorporation of 5-FC into my RNA. What are the possible causes and how can I troubleshoot this?

A: Low labeling efficiency is a common issue. Here are several factors to consider and steps to take:

  • Suboptimal 5-FC Concentration: The concentration of 5-FC is critical. If it's too low, the labeling will be inefficient.

    • Solution: Perform a concentration titration experiment to determine the optimal 5-FC concentration for your specific cell line. Start with a range and assess both labeling efficiency and cell viability.

  • Insufficient Incubation Time: The duration of labeling may not be long enough for detectable incorporation.

    • Solution: Optimize the incubation time. For cell lines with slower metabolism, a longer incubation period may be necessary. A time-course experiment (e.g., 2, 4, 8, 12 hours) can help identify the ideal labeling window.[1] For experiments with a very small number of cells, a 12-hour labeling period is recommended.[1]

  • Poor Cell Health: Metabolically inactive or unhealthy cells will not efficiently incorporate 5-FC.

    • Solution: Ensure your cells are in the logarithmic growth phase and have high viability before starting the experiment. Use a cell viability assay to confirm cell health.

  • Inefficient Cytosine Deaminase (CD) Activity (if applicable): If you are using a system that relies on the expression of CD to convert 5-FC to 5-FU, low enzyme activity will result in poor labeling.

    • Solution: Verify the expression and activity of the CD enzyme in your cells using methods like Western blotting or an enzyme activity assay.

Problem 2: High Background Signal

Q: My experiment shows a high background signal, making it difficult to distinguish the specifically labeled RNA. What could be causing this?

A: High background can obscure your results. Here are potential causes and solutions:

  • Non-specific Antibody Binding: If you are using an antibody for detection, it may be binding non-specifically to other cellular components.

    • Solution: Optimize your antibody concentration and blocking conditions. Include appropriate negative controls, such as cells not treated with 5-FC but still processed with the antibody.

  • Inefficient Washing Steps: Residual, unbound detection reagents can contribute to high background.

    • Solution: Increase the number and stringency of your wash steps after incubation with antibodies or other detection probes.

  • Autofluorescence: Some cell types exhibit natural fluorescence, which can interfere with imaging.

    • Solution: Image an unstained control sample to assess the level of autofluorescence. If it is high, you may need to use a fluorophore with a different excitation/emission spectrum or use a quenching agent.

Problem 3: Cell Toxicity and Death

Q: I am observing significant cell death after treating my cells with 5-FC. How can I mitigate this?

A: Cell toxicity is a major concern due to the metabolic conversion of 5-FC to 5-FU.

  • 5-FC Concentration is Too High: This is the most common cause of toxicity.

    • Solution: Perform a dose-response experiment to find the highest concentration of 5-FC that does not significantly impact cell viability. Use a cell viability assay (e.g., MTT, resazurin) to quantify toxicity.

  • Prolonged Incubation Time: Even at a non-toxic concentration, long exposure times can lead to cell death.

    • Solution: Reduce the incubation time. A shorter pulse of 5-FC may be sufficient for labeling without causing significant toxicity.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to 5-FC/5-FU.

    • Solution: If your cell line is particularly sensitive, consider using a lower concentration of 5-FC for a longer period or exploring alternative, less toxic RNA labeling methods.

Quantitative Data Summary

The optimal concentration and incubation time for 5-FC labeling are highly dependent on the cell type and experimental goals. The following tables provide recommended starting points and a guide for troubleshooting.

Table 1: Recommended Starting Parameters for 5-FC RNA Labeling

ParameterRecommended RangeNotes
5-FC Concentration 100 µM - 1 mMTitration is crucial. Start with a lower concentration and increase if labeling is insufficient and toxicity is not observed.
Incubation Time 2 - 12 hoursFor abundant transcripts and actively dividing cells, shorter times may be sufficient.[1] For rare transcripts or less active cells, longer times may be needed.[1]
Cell Density 70-80% confluencyCells should be in the logarithmic growth phase for optimal metabolic activity.

Table 2: Troubleshooting Guide for 5-FC Labeling Parameters

IssueParameter to AdjustSuggested Action
Low Labeling Efficiency 5-FC ConcentrationIncrease in increments (e.g., 100 µM, 250 µM, 500 µM, 1 mM)
Incubation TimeIncrease in increments (e.g., 2h, 4h, 8h, 12h)
High Cell Toxicity 5-FC ConcentrationDecrease concentration
Incubation TimeDecrease incubation time
High Background Washing StepsIncrease number and duration of washes
Antibody ConcentrationTitrate to a lower concentration

Experimental Protocols

Protocol: Optimizing this compound Concentration for RNA Labeling

This protocol provides a general framework for determining the optimal 5-FC concentration for your specific cell line and experimental setup.

1. Cell Seeding:

  • Plate your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of labeling.

2. Preparation of 5-FC Stock Solution:

  • Prepare a high-concentration stock solution of 5-FC (e.g., 100 mM) in an appropriate solvent (e.g., DMSO or PBS). Ensure it is fully dissolved.

3. 5-FC Titration and Incubation:

  • Prepare a series of 5-FC dilutions in pre-warmed cell culture medium. A suggested range of final concentrations to test is: 0 µM (control), 50 µM, 100 µM, 250 µM, 500 µM, and 1 mM.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of 5-FC.

  • Incubate the cells for a predetermined time (e.g., 4 hours) under standard culture conditions (37°C, 5% CO2).

4. Assessment of Cell Viability:

  • After incubation, assess cell viability in a parallel set of wells using a standard assay such as MTT, MTS, or a live/dead cell stain. This will help you determine the toxic threshold of 5-FC for your cells.

5. RNA Isolation:

  • For the wells dedicated to labeling efficiency analysis, lyse the cells and isolate total RNA using a standard RNA extraction protocol (e.g., TRIzol or a column-based kit).

6. Quantification of Labeled RNA:

  • Quantify the amount of 5-FC incorporated into the RNA. This can be done by:

    • Dot Blot: Spot the isolated RNA onto a membrane and detect the 5-FU labeled RNA using a specific antibody.
    • qRT-PCR: After immunoprecipitation of the labeled RNA, perform qRT-PCR for a housekeeping gene and a gene of interest to determine relative enrichment.
    • Click Chemistry and Fluorescence: If using a modified 5-FC with a clickable handle, perform the click reaction with a fluorescent probe and measure the fluorescence intensity.

7. Data Analysis:

  • Plot the labeling efficiency (e.g., dot blot intensity, qRT-PCR enrichment) against the 5-FC concentration.

  • Plot cell viability against the 5-FC concentration.

  • Determine the optimal 5-FC concentration that provides a good balance between high labeling efficiency and low cell toxicity.

Visualizations

Metabolic_Pathway_of_5FC cluster_cell Cell FC This compound (5-FC) FU 5-Fluorouracil (5-FU) FC->FU Cytosine Deaminase (CD) FUMP 5-Fluoro-UMP (FUMP) FU->FUMP UPRT FUDP 5-Fluoro-UDP (FUDP) FUMP->FUDP FUTP 5-Fluoro-UTP (FUTP) FUDP->FUTP RNA Newly Synthesized RNA FUTP->RNA RNA Polymerase

Caption: Metabolic pathway of this compound (5-FC) incorporation into RNA.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Plate Cells labeling Metabolic Labeling with 5-FC start->labeling harvest Harvest Cells & Isolate Total RNA labeling->harvest ip Immunoprecipitation of Labeled RNA harvest->ip microscopy Fluorescence Microscopy harvest->microscopy For direct imaging (if applicable) qpcr qRT-PCR ip->qpcr seq RNA Sequencing ip->seq

Caption: General experimental workflow for 5-FC RNA labeling and analysis.

References

Technical Support Center: 5-Fluorocytidine (5-FC) Incorporation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Fluorocytidine (5-FC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding 5-FC incorporation into RNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-FC) and how is it incorporated into RNA?

A1: this compound (5-FC) is a fluorinated analog of the nucleoside cytidine (B196190). For incorporation into RNA, it must first be transported into the cell and then undergo a series of enzymatic conversions. The key steps are:

  • Uptake: 5-FC is transported into the cell by enzymes such as cytosine permease.

  • Deamination: Inside the cell, the enzyme cytidine deaminase (CDA) converts 5-FC to 5-Fluorouracil (5-FU).

  • Conversion to FUMP: 5-FU is then converted to 5-fluorouridine (B13573) monophosphate (FUMP) by uridine (B1682114) monophosphate pyrophosphorylase.

  • Phosphorylation: FUMP is subsequently phosphorylated to 5-fluorouridine diphosphate (B83284) (FUDP) and then to 5-fluorouridine triphosphate (FUTP).

  • RNA Incorporation: FUTP is recognized by RNA polymerases and incorporated into newly synthesized RNA transcripts.[1]

Q2: Why is there a difference in 5-FC toxicity and incorporation between fungal/yeast cells and mammalian cells?

A2: The primary reason for the differential effect is the presence or absence of the enzyme cytidine deaminase (CDA). Most fungal and yeast species, such as Saccharomyces cerevisiae and Candida albicans, possess CDA, which efficiently converts the non-toxic 5-FC into the toxic antimetabolite 5-FU.[1] Mammalian cells, on the other hand, generally lack CDA or have very low levels of its activity. This makes them naturally resistant to 5-FC, as they cannot efficiently convert it to 5-FU. This property is exploited in gene therapy applications, where CDA can be expressed in target mammalian cells to confer sensitivity to 5-FC.

Q3: What are the expected incorporation efficiencies of 5-FC into RNA?

A3: The incorporation efficiency of 5-FC can vary significantly depending on the cell type, the expression level of metabolic enzymes (especially cytidine deaminase), and the experimental conditions. Below is a table summarizing some reported incorporation efficiencies.

Organism/Cell Line Condition Incorporation Level Reference
Escherichia coliWild-type0.20 mol% of total cytidine[2]
Escherichia coliWith cytidine deaminase inhibitor (tetrahydrouridine)~3 mol% in tRNAs[2]
HeLa CellsTreated with 5-Fluorouracil (metabolically converted to 5-FC)~0.2% of the incorporated 5-Fluorouridine[3]

Q4: What are the downstream effects of 5-FC incorporation into RNA?

A4: The incorporation of 5-fluorouridine (derived from 5-FC) into RNA can have several cytotoxic effects, including:

  • Altered RNA Processing and Function: The presence of the fluorine atom can interfere with RNA processing, splicing, and overall stability.

  • Inhibition of Protein Synthesis: Incorporation into transfer RNA (tRNA) can alter aminoacylation, and incorporation into ribosomal RNA (rRNA) can disrupt ribosome biogenesis and function, leading to inhibition of protein synthesis.[1]

  • Inhibition of DNA Synthesis: A portion of the metabolic product of 5-FC, 5-FU, can be converted to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthetase, an enzyme crucial for DNA synthesis.[1]

Troubleshooting Guide

This guide addresses common issues encountered during 5-FC labeling experiments.

Issue 1: Low or No Incorporation of 5-FC into RNA

Possible Cause Recommended Solution
Low Cytidine Deaminase (CDA) Activity: The cell line being used may have naturally low or absent CDA activity, preventing the conversion of 5-FC to its active form, 5-FU.- Confirm the CDA status of your cell line from the literature or by performing a CDA activity assay. - If CDA activity is low, consider transiently or stably expressing a viral or yeast CDA gene in your cells.
Inefficient Cellular Uptake: The cells may not be efficiently transporting 5-FC across the cell membrane.- Optimize the concentration of 5-FC in the culture medium. Perform a dose-response curve to find the optimal concentration for your cell line. - Ensure the cell health is optimal, as transport is an active process.
Suboptimal Labeling Time: The incubation time may be too short for sufficient incorporation.- Increase the incubation time with 5-FC. Typical labeling times can range from 2 to 12 hours. A time-course experiment can help determine the optimal duration.
Degradation of 5-FC: 5-FC in solution may degrade over time, especially under certain storage or experimental conditions.- Prepare fresh 5-FC solutions for each experiment. - Store stock solutions at -20°C or -80°C and protect from light.
Competition from Endogenous Nucleosides: High concentrations of cytidine or uridine in the culture medium can compete with 5-FC for uptake and metabolic conversion.- Use a nucleoside-depleted medium for the labeling experiment if possible.

Issue 2: High Cell Toxicity or Death

Possible Cause Recommended Solution
High Concentration of 5-FC: The concentration of 5-FC may be too high, leading to excessive incorporation and cytotoxicity.- Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the IC50 of 5-FC for your cell line. - Use a lower concentration of 5-FC for your labeling experiments.
Prolonged Incubation Time: Extended exposure to 5-FC, even at lower concentrations, can lead to cumulative toxicity.- Reduce the incubation time. It is a balance between achieving sufficient labeling and maintaining cell health.
High CDA Activity: If you are overexpressing CDA, the high rate of conversion to 5-FU might be excessively toxic.- Use a weaker or inducible promoter to control the expression level of CDA.

Issue 3: High Background Signal in Downstream Applications

Possible Cause Recommended Solution
Unincorporated 5-FC or its Metabolites: Residual free 5-FC or its metabolites can interfere with downstream analysis.- After labeling, thoroughly wash the cells with PBS or an appropriate buffer to remove any unincorporated label. - Ensure that the RNA purification protocol effectively removes small molecules.
Non-specific Antibody Binding (for immunological detection): If using an antibody-based detection method, the antibody may be binding non-specifically.- Include appropriate controls, such as cells not treated with 5-FC. - Optimize antibody concentration and washing steps.

Experimental Protocols

Protocol 1: Quantification of 5-FC Incorporation into RNA by LC-MS/MS

This protocol provides a general framework for the quantification of 5-fluorouridine in RNA using liquid chromatography-tandem mass spectrometry.

1. Cell Culture and 5-FC Labeling: a. Plate cells at a suitable density and allow them to adhere and enter the logarithmic growth phase. b. Replace the culture medium with a fresh medium containing the desired concentration of 5-FC. c. Incubate the cells for the desired labeling period (e.g., 4-12 hours).

2. RNA Extraction: a. After incubation, wash the cells twice with ice-cold PBS. b. Lyse the cells and extract total RNA using a standard method such as TRIzol reagent or a commercial RNA purification kit. c. Ensure the RNA is treated with DNase to remove any contaminating DNA.

3. RNA Hydrolysis: a. To 5-10 µg of purified RNA, add a mixture of nuclease P1 and alkaline phosphatase. b. Incubate at 37°C for 2-4 hours to digest the RNA into individual nucleosides.

4. Sample Preparation for LC-MS/MS: a. After digestion, precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol). b. Centrifuge to pellet the protein and collect the supernatant containing the nucleosides. c. Dry the supernatant under a vacuum. d. Reconstitute the dried nucleosides in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water).

5. LC-MS/MS Analysis: a. Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to a tandem mass spectrometer. b. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the nucleosides. c. Monitor the transition of the parent ion to the daughter ion for 5-fluorouridine and other canonical nucleosides for quantification. d. Create a standard curve using known concentrations of 5-fluorouridine to accurately quantify its amount in the samples.

Protocol 2: Assessing Cytidine Deaminase (CDA) Activity

This protocol describes a general method to assess CDA activity in cell lysates.

1. Preparation of Cell Lysate: a. Harvest cells and wash them with ice-cold PBS. b. Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Incubate on ice for 30 minutes with intermittent vortexing. d. Centrifuge at high speed at 4°C to pellet cell debris. e. Collect the supernatant (cell lysate) and determine the protein concentration using a standard assay (e.g., BCA assay).

2. CDA Activity Assay: a. Prepare a reaction mixture containing a reaction buffer (e.g., Tris-HCl, pH 7.5), 5-FC as the substrate, and a defined amount of cell lysate protein. b. Incubate the reaction at 37°C for a specific period (e.g., 30-60 minutes). c. Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation. d. Analyze the reaction mixture for the production of 5-FU from 5-FC using HPLC.

3. HPLC Analysis: a. Centrifuge the stopped reaction mixture to remove precipitated protein. b. Inject the supernatant onto a reverse-phase HPLC column. c. Use an isocratic or gradient elution to separate 5-FC and 5-FU. d. Detect the compounds using a UV detector at an appropriate wavelength (e.g., 266 nm). e. Quantify the amount of 5-FU produced by comparing the peak area to a standard curve of known 5-FU concentrations. CDA activity can be expressed as the amount of 5-FU produced per unit of time per amount of protein.

Visualizations

Metabolic pathway of this compound incorporation into RNA.

Troubleshooting_Workflow start Start: Low/No 5-FC Incorporation check_cda Check Cytidine Deaminase (CDA) Activity start->check_cda low_cda Low CDA Activity check_cda->low_cda Low sufficient_cda Sufficient CDA Activity check_cda->sufficient_cda Sufficient express_cda Solution: Express exogenous CDA low_cda->express_cda end Successful Incorporation express_cda->end optimize_conditions Optimize Experimental Conditions sufficient_cda->optimize_conditions check_concentration Check 5-FC Concentration optimize_conditions->check_concentration Concentration? check_time Check Incubation Time optimize_conditions->check_time Time? check_medium Check Culture Medium optimize_conditions->check_medium Medium? optimize_conc Solution: Perform dose-response check_concentration->optimize_conc optimize_conc->end optimize_time Solution: Perform time-course check_time->optimize_time optimize_time->end optimize_medium Solution: Use nucleoside-depleted medium check_medium->optimize_medium optimize_medium->end

Troubleshooting workflow for low 5-FC incorporation.

References

troubleshooting poor yield in 5-Fluorocytidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 5-Fluorocytidine.

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound synthesis is significantly lower than expected. What are the most common causes?

Low yields in this compound synthesis can arise from several factors throughout the multi-step process. The most common culprits include:

  • Inefficient Synthesis of the 5-Fluorocytosine (B48100) Base: The yield and purity of the initial 5-Fluorocytosine are critical. Issues in this preliminary synthesis will cascade and impact the final yield of this compound.

  • Suboptimal Glycosylation Reaction: The coupling of 5-Fluorocytosine with a protected ribose derivative is a crucial step. Problems such as incomplete reaction, formation of undesired anomers (α instead of β), or side reactions with the nucleobase can drastically reduce the yield.

  • Degradation during Deprotection: The removal of protecting groups from the sugar moiety can be harsh and lead to the degradation of the product if not carefully controlled.

  • Losses during Purification: this compound can be challenging to purify. Significant product loss can occur during crystallization or chromatographic purification steps.

Q2: I am observing the formation of multiple byproducts in my glycosylation reaction. How can I improve the selectivity?

The formation of byproducts during the Vorbrüggen glycosylation (a common method for nucleoside synthesis) is a frequent issue. Here's how to address it:

  • Ensure Efficient Silylation: Incomplete silylation of 5-Fluorocytosine leaves reactive N-H protons that can compete in the glycosylation reaction, leading to a mixture of products. Ensure the silylation agent (e.g., HMDS) is fresh and the reaction is carried out under strictly anhydrous conditions.

  • Optimize the Lewis Acid Catalyst: The choice and amount of Lewis acid (e.g., TMSOTf, SnCl₄) are critical. Too little catalyst can lead to an incomplete reaction, while too much can cause degradation of the sugar or product. An optimal amount should be determined empirically.

  • Control Reaction Temperature: Glycosylation reactions are often temperature-sensitive. Running the reaction at the optimal temperature can significantly improve selectivity and minimize byproduct formation.

  • Purity of Starting Materials: Ensure that both the silylated 5-Fluorocytosine and the protected ribose donor are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.

Q3: My deprotection step is leading to a significant loss of product. What are the best practices for this step?

Deprotection of the sugar hydroxyl groups and the exocyclic amine is a delicate step. Here are some tips to minimize product loss:

  • Choice of Deprotection Reagent: The choice of reagent depends on the protecting groups used. For acetyl groups, a methanolic solution of ammonia (B1221849) or sodium methoxide (B1231860) is commonly used. For benzoyl groups, stronger basic conditions may be required.

  • Reaction Monitoring: Closely monitor the deprotection reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Over-running the reaction can lead to the degradation of the this compound product.

  • Temperature Control: Perform the deprotection at a controlled, low temperature to minimize side reactions and degradation.

  • Work-up Procedure: A careful work-up is crucial. Neutralize the reaction mixture promptly and use appropriate extraction and washing steps to remove the deprotection reagents and byproducts.

Troubleshooting Guides

Guide 1: Poor Yield in the Synthesis of 5-Fluorocytosine Base

The synthesis of the 5-Fluorocytosine base is the foundational step. Below is a troubleshooting guide for a common synthetic route starting from 2,5-difluoro-4-chloropyrimidine (B8608999).

Observed Problem Potential Cause Recommended Solution
Low yield of 2-hydroxy-4-chloro-5-fluoropyrimidine Incomplete hydrolysis of 2,5-difluoro-4-chloropyrimidine.Ensure the reaction with a strong proton acid (e.g., HCl) is carried out at the recommended temperature (e.g., 50°C) and for a sufficient duration (e.g., 2 hours)[1][2]. Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.
Low yield of 5-Fluorocytosine Inefficient amination of 2-hydroxy-4-chloro-5-fluoropyrimidine.Use a concentrated aqueous solution of ammonia (e.g., 20-33%) and consider the addition of a water-miscible co-solvent like ethanol (B145695) to improve solubility[1][2]. The reaction temperature should be carefully controlled, with a preferred range of -40°C to +30°C[1].
Formation of dark, tarry byproducts Decomposition of starting materials or intermediates.Ensure the reaction temperature is not exceeding the recommended limits. Use purified reagents and solvents.
Product precipitates out of solution during reaction This is often expected and indicates product formation.The crystalline product can be isolated by filtration. However, ensure the reaction has gone to completion before filtering to maximize yield[1].
  • Hydrolysis: Stir 15.05 g (0.1 mole) of 2,5-difluoro-4-chloropyrimidine in 30 ml of 37% strength aqueous hydrochloric acid at 50°C for 2 hours.

  • Neutralization and Amination: After cooling, neutralize the mixture with a 33% strength aqueous ammonia solution. Dilute the mixture with 100 ml of ethanol and add a further 20 ml of aqueous 33% strength ammonia solution.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Isolation: Concentrate the reaction mixture in vacuo. Take up the residue in 60 ml of water.

  • Purification: Filter the solid product, wash with water, and dry to obtain 5-Fluorocytosine.

Guide 2: Inefficient Glycosylation of 5-Fluorocytosine

The glycosylation step is often the most challenging part of this compound synthesis. This guide focuses on the silyl-Hilbert-Johnson (Vorbrüggen) reaction.

Observed Problem Potential Cause Recommended Solution
Low yield of the desired β-anomer Incomplete silylation of 5-Fluorocytosine.Use an excess of a silylating agent like hexamethyldisilazane (B44280) (HMDS) with a catalyst such as ammonium (B1175870) sulfate. Ensure the reaction is heated to reflux to drive it to completion. The silylated base should be used immediately or stored under anhydrous conditions.
Suboptimal Lewis acid catalyst or concentration.Titrate the amount of Lewis acid (e.g., TMSOTf). Too little may result in a sluggish reaction, while too much can cause anomerization or degradation.
Reaction temperature is too high or too low.The optimal temperature depends on the specific reactants and catalyst. Start with the literature-recommended temperature and optimize as needed.
Formation of the undesired α-anomer Anomerization of the desired β-product.This can be caused by an excess of Lewis acid or prolonged reaction times. Reduce the amount of catalyst and monitor the reaction closely to stop it once the starting material is consumed.
No reaction or incomplete reaction Inactive silylated base due to moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.
Insufficiently reactive protected sugar.Ensure the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) is of high quality.

Data Presentation

Table 1: Comparison of Yields for Different 5-Fluorocytosine Synthesis Routes

Starting Material Key Reagents Reported Yield Reference
2,5-difluoro-4-chloropyrimidineHCl, NH₃98.1%[2]
5-FluorouracilPOCl₃, NH₃, HCl~45% (last stage)[1]
FluoroacetonitrileEthyl formate, Guanidine, NaNO₂up to 46% (overall)

Mandatory Visualizations

experimental_workflow cluster_synthesis This compound Synthesis Workflow start Start silylation Silylation of 5-Fluorocytosine start->silylation HMDS, (NH₄)₂SO₄ glycosylation Glycosylation with Protected Ribose silylation->glycosylation Protected Ribose, Lewis Acid (e.g., TMSOTf) deprotection Deprotection glycosylation->deprotection NH₃/MeOH or NaOMe/MeOH purification Purification deprotection->purification Chromatography or Recrystallization end This compound purification->end

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_base Base Synthesis Issues cluster_glycosylation Glycosylation Problems cluster_deprotection Deprotection Issues cluster_purification Purification Losses start Low this compound Yield check_base Check Purity & Yield of 5-Fluorocytosine Base start->check_base check_glycosylation Analyze Glycosylation Step start->check_glycosylation deprotection deprotection start->deprotection purification purification start->purification base_impure Impure Base check_base->base_impure Purity < 98% base_low_yield Low Yield of Base check_base->base_low_yield Yield < 80% incomplete_reaction Incomplete Reaction check_glycosylation->incomplete_reaction Starting material remains side_products Major Side Products check_glycosylation->side_products Multiple spots on TLC/HPLC wrong_anomer Incorrect Anomer check_glycosylation->wrong_anomer NMR shows α-anomer check_deprotection Evaluate Deprotection Step degradation Product Degradation check_deprotection->degradation Appearance of new impurities check_purification Assess Purification Losses poor_recovery Low Recovery check_purification->poor_recovery Significant loss of mass

Caption: A troubleshooting decision tree for diagnosing the cause of low yield in this compound synthesis.

References

Technical Support Center: Managing Off-Target Effects of 5-Fluorocytidine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the off-target effects associated with 5-Fluorocytidine (5-FC) treatment in experimental settings.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound (5-FC) and what is its primary mechanism of action?

A1: this compound (5-FC) is a fluorinated pyrimidine (B1678525) analog. It functions as a prodrug, meaning it is converted into its active, cytotoxic form within the cell. The primary mechanism of action involves its conversion to 5-Fluorouracil (B62378) (5-FU), which is then further metabolized into three active compounds: 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), 5-fluorodeoxyuridine triphosphate (FdUTP), and 5-fluorouridine (B13573) triphosphate (FUTP).[1][2] These metabolites exert their cytotoxic effects by inhibiting thymidylate synthase (a key enzyme in DNA synthesis) and by being misincorporated into DNA and RNA, leading to disruption of their normal functions and ultimately, cell death.[1][2]

Q2: What are the known off-target effects of 5-FC treatment?

A2: The off-target effects of 5-FC are primarily linked to the action of its metabolite, 5-FU, and can include:

  • Cytotoxicity in non-target cells: 5-FU can affect healthy, non-cancerous cells, particularly those that are rapidly dividing.

  • Genotoxicity: Incorporation of 5-FU metabolites into DNA can lead to DNA damage.

  • Perturbation of cellular signaling pathways: 5-FU has been shown to activate the p53 signaling pathway and induce apoptosis through both intrinsic and extrinsic pathways.[3][4]

Q3: How can I minimize the off-target effects of 5-FC in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable experimental data. Consider the following strategies:

  • Dose-response and time-course studies: Determine the lowest effective concentration and the shortest exposure time of 5-FC that achieves the desired on-target effect while minimizing off-target toxicity.

  • Use of appropriate controls: Always include untreated control cells and vehicle-treated control cells to accurately assess the baseline cellular response.

  • Cell line selection: Be aware that the metabolic conversion of 5-FC to 5-FU can vary between different cell lines, influencing its potency and off-target effects.

  • Monitor cell viability: Regularly assess cell viability throughout the experiment to identify the onset of significant cytotoxicity.

Q4: How does the cytotoxicity of 5-FC compare to that of 5-FU?

A4: 5-FC itself is not cytotoxic.[1] Its cytotoxic effects are dependent on its conversion to 5-FU. Therefore, the in vitro cytotoxicity of 5-FC is directly related to the efficiency of this conversion in the specific cell line being used. In general, direct treatment with 5-FU will have a more immediate and potent cytotoxic effect compared to 5-FC.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
High background noise in cytotoxicity assays (e.g., MTT, XTT) 1. Contamination: Bacterial or yeast contamination in cell cultures can metabolize the assay reagents. 2. Reagent issues: Improper storage or preparation of assay reagents. 3. Incomplete washing: Residual media or compounds can interfere with the assay.[5][6]1. Check for contamination: Regularly inspect cultures under a microscope. Use sterile techniques. 2. Prepare fresh reagents: Follow the manufacturer's instructions for reagent preparation and storage. 3. Optimize washing steps: Ensure thorough but gentle washing of the cell monolayer.[6]
Inconsistent or unexpected results in apoptosis assays (e.g., Annexin V/PI) 1. Sub-optimal cell density: Too few or too many cells can affect the results. 2. Incorrect compensation settings: Improper compensation for spectral overlap in flow cytometry. 3. Timing of analysis: Apoptosis is a dynamic process; the timing of the assay is critical.1. Optimize cell seeding density: Perform a titration experiment to determine the optimal cell number. 2. Use single-stain controls: Always include single-stained samples to set up proper compensation. 3. Perform a time-course experiment: Analyze apoptosis at different time points after 5-FC treatment to capture the peak of the apoptotic response.
Unexpected resistance to 5-FC treatment in a cancer cell line 1. Low metabolic conversion: The cell line may have low levels of the enzymes required to convert 5-FC to 5-FU.[7] 2. Development of resistance: Prolonged exposure can lead to the selection of resistant cell populations.[8] 3. Multidrug resistance (MDR) mechanisms: The cells may express efflux pumps that remove the drug.1. Assess metabolic enzyme activity: If possible, measure the activity of cytosine deaminase and other relevant enzymes. Alternatively, compare the efficacy of 5-FC with a direct 5-FU treatment. 2. Use a fresh stock of cells: Thaw a new vial of cells from an early passage. 3. Investigate MDR protein expression: Use molecular techniques to check for the expression of MDR proteins.
High cytotoxicity observed in non-cancerous control cell lines 1. High proliferation rate: Rapidly dividing non-cancerous cells can also be sensitive to 5-FU. 2. Efficient metabolic conversion: The non-cancerous cell line may efficiently convert 5-FC to 5-FU.1. Select a slower-proliferating control cell line: If possible, choose a non-cancerous cell line with a lower proliferation rate. 2. Titrate 5-FC concentration: Determine the IC50 value for the non-cancerous cell line and use a concentration that is significantly lower than this for your experiments, if feasible.

III. Data Presentation

Comparative Cytotoxicity of 5-Fluorouracil (5-FU)

As this compound's cytotoxic effects are mediated through its conversion to 5-Fluorouracil, the IC50 values of 5-FU in various cancer cell lines provide a valuable reference for estimating the potential potency of 5-FC. The actual IC50 of 5-FC will depend on the metabolic capacity of the specific cell line.

Cell LineCancer Type5-FU IC50 (µM)Incubation Time
HCT116Colon Cancer0.877[9]72 hours
HONE-1Nasopharyngeal Cancer1.32[9]72 hours
CCD112 (Normal)Colorectal3.83[9]72 hours
NP 460 (Normal)Nasopharyngeal6.64[9]72 hours
CL1-5Lung Cancer1.2[3]72 hours
H1299Lung Cancer12.2[3]72 hours
CT26Colon Cancer25.46[3]72 hours
LL2Lung Cancer7.5[3]72 hours
MKN74Gastric Cancer~5-1072 hours[10]
SQUU-BOral Squamous Cell Carcinoma~10-2072 hours[10]

IV. Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound by measuring cell viability.

Materials:

  • This compound stock solution

  • Cancer cell line of interest

  • 96-well plates

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the 5-FC dilutions. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[12]

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • This compound stock solution

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Protocol 3: Genotoxicity Assessment using the Comet Assay

Objective: To detect DNA strand breaks in individual cells treated with this compound.

Materials:

  • This compound stock solution

  • Cell line of interest

  • Microscope slides

  • Low melting point agarose (B213101)

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green)

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Embedding: Mix the treated cells with low melting point agarose and spread a thin layer onto a microscope slide.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.[14]

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Perform electrophoresis, allowing fragmented DNA to migrate out of the nucleoid, forming a "comet tail".[14]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tails using appropriate software.

V. Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic activation pathway of this compound.

p53_Apoptosis_Pathway cluster_stimulus Stimulus cluster_signaling p53 Signaling cluster_cellular_response Cellular Response DNA_Damage DNA Damage (from 5-FU metabolites) p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 p21 p21 Upregulation p53->p21 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

Caption: Simplified p53-mediated apoptosis pathway.

experimental_workflow Start Start Cell_Culture Cell Culture (Cancer & Normal lines) Start->Cell_Culture 5FC_Treatment 5-FC Treatment (Dose-response & Time-course) Cell_Culture->5FC_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) 5FC_Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) 5FC_Treatment->Apoptosis_Assay Genotoxicity_Assay Genotoxicity Assay (e.g., Comet Assay) 5FC_Treatment->Genotoxicity_Assay Data_Analysis Data Analysis (IC50, % Apoptosis, DNA damage) Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Genotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for assessing 5-FC off-target effects.

References

improving the stability of 5-Fluorocytidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 5-Fluorocytidine in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you resolve common problems encountered when working with this compound solutions.

Issue 1: Precipitation or Cloudiness Observed in the this compound Solution

Potential Cause Troubleshooting Steps
Exceeded Solubility Limit This compound has limited aqueous solubility. For instance, its solubility in PBS (pH 7.2) is approximately 0.5 mg/mL.[1] - Action: Prepare a less concentrated solution. If a higher concentration is required, consider using a different solvent system.
Solvent Choice While this compound can be dissolved in organic solvents like DMSO, subsequent dilution into aqueous buffers can cause it to precipitate.[1] - Action: When diluting from a DMSO stock, add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing. Consider the final percentage of the organic solvent to ensure it does not affect your experiment.
Temperature Effects A decrease in temperature can reduce the solubility of this compound, leading to precipitation. - Action: If you observe precipitation after refrigeration or freezing, gently warm the solution to 37°C and vortex until the precipitate redissolves. Always visually inspect the solution for complete dissolution before use.
pH of the Solution The stability of similar compounds like 5-Fluoro-2'-deoxycytidine is pH-dependent, with increased stability at higher pH levels.[2][3] While direct data for this compound is limited, pH can influence its solubility. - Action: Ensure the pH of your buffer is suitable. For compounds with low aqueous solubility, adjusting the pH away from its isoelectric point can improve solubility.
Improper Mixing Inadequate mixing during preparation can lead to localized areas of high concentration and precipitation. - Action: Ensure thorough mixing by vortexing or sonication until the this compound is completely dissolved.

Frequently Asked Questions (FAQs)

Preparation and Storage

  • Q1: What is the recommended solvent for preparing this compound stock solutions?

    • A1: For a high-concentration stock solution, high-purity DMSO is a common choice.[1] For direct use in aqueous systems, you can dissolve it in buffers like PBS, keeping in mind its solubility limits.[1]

  • Q2: How should I store my this compound stock solution?

    • A2: For short-term storage, aqueous solutions should be used within a day.[1] For longer-term storage of related compounds like 5'-Deoxy-5-fluorocytidine, it is recommended to store aliquots at -20°C for up to one month or -80°C for up to six months, protected from light.[4] It is advisable to follow similar storage conditions for this compound to minimize degradation.

  • Q3: Can I freeze-thaw my this compound solution multiple times?

    • A3: It is not recommended. Repeated freeze-thaw cycles can lead to precipitation and degradation. It is best to aliquot the stock solution into single-use volumes before freezing.

Stability and Degradation

  • Q4: What are the main factors that affect the stability of this compound in solution?

    • A4: Based on studies of the closely related compound 5-Fluoro-2'-deoxycytidine (FdCyd), the main factors are pH and temperature. FdCyd degradation is acid-catalyzed, and its stability increases as the pH rises, with minimal degradation observed above pH 5.[2][3]

  • Q5: What is the primary degradation pathway for compounds similar to this compound?

    • A5: The proposed degradation mechanism for FdCyd involves the cleavage of the N-glycosidic bond, which results in the formation of 5-fluorocytosine (B48100) and a sugar moiety.[2][3]

Quantitative Data

The following table summarizes the observed degradation rate constants (kobs) for 5-Fluoro-2'-deoxycytidine (FdCyd), a closely related nucleoside analogue, at various pH values. This data can provide insight into the pH-dependent stability that may be expected for this compound.

Table 1: Observed Degradation Rate Constants (kobs) for FdCyd at 37°C

pHkobs (h-1)
1.00.00921
2.00.00806
3.00.00253
4.00.000461
5.00.000115
7.40.000115

Data adapted from a study on 5-Fluoro-2'-deoxycytidine.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Aqueous Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Solvent Addition: Add a portion of the desired aqueous buffer (e.g., PBS, pH 7.2) to the powder.

  • Dissolution: Vortex the mixture vigorously. If necessary, incubate at 37°C for up to 2 hours with intermittent mixing every 15 minutes to aid dissolution.[5]

  • Volume Adjustment: Once fully dissolved, add the remaining buffer to reach the final desired volume and concentration.

  • Sterilization: Filter the solution through a 0.22 µm sterile filter.

  • Storage: Use the solution immediately or aliquot into sterile, single-use tubes and store at -20°C or -80°C, protected from light.

Protocol 2: Stability Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for assessing the stability of a this compound solution.

  • Sample Preparation:

    • Prepare a this compound solution in the buffer of interest at a known concentration (e.g., 1 mg/mL).

    • Divide the solution into several aliquots for analysis at different time points and storage conditions (e.g., varying pH, temperature).

  • HPLC System and Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with a suitable mobile phase, for example, formic acid-water (1:99 v/v).[6]

    • Flow Rate: Set an appropriate flow rate (e.g., 0.5-1.0 mL/min).

    • Detection: UV detection at a wavelength where this compound has maximum absorbance.

    • Temperature: Maintain a constant column temperature (e.g., 20°C).[2]

  • Analysis:

    • At each time point, inject a sample onto the HPLC system.

    • Record the peak area of the this compound peak.

    • A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

A This compound B Cleavage of N-glycosidic bond A->B Acid-catalyzed hydrolysis C 5-Fluorocytosine B->C D Ribose moiety B->D

Proposed degradation pathway for this compound.

start Precipitation observed in This compound solution check_conc Is the concentration above the solubility limit? start->check_conc reduce_conc Reduce concentration or use a different solvent check_conc->reduce_conc Yes check_solvent Was a DMSO stock diluted into an aqueous buffer? check_conc->check_solvent No end Solution is clear reduce_conc->end improve_mixing Add stock dropwise with vigorous mixing check_solvent->improve_mixing Yes check_temp Was the solution stored at a low temperature? check_solvent->check_temp No improve_mixing->end warm_dissolve Gently warm and vortex to redissolve check_temp->warm_dissolve Yes check_temp->end No warm_dissolve->end

Troubleshooting workflow for precipitation issues.

prep Prepare this compound solution at a known concentration aliquot Aliquot for different time points and conditions prep->aliquot t0 Analyze initial sample (T=0) by HPLC aliquot->t0 store Store aliquots under defined conditions (pH, temp) aliquot->store analyze Analyze samples at specified time intervals store->analyze data Record peak area and identify any degradation products analyze->data compare Compare results to T=0 to determine stability data->compare

Experimental workflow for stability testing.

References

Technical Support Center: Detecting 5-Fluorocytidine in RNA-Seq Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of 5-Fluorocytidine (5-FC) in RNA-sequencing data.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-FC) and why is it challenging to detect in RNA?

A1: this compound (5-FC) is a modified cytidine (B196190) nucleoside and a metabolite of the common chemotherapeutic drug 5-fluorouracil (B62378) (5-FU).[1] Its detection in RNA is challenging for several reasons:

  • Low Incorporation Rate: 5-FU is predominantly converted to 5-fluorouridine (B13573) and incorporated into RNA, with only a small fraction being converted to and incorporated as 5-FC.[2][3]

  • Chemical Instability: 5-FC is susceptible to deamination under alkaline conditions, which can convert it to 5-fluorouridine.[2] This instability may lead to its loss during certain RNA isolation protocols.

  • "Silent" Modification: In standard RNA-sequencing (RNA-seq), reverse transcriptase reads 5-FC as a regular cytosine. Therefore, it does not produce a unique signal, making it indistinguishable from unmodified cytosine without special treatment.[4]

Q2: How is 5-FC incorporated into RNA?

A2: The primary drug, 5-fluorouracil (5-FU), undergoes a series of anabolic conversions in the cell to form three active metabolites. One of these is 5-fluorouridine triphosphate (FUTP), which is readily incorporated into RNA. A secondary pathway can metabolize 5-FU into this compound, which is then also incorporated into RNA, replacing some cytidine residues, although to a much lesser extent than 5-fluorouridine replaces uridine.[1][2]

Q3: Can standard RNA-seq workflows detect 5-FC?

A3: No, standard RNA-seq workflows are not designed to identify 5-FC. The modification does not typically cause the reverse transcriptase enzyme to stall or misincorporate a different nucleotide during cDNA synthesis. Consequently, the resulting sequencing read will show a standard cytosine at the position of 5-FC, rendering the modification invisible in the final data.

Q4: What are the primary methods for detecting 5-FC at single-nucleotide resolution?

A4: The most effective methods rely on chemical modification of 5-FC to induce a detectable signal during reverse transcription. A key technique is protonation-dependent sequencing .[5][6] This method uses a reducing agent under acidic conditions to chemically alter the 5-FC base. This alteration causes a misincorporation (typically a C-to-T transition) during the reverse transcription step, which can then be identified as a single-nucleotide variation in the sequencing data.[5]

Q5: What specific sequencing signal indicates the presence of 5-FC?

A5: In methods like protonation-dependent sequencing, the presence of 5-FC is indicated by a C-to-T mutation in the sequencing reads at a specific site when compared to a reference genome or a control sample that has not undergone the chemical treatment.[4][5] The frequency of this C-to-T transition at a given position can be used to quantify the stoichiometry of 5-FC incorporation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no detectable 5-FC incorporation High cellular cytosine/cytidine deaminase activity converts 5-FC to 5-fluorouridine, preventing its incorporation into RNA.Co-administer a cytidine deaminase inhibitor like tetrahydrouridine (B1681287) with 5-FC.[2] Alternatively, use cell lines engineered to have deficient deaminase activity.[2]
5-FC is chemically unstable and may have been degraded during RNA isolation.[2]Avoid using harsh alkaline conditions for RNA hydrolysis or isolation. Maintain neutral or slightly acidic pH throughout the extraction process.[2]
Inconsistent or weak C-to-T signal after chemical treatment The pH during the chemical reduction step was not optimal for the reaction.Ensure the reduction reaction (e.g., with NaCNBH₃) is performed under strongly acidic conditions (pH 1.0 - 4.5) to facilitate the necessary protonation of the 5-FC base.
The reverse transcriptase used is not efficient at reading through the chemically modified base.Use a highly processive reverse transcriptase enzyme, such as TGIRT, which has been shown to effectively introduce a noncognate base opposite the reduced nucleoside.[5]
High background of C-to-T transitions in control samples Natural single nucleotide polymorphisms (SNPs) or random sequencing errors are being misinterpreted as 5-FC sites.Always process a control sample (e.g., untreated cells or RNA not subjected to chemical modification) in parallel. Use the background C-to-T rate from the control to establish a baseline for calling true positive 5-FC sites.
RNA degradation in the starting material is leading to artifacts.Assess the quality and integrity of your input RNA using methods like RIN (RNA Integrity Number) analysis. Degraded RNA can lead to spurious results in downstream sequencing analysis.[7][8]

Experimental Protocols and Data

Protocol: Protonation-Dependent Sequencing for 5-FC Detection

This protocol is adapted from methodologies developed for detecting 5-formylcytidine (B110004) (5fC) and can be applied to 5-FC due to their similar chemical properties.[5][6]

  • RNA Isolation: Isolate total RNA from 5-FC-treated and control cells using a standard Trizol-based or column-based method, ensuring no exposure to alkaline conditions.

  • Chemical Reduction:

    • For approximately 5 µg of total RNA, prepare a reaction mixture containing a reducing agent (e.g., NaCNBH₃).

    • Adjust the reaction buffer to a highly acidic pH (e.g., pH 1.0) to facilitate protonation.

    • Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).

    • Purify the RNA from the reaction mixture using an appropriate clean-up kit.

  • Reverse Transcription (RT):

    • Perform reverse transcription on the chemically treated RNA using a gene-specific primer or random hexamers.

    • Employ a processive reverse transcriptase to synthesize cDNA.

  • PCR Amplification:

    • Amplify the resulting cDNA using primers flanking the region of interest.

  • Sequencing:

    • Sequence the PCR products using either Sanger sequencing for specific targets or next-generation sequencing (NGS) for transcriptome-wide analysis.[5]

  • Data Analysis:

    • Align sequencing reads to the reference genome/transcriptome.

    • Calculate the misincorporation rate at cytosine positions using the formula: Percent Misincorporation = (T reads) / (C reads + T reads) * 100.[5]

    • Compare the misincorporation rates between the chemically treated sample and the control to identify bona fide 5-FC sites.

Data Tables

Table 1: Comparison of 5-FC Detection Methodologies

Method Principle Resolution Advantages Limitations
Standard RNA-Seq Standard reverse transcription and sequencing.None for 5-FCProvides overall gene expression context.Does not differentiate 5-FC from cytosine; modification is "invisible".
Protonation-Dependent Sequencing Chemical reduction of 5-FC leads to C>T misincorporation during RT.[5]Single NucleotideQuantitative; provides site-specific information.[9]Requires specific chemical treatment; potential for off-target reactions.
LC-MS/MS Liquid chromatography-mass spectrometry.Bulk QuantificationHighly accurate for quantifying total 5-FC levels in an RNA sample.[1]Does not provide positional information within the RNA sequence.

Table 2: Example Quantitative Data for 5-FC/5fC Detection

Method Target Observed Misincorporation Rate Reference
Protonation-Dependent Sequencing5fC at wobble position 34 of human mitochondrial tRNAMet~27% (at pH 1.0)[5][9]
Protonation-Dependent Sequencing5fC at wobble position 34 of human mitochondrial tRNAMet~3% (at pH 4.5)[5][9]
Specific Incorporation Study5-FC in E. coli tRNA (with deaminase inhibitor)~3 mol% of total cytidine[2]

Visualizations

metabolic_pathway cluster_drug Drug Metabolism cluster_rna_pathway RNA Incorporation Pathway cluster_fc_pathway 5-FC Side Pathway FU 5-Fluorouracil (5-FU) FUMP 5-FUMP FU->FUMP OPRT FC This compound (5-FC) FU->FC Metabolic Conversion FUDP 5-FUDP FUMP->FUDP FUTP 5-FUTP FUDP->FUTP RNA_FU RNA (5-FUrd) FUTP->RNA_FU RNA Polymerase FCTP 5-FCTP FC->FCTP RNA_FC RNA (5-FC) FCTP->RNA_FC RNA Polymerase

Caption: Metabolic activation of 5-Fluorouracil leading to RNA incorporation.

experimental_workflow start Total RNA from 5-FC Treated Cells treatment Chemical Reduction (e.g., NaCNBH₃, acidic pH) start->treatment rt Reverse Transcription (RT) (C-to-T misincorporation occurs) treatment->rt pcr cDNA Amplification (PCR) rt->pcr seq Next-Generation Sequencing pcr->seq analysis Data Analysis: Alignment & Variant Calling seq->analysis result Identification of 5-FC Sites (C>T) analysis->result

Caption: Workflow for protonation-dependent sequencing of 5-FC.

rna_seq_analysis raw_reads Raw Sequencing Reads (FASTQ files) qc Quality Control (QC) & Adapter Trimming raw_reads->qc align Alignment to Reference Genome qc->align quant Quantification (Read Counting) align->quant de Differential Expression Analysis quant->de downstream Downstream Analysis (Pathway, GO, etc.) de->downstream

Caption: A general workflow for standard RNA-Seq data analysis.

References

Validation & Comparative

Validating 5-Fluorocytidine Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the incorporation of therapeutic nucleoside analogs like 5-Fluorocytidine (5-FC) into cellular nucleic acids is paramount for understanding drug efficacy and mechanisms of action. This guide provides an objective comparison of mass spectrometry-based methods and other analytical techniques for the validation of 5-FC incorporation, supported by experimental data and detailed protocols.

Mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stands as the gold standard for the direct and quantitative analysis of modified nucleosides within DNA and RNA.[1] Its high sensitivity and specificity allow for precise measurement of 5-FC, even at low incorporation levels.[1] However, alternative methods, including sequencing-based approaches and quantitative polymerase chain reaction (qPCR), offer complementary information and present different advantages and limitations.

This guide will delve into a head-to-head comparison of these techniques, providing the necessary details for researchers to select the most appropriate method for their experimental needs.

Comparison of Analytical Methodologies

The choice of analytical method for validating this compound incorporation depends on various factors, including the desired level of quantification, the nature of the sample, and the available instrumentation. Below is a comparative summary of the leading techniques.

FeatureLC-MS/MSGC-MS/MSSequencing-Based MethodsQuantitative PCR (qPCR)
Principle Separation of digested nucleosides by liquid chromatography followed by mass-based detection and fragmentation for specific identification.Separation of volatile derivatives of nucleobases by gas chromatography followed by mass-based detection.High-throughput sequencing to identify the location of modified bases within a nucleic acid sequence.Amplification of specific DNA sequences to infer the presence of modifications that may hinder polymerase activity.
Quantification Absolute and highly accurate.Absolute, but requires derivatization.Relative to unmodified bases; can be quantitative with appropriate calibration.Indirect and relative.
Sensitivity High (picogram to femtogram levels).[1]High, but can be limited by derivatization efficiency.High, dependent on sequencing depth.Moderate to high, dependent on primer/probe efficiency.
Specificity Very high, based on mass-to-charge ratio and fragmentation pattern.High, but potential for interference from derivatizing agents.High, at the sequence level.Lower, as it infers incorporation rather than directly detecting it.
Sample Throughput Moderate.Moderate.High.High.
Sample Requirement Micrograms of purified RNA/DNA.Micrograms of purified RNA/DNA.Nanograms to micrograms of RNA/DNA.Nanograms of DNA.
Key Advantage Direct and absolute quantification of the modified nucleoside.Suitable for volatile compounds and can provide complementary information.Provides sequence context of the incorporation.High throughput and widely accessible.
Key Limitation Does not provide sequence context.Requires derivatization, which can introduce variability.Indirect quantification and potential for biases during library preparation and amplification.Indirect detection method; susceptible to PCR inhibitors.

Mass Spectrometry-Based Methods: A Closer Look

Mass spectrometry offers unparalleled accuracy for the quantification of this compound incorporation. The two most common approaches are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used mass spectrometry technique for analyzing modified nucleosides.[2][3] It is ideal for polar and non-volatile compounds like nucleosides, eliminating the need for chemical derivatization.[4][5] This method generally offers high sensitivity and is compatible with a variety of sample matrices.[4]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a powerful technique for volatile and thermally stable compounds.[4][5] For nucleoside analysis, a derivatization step is necessary to make them volatile. While GC-MS/MS can offer excellent quantitative accuracy, the derivatization process can be a source of variability and may not be suitable for all modified nucleosides.[5] However, for certain applications, it can be a valuable alternative or complementary technique to LC-MS/MS.[6]

Alternative Validation Methods

While mass spectrometry provides direct quantification, other methods can offer valuable insights, particularly regarding the location and functional consequences of 5-FC incorporation.

Sequencing-Based Methods

Next-generation sequencing (NGS) technologies can be adapted to identify the location of modified bases within RNA or DNA.[7][8] These methods typically rely on chemical treatment or specific enzymatic reactions that cause a signature change (e.g., a mutation or stop) at the site of the modification during reverse transcription or PCR, which is then identified by sequencing. While powerful for providing sequence context, quantification with these methods is often relative and can be influenced by biases in library preparation and sequencing.[8]

Quantitative PCR (qPCR)

qPCR can be used as an indirect method to assess the extent of DNA damage or modification. The incorporation of 5-FC into DNA can stall the progression of DNA polymerase during the PCR amplification, leading to a decrease in the amplification signal. By comparing the amplification of a target sequence from treated versus untreated cells, one can infer the level of DNA modification. This method is high-throughput and widely accessible but provides a relative and indirect measure of incorporation.

Experimental Protocols

Here, we provide detailed methodologies for the key experiments discussed in this guide.

Protocol 1: Quantification of this compound in RNA/DNA by LC-MS/MS

This protocol outlines the enzymatic hydrolysis of nucleic acids to nucleosides followed by their analysis using LC-MS/MS.

1. Nucleic Acid Extraction:

  • Isolate total RNA or DNA from cells or tissues using a standard commercial kit or a TRIzol-based method.

  • Assess the purity and concentration of the extracted nucleic acids using a spectrophotometer (e.g., NanoDrop).

2. Enzymatic Hydrolysis:

  • In a microcentrifuge tube, combine 1-5 µg of purified RNA or DNA with a cocktail of enzymes for complete digestion to nucleosides. A typical enzyme mix includes:

    • Nuclease P1 (for single-stranded nucleic acids)

    • Venom phosphodiesterase (for single-stranded nucleic acids)

    • Alkaline phosphatase (to remove phosphate (B84403) groups)

  • Incubate the reaction at 37°C for 2-4 hours.

  • For DNA, a two-step digestion can be employed, starting with micrococcal nuclease and spleen phosphodiesterase, followed by alkaline phosphatase.

3. Sample Cleanup:

  • After digestion, remove the enzymes to prevent interference with the mass spectrometry analysis. This can be achieved by ultrafiltration using a 10 kDa molecular weight cutoff filter.

  • Collect the filtrate containing the nucleosides.

4. LC-MS/MS Analysis:

  • Inject an aliquot of the cleaned-up sample onto a reverse-phase C18 column for chromatographic separation.

  • Use a gradient elution with a mobile phase typically consisting of water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) (Mobile Phase A) and methanol (B129727) or acetonitrile (B52724) (Mobile Phase B).

  • Perform mass spectrometric detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Optimize the MRM transitions for this compound and a suitable internal standard (e.g., a stable isotope-labeled version of this compound).

5. Quantification:

  • Generate a standard curve using known concentrations of this compound.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Protocol 2: Targeted RNA Sequencing for this compound Identification

This protocol describes a general workflow for identifying the location of 5-FC in RNA using a chemical modification approach followed by sequencing.

1. RNA Fragmentation and Chemical Treatment:

  • Fragment the purified RNA to a suitable size for sequencing.

  • Treat the RNA with a chemical reagent that specifically reacts with this compound, leading to a modification that can be detected during reverse transcription.

2. Reverse Transcription:

  • Perform reverse transcription using a reverse transcriptase that will either stall or misincorporate a nucleotide at the site of the chemically modified this compound.

3. Library Preparation and Sequencing:

  • Prepare a sequencing library from the resulting cDNA.

  • Perform high-throughput sequencing.

4. Data Analysis:

  • Align the sequencing reads to a reference transcriptome.

  • Identify positions with a high frequency of mismatches or read terminations, which correspond to the locations of this compound incorporation.

Visualizing the Impact of this compound Incorporation

The incorporation of this compound into DNA can induce a DNA damage response, leading to cell cycle arrest and apoptosis. The following diagrams illustrate the experimental workflow for LC-MS/MS analysis and the signaling pathway activated by 5-FC-induced DNA damage.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture with This compound na_extraction Nucleic Acid Extraction cell_culture->na_extraction enzymatic_hydrolysis Enzymatic Hydrolysis na_extraction->enzymatic_hydrolysis cleanup Sample Cleanup (Ultrafiltration) enzymatic_hydrolysis->cleanup lc_separation LC Separation cleanup->lc_separation Digested Nucleosides ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

LC-MS/MS workflow for 5-FC quantification.

dna_damage_pathway cluster_dna_damage DNA Damage & Recognition cluster_signaling Signal Transduction cluster_cellular_response Cellular Response FC_incorp This compound Incorporation into DNA Rep_Stress Replication Stress (Stalled Forks) FC_incorp->Rep_Stress ssDNA Single-Stranded DNA (ssDNA) Formation Rep_Stress->ssDNA DSB Double-Strand Breaks (DSBs) Rep_Stress->DSB ATR ATR Activation ssDNA->ATR ATM ATM Activation DSB->ATM CHK1 CHK1 Activation ATR->CHK1 DNA_Repair DNA Repair ATR->DNA_Repair CHK2 CHK2 Activation ATM->CHK2 p53 p53 Activation ATM->p53 ATM->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) CHK1->Cell_Cycle_Arrest CHK2->p53 CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

5-FC induced DNA damage response pathway.

Conclusion

The validation of this compound incorporation is a critical step in the development and characterization of this and other nucleoside analog drugs. Mass spectrometry, particularly LC-MS/MS, provides the most accurate and direct method for quantification. However, alternative methods like sequencing-based approaches and qPCR can offer valuable complementary information regarding the location and functional consequences of incorporation. The choice of method should be guided by the specific research question, available resources, and the desired level of detail. By understanding the strengths and limitations of each technique, researchers can design robust experiments to elucidate the mechanisms of action of this compound and other important therapeutic agents.

References

A Comparative Guide to 5-Fluorocytidine and 4-Thiouridine for RNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to elucidate the dynamics of RNA metabolism, the choice of labeling reagent is critical. This guide provides a comprehensive comparison of two prominent nucleoside analogs: 5-Fluorocytidine (5-FC) and 4-thiouridine (B1664626) (4sU). We delve into their mechanisms of action, experimental protocols, and performance metrics to facilitate an informed decision for your specific research needs.

Introduction

Metabolic labeling of nascent RNA with nucleoside analogs is a powerful technique to study the lifecycle of RNA, from transcription and processing to degradation. This compound and 4-thiouridine are two such analogs that enable the differentiation and isolation of newly synthesized RNA from the pre-existing RNA pool. However, they operate through distinct mechanisms, each with its own set of advantages and limitations.

This compound (5-FC) is a prodrug that, in specific contexts, can be converted into the transcriptionally active analog 5-Fluorouracil (5-FU). This conversion is central to the Flura-seq method, which allows for cell-type-specific RNA labeling. Mammalian cells lack the enzyme cytosine deaminase (CD) required to convert 5-FC to 5-FU. Therefore, Flura-seq necessitates the expression of a non-mammalian CD, such as from Saccharomyces cerevisiae, in the cells of interest. This elegant approach provides a high degree of specificity, enabling the transcriptional profiling of rare cell populations within a mixed environment. Once converted, 5-FU is endogenously processed into 5-fluorouridine (B13573) triphosphate (F-UTP) and incorporated into newly transcribed RNA.

4-thiouridine (4sU) , on the other hand, is a widely used uridine (B1682114) analog that is directly taken up by cells, phosphorylated to 4-thiouridine triphosphate (4sUTP), and incorporated into nascent RNA by RNA polymerases. Its direct utilization without the need for genetic modification makes it a broadly applicable tool for studying RNA dynamics in a variety of cell types and organisms.

Performance Comparison

The following table summarizes the key performance characteristics of this compound (in a CD-expressing system) and 4-thiouridine for RNA labeling.

FeatureThis compound (with Cytosine Deaminase)4-thiouridine
Mechanism of Action Indirect: Enzymatic conversion of 5-FC to 5-FU, followed by incorporation of 5-FU into RNA.[1]Direct: Cellular uptake and direct incorporation of 4sU into nascent RNA.
Specificity High cell-type specificity achievable through targeted expression of cytosine deaminase.[1][2]General labeling of all transcriptionally active cells.
Labeling Efficiency Dependent on cytosine deaminase expression levels and 5-FC concentration. Longer incubation times (4-12 hours) are often recommended.[1]Generally high and dependent on 4sU concentration and incubation time. Shorter pulse times are often sufficient.
Cytotoxicity Can be cytotoxic due to the formation of 5-FU, which can interfere with RNA processing and protein synthesis.[3][4] The Flura-seq method is reported to have a lack of toxicity.[1][2]Low at optimal concentrations, but can inhibit rRNA synthesis and processing and affect pre-mRNA splicing at higher concentrations or with prolonged exposure.[5][6]
Perturbation of RNA Metabolism Incorporation of 5-FU can inhibit the maturation of ribosomal RNA.[3][4]High levels of 4sU incorporation can interfere with pre-mRNA splicing and may alter RNA secondary structure.[5][6]
Downstream Detection Immuno-purification of 5-FU-labeled RNA using antibodies specific for 5-bromouridine (B41414) (BrdU), which can recognize 5-FU.[1]Thiol-specific biotinylation of the sulfur atom on 4sU, followed by streptavidin-based enrichment.
Requirement for Genetic Modification Yes, requires expression of a non-mammalian cytosine deaminase.[1]No.
Primary Application Cell-type-specific transcriptomics in heterogeneous populations (Flura-seq).[1][2][7][8]General analysis of nascent RNA transcription, processing, and turnover.[9][10][11]

Experimental Workflows

The distinct mechanisms of 5-FC and 4sU necessitate different experimental approaches for labeling and subsequent isolation of nascent RNA.

This compound (Flura-seq) Workflow

The Flura-seq method provides a powerful way to achieve cell-type-specific RNA labeling.

Flura_seq_Workflow cluster_cell_engineering Cell Engineering cluster_labeling Metabolic Labeling cluster_analysis Downstream Analysis transduction Transduction with Cytosine Deaminase (CD) Lentivirus selection Selection of CD-expressing cells transduction->selection add_5FC Addition of this compound (5-FC) to cell culture selection->add_5FC conversion Intracellular conversion of 5-FC to 5-Fluorouracil (5-FU) by CD add_5FC->conversion incorporation_5FU Incorporation of 5-FU into nascent RNA conversion->incorporation_5FU rna_extraction Total RNA Extraction incorporation_5FU->rna_extraction immunopurification Immuno-purification of 5-FU-labeled RNA rna_extraction->immunopurification sequencing RNA Sequencing immunopurification->sequencing

Flura-seq experimental workflow.
4-thiouridine Labeling Workflow

The direct incorporation of 4sU allows for a more straightforward workflow applicable to a wide range of experimental systems.

sU_Workflow cluster_labeling_4sU Metabolic Labeling cluster_analysis_4sU Downstream Analysis add_4sU Addition of 4-thiouridine (4sU) to cell culture incorporation_4sU Direct incorporation of 4sU into nascent RNA add_4sU->incorporation_4sU rna_extraction_4sU Total RNA Extraction incorporation_4sU->rna_extraction_4sU biotinylation Thiol-specific Biotinylation of 4sU-labeled RNA rna_extraction_4sU->biotinylation enrichment Streptavidin-based Enrichment biotinylation->enrichment sequencing_4sU RNA Sequencing enrichment->sequencing_4sU

4sU RNA labeling experimental workflow.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of RNA labeling experiments. Below are representative protocols for both 5-FC (Flura-seq) and 4sU labeling.

Protocol 1: this compound Labeling for Flura-seq (In Vitro)

This protocol is adapted from the Flura-seq methodology for cell-type-specific RNA labeling.[1]

  • Cell Line Generation:

    • Transduce the target cell line with a lentiviral vector expressing S. cerevisiae cytosine deaminase (CD) and a selectable marker.

    • Select for successfully transduced cells to establish a stable CD-expressing cell line.

  • Metabolic Labeling:

    • Plate the CD-expressing cells. For co-culture experiments, plate with other cell types.

    • Add this compound (5-FC) to the culture medium to a final concentration of 250 µM.

    • Incubate the cells for a period of 4 to 12 hours to allow for the conversion of 5-FC to 5-FU and its incorporation into nascent RNA.[1]

  • Total RNA Extraction:

    • Harvest the cells and lyse them using a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA following a standard protocol.

  • mRNA Isolation (Optional but Recommended):

    • Isolate messenger RNA (mRNA) from the total RNA using oligo(dT)-magnetic beads.

  • Immuno-purification of 5-FU-labeled mRNA:

    • Incubate the mRNA with an anti-BrdU antibody, which cross-reacts with 5-FU. The antibody is typically pre-conjugated to protein G magnetic beads.

    • Perform the incubation for 2 hours at room temperature with rotation.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound RNA.

    • Elute the 5-FU-labeled mRNA from the beads.

  • Downstream Analysis:

    • The purified 5-FU-labeled RNA is now ready for downstream applications such as reverse transcription, qPCR, or library preparation for RNA sequencing.

Protocol 2: 4-thiouridine Metabolic Labeling

This protocol provides a general framework for labeling nascent RNA with 4sU.

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add 4-thiouridine (4sU) directly to the culture medium to a final concentration typically ranging from 100 µM to 500 µM. The optimal concentration should be determined empirically for each cell type to balance labeling efficiency and potential cytotoxicity.

    • Incubate the cells for the desired labeling period. For pulse-labeling to capture nascent transcripts, incubation times can be as short as 5-15 minutes. For studying RNA stability, longer labeling times followed by a chase with uridine-containing medium are used.

  • Total RNA Extraction:

    • Harvest the cells and extract total RNA using a standard method (e.g., TRIzol extraction followed by isopropanol (B130326) precipitation).

  • Thiol-Specific Biotinylation:

    • Resuspend the total RNA in a suitable buffer (e.g., TE buffer).

    • Add a biotinylating agent such as Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) to the RNA solution.

    • Incubate the reaction for 1.5 to 2 hours at room temperature in the dark with rotation.

    • Remove excess, unbound biotin (B1667282) by performing a chloroform (B151607) extraction.

  • Enrichment of Biotinylated RNA:

    • Incubate the biotinylated RNA with streptavidin-coated magnetic beads for 30 minutes at room temperature with rotation.

    • Wash the beads multiple times with a high-salt wash buffer to remove unlabeled RNA.

    • Elute the 4sU-labeled RNA from the beads by adding a reducing agent such as dithiothreitol (B142953) (DTT).

  • Downstream Analysis:

    • The enriched 4sU-labeled RNA can be used for various downstream analyses, including RT-qPCR and RNA sequencing.

Conclusion

Both this compound and 4-thiouridine are valuable tools for investigating the dynamic world of the transcriptome. The choice between them hinges on the specific experimental question.

  • This compound , through the Flura-seq method, offers unparalleled specificity for labeling RNA in a targeted cell population within a complex mixture. This makes it the ideal choice for studying the transcriptomes of rare cells, such as micrometastases or specific cell lineages during development, in their native microenvironment. However, this specificity comes at the cost of requiring genetic engineering of the target cells.

  • 4-thiouridine provides a robust and broadly applicable method for labeling newly synthesized RNA in a wide variety of cell types without the need for genetic modification. Its direct incorporation and well-established protocols make it a workhorse for studying global RNA synthesis, processing, and decay rates.

Researchers should carefully consider the trade-offs between the cell-type specificity of 5-FC and the general applicability and simplicity of 4sU to select the most appropriate tool for their research endeavors. As with any metabolic labeling technique, careful optimization of labeling conditions and the inclusion of appropriate controls are paramount to ensure the generation of reliable and interpretable data.

References

Unveiling the Double-Edged Sword: A Comparative Guide to the Biological Impact of 5-Fluorocytidine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise biological consequences of incorporating nucleoside analogs is paramount for advancing therapeutic strategies. This guide provides an in-depth comparison of 5-Fluorocytidine (5-FC) with other alternatives, supported by experimental data and detailed methodologies, to elucidate its multifaceted impact on cellular processes.

This compound, a fluorinated pyrimidine (B1678525) analog, serves as a critical tool in both cancer chemotherapy and antiviral research. Its primary mechanism of action lies in its intracellular conversion to the widely used anticancer drug 5-Fluorouracil (B62378) (5-FU). This conversion initiates a cascade of events that disrupt both DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis. However, the direct incorporation of this compound into cellular RNA also contributes significantly to its cytotoxic effects, a facet that distinguishes it from other nucleoside analogs.

Mechanism of Action: A Tale of Two Pathways

Upon cellular uptake, this compound is primarily metabolized to 5-Fluorouracil (5-FU). From there, two main pathways contribute to its cytotoxic effects:

  • Inhibition of DNA Synthesis: 5-FU is converted to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the folate cofactor, 5,10-methylenetetrahydrofolate. This inhibition blocks the synthesis of thymidylate, an essential precursor for DNA synthesis, leading to a "thymineless death."

  • Disruption of RNA Function: 5-FU can also be converted to 5-fluorouridine (B13573) triphosphate (FUTP), which is then incorporated into various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). The presence of 5-fluorouracil in place of uracil (B121893) can alter RNA processing, stability, and function, leading to errors in protein synthesis and ribosome stalling.

The direct incorporation of this compound into RNA, albeit at a lower rate than 5-Fluorouridine, adds another layer of complexity to its biological impact. This incorporation can lead to miscoding during translation and interfere with post-transcriptional modifications of RNA.

digraph "5_FC_Metabolic_Pathway" {
  graph [fontname="Arial", fontsize=12, labelloc="t", label="Metabolic Pathway of this compound", pad="0.5", nodesep="0.5", ranksep="0.5"];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

"5-FC" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "5-FU" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "FdUMP" [fillcolor="#FBBC05", fontcolor="#202124"]; "FUTP" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "DNA_Synthesis_Inhibition" [shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "RNA_Dysfunction" [shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

"5-FC" -> "5-FU" [label="Cytidine Deaminase"]; "5-FU" -> "FdUMP" [label="Thymidine Phosphorylase"]; "5-FU" -> "FUTP" [label="Uridine Phosphorylase/\nUridine Kinase"]; "FdUMP" -> "DNA_Synthesis_Inhibition" [label="Inhibits Thymidylate Synthase"]; "FUTP" -> "RNA_Dysfunction" [label="Incorporation into RNA"]; }

Quantification of 5-FC in RNA by LC-MS/MS.
Assessment of DNA Damage using the Comet Assay

The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks.

1. Cell Preparation:

  • Harvest cells treated with this compound and resuspend them in ice-cold PBS.

  • Mix the cell suspension with low-melting-point agarose.

2. Slide Preparation and Lysis:

  • Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.

  • Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

3. Alkaline Unwinding and Electrophoresis:

  • Place the slides in an electrophoresis tank filled with an alkaline buffer to unwind the DNA.

  • Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

4. Staining and Visualization:

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the tail relative to the head, which is proportional to the level of DNA damage.

```dot digraph "Comet_Assay_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Comet Assay for DNA Damage Assessment", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Cell_Treatment" [label="Treat Cells with 5-FC"]; "Cell_Embedding" [label="Embed Cells in Agarose"]; "Lysis" [label="Cell Lysis"]; "Electrophoresis" [label="Alkaline Electrophoresis"]; "Staining" [label="DNA Staining"]; "Microscopy" [label="Fluorescence Microscopy"]; "Analysis" [label="Image Analysis"];

"Cell_Treatment" -> "Cell_Embedding"; "Cell_Embedding" -> "Lysis"; "Lysis" -> "Electrophoresis"; "Electrophoresis" -> "Staining"; "Staining" -> "Microscopy"; "Microscopy" -> "Analysis"; }

General workflow for ribosome profiling.

Conclusion

The biological impact of this compound incorporation is a complex interplay of its effects on both DNA and RNA metabolism. While its role as a prodrug for 5-Fluorouracil is well-established, the direct consequences of its incorporation into RNA contribute significantly to its overall cytotoxicity. A thorough understanding of these mechanisms, facilitated by the detailed experimental protocols outlined in this guide, is essential for the rational design of novel therapeutic strategies and for optimizing the clinical use of this important class of nucleoside analogs. The comparative data presented here provides a framework for evaluating the performance of this compound relative to other established anticancer agents, guiding future research and development in this critical area.

A Comparative Analysis of 5-Fluorocytidine and Other Nucleoside Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the nucleoside analog 5-Fluorocytidine (5-FC) with other key alternatives, supported by experimental data. 5-FC, a prodrug of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU), exhibits a range of applications from anticancer to antifungal and potential antiviral therapies.

This analysis delves into the comparative efficacy of this compound and its active metabolite, 5-Fluorouracil, alongside two other prominent nucleoside analogs: Gemcitabine (B846) and Cytarabine (B982). By examining their mechanisms of action, quantitative performance in various assays, and the experimental protocols used for their evaluation, this guide aims to provide a comprehensive resource for informed decision-making in research and development.

Quantitative Performance Comparison

The following tables summarize the in vitro efficacy of this compound's active form (5-Fluorouracil), and related fluorinated nucleoside analogs, Gemcitabine, and Cytarabine against various cancer cell lines and viruses. The data is presented as IC50 (half maximal inhibitory concentration) for anticancer activity and EC50 (half maximal effective concentration) for antiviral activity.

Table 1: Anticancer Activity (IC50) of Nucleoside Analogs

CompoundCancer TypeCell LineIC50 (µM)Reference
5-Fluorouracil (Active form of 5-FC) Colon CancerHCT-1161.2 - 185[1]
Colon CancerHT-2985.37 ± 1.81[1]
Breast CancerMCF-725[1]
Cervical CancerHeLa43.34 ± 2.77[1]
Tongue Squamous Cell CarcinomaHNO-972[1]
Oral CancerKB~1923[1]
5'-deoxy-5-fluorocytidine conjugate Pancreatic CancerBxPC-314 - 45
Gemcitabine Pancreatic CancerAsPC-137 - 133
Pancreatic CancerBxPC-3Relatively more sensitive than cell lines
Pancreatic CancerMia PaCa-2Lower IC50 than cell lines
Pancreatic CancerPanc-1Lower IC50 than cell lines
Cytarabine Acute Myeloid LeukemiaKG-1Dose-dependent inhibition
Acute Myeloid LeukemiaMOLM13Dose-dependent inhibition
Acute Myeloid LeukemiaMV4-11 (parental)0.26
Acute Myeloid LeukemiaMV4-11 (resistant)3.37

Table 2: Antiviral Activity (EC50) of Fluorinated Cytidine Analogs

CompoundVirusCell LineEC50 (µM)Reference
β-d-2′,3′-dideoxy-3′-oxa-5-fluorocytidine (d-FDOC) HIV-1Primary human lymphocytes0.04
2'-deoxy-2'-fluorocytidine Crimean-Congo Hemorrhagic Fever Virus (CCHFV)Huh70.061 ± 0.018
Hepatitis C Virus (HCV)Replicon system5 (EC90)[2]
4′-azido-2′-deoxy-2′-fluoroarabinocytidine Hepatitis C Virus (HCV)Replicon system0.024
4′-azido-2′-deoxy-2′,2′-difluorocytidine Hepatitis C Virus (HCV)Replicon system0.066

Experimental Protocols

The quantitative data presented above is typically generated through standardized in vitro assays. Below are detailed methodologies for two key experiments: the MTT cytotoxicity assay for anticancer activity and the plaque reduction assay for antiviral efficacy.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nucleoside analogs in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Plaque Reduction Assay

This assay is used to quantify the reduction in viral plaque formation to determine the antiviral efficacy (EC50) of a compound.

  • Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus and Compound Preparation: Prepare serial dilutions of the antiviral compound. Mix a standard amount of virus (to produce 50-100 plaques per well) with each compound dilution and incubate for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a solution like 10% formalin and then stain with a dye such as crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound, Gemcitabine, and Cytarabine stem from their ability to interfere with nucleic acid synthesis, albeit through distinct metabolic activation pathways and downstream consequences.

This compound Metabolic Activation and Mechanism of Action

This compound itself is largely non-toxic and acts as a prodrug.[3] In target cells (fungal or cancer cells engineered to express the enzyme), it is converted by cytosine deaminase to the active anticancer drug, 5-Fluorouracil (5-FU).[3][4] 5-FU is then further metabolized into three active compounds that disrupt cellular processes:

  • Fluorodeoxyuridine monophosphate (FdUMP): This metabolite strongly inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine (B127349), a necessary component of DNA. This leads to a depletion of thymidine triphosphate (dTTP) and subsequent inhibition of DNA synthesis and repair.

  • Fluorouridine triphosphate (FUTP): This compound is incorporated into RNA in place of uridine (B1682114) triphosphate (UTP), leading to errors in RNA transcription and processing.

  • Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, causing DNA damage and fragmentation.

5-Fluorocytidine_Pathway cluster_cell Target Cell 5FC This compound CD Cytosine Deaminase 5FC->CD 5FU 5-Fluorouracil CD->5FU Deamination FUMP FUMP 5FU->FUMP FUDR FUDR 5FU->FUDR FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP RNA_Incorp RNA Incorporation (RNA Dysfunction) FUTP->RNA_Incorp FdUMP FdUMP FUDR->FdUMP FdUDP FdUDP FdUMP->FdUDP TS_Inhib Thymidylate Synthase Inhibition FdUMP->TS_Inhib FdUTP FdUTP FdUDP->FdUTP DNA_Incorp DNA Incorporation (DNA Damage) FdUTP->DNA_Incorp

Metabolic activation of this compound.
Gemcitabine and Cytarabine: Mechanisms of Action

Gemcitabine (dFdC) and Cytarabine (Ara-C) are both analogs of deoxycytidine and share similar activation pathways, but with key differences in their ultimate effects.[2][5] Both are transported into the cell and must be phosphorylated to their active di- and triphosphate forms.

  • Gemcitabine: The triphosphate form of gemcitabine (dFdCTP) is incorporated into DNA. After its incorporation, one more nucleotide is added, which "masks" the gemcitabine from DNA repair enzymes, a process known as "masked chain termination."[6][7] This leads to a more effective and irreversible inhibition of DNA synthesis. Gemcitabine diphosphate (B83284) (dFdCDP) also inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis, thus potentiating its own activity by reducing the pool of competing normal nucleotides.[6][8]

  • Cytarabine: The triphosphate form of cytarabine (Ara-CTP) is also incorporated into DNA. However, it acts as a direct chain terminator, immediately halting further DNA elongation.[7] It is a potent inhibitor of DNA polymerase.[7]

Gemcitabine_Cytarabine_MoA cluster_gem Gemcitabine (dFdC) Mechanism cluster_ara Cytarabine (Ara-C) Mechanism dFdC Gemcitabine dFdCMP dFdCMP dFdC->dFdCMP dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP RNR_Inhib Ribonucleotide Reductase Inhibition dFdCDP->RNR_Inhib DNA_Incorp_Gem Masked Chain Termination in DNA dFdCTP->DNA_Incorp_Gem AraC Cytarabine AraCMP Ara-CMP AraC->AraCMP AraCDP Ara-CDP AraCMP->AraCDP AraCTP Ara-CTP AraCDP->AraCTP DNA_Poly_Inhib DNA Polymerase Inhibition & Direct Chain Termination AraCTP->DNA_Poly_Inhib

Comparative mechanisms of Gemcitabine and Cytarabine.

Experimental and Drug Discovery Workflow

The development of novel nucleoside analogs follows a structured workflow from initial discovery to preclinical and clinical evaluation.

Drug_Discovery_Workflow Start Start Design 1. Design & Synthesis of Analogs Start->Design Screening 2. In Vitro Screening (Cytotoxicity/Antiviral Assays) Design->Screening Hit_ID 3. Hit Identification (Potency & Selectivity) Screening->Hit_ID Lead_Opt 4. Lead Optimization (ADME/Tox Profiling) Hit_ID->Lead_Opt Preclinical 5. Preclinical Studies (In Vivo Efficacy & Safety) Lead_Opt->Preclinical Clinical 6. Clinical Trials (Phase I, II, III) Preclinical->Clinical Approval FDA Approval Clinical->Approval

General workflow for nucleoside analog drug discovery.

This workflow begins with the rational design and chemical synthesis of novel nucleoside analogs. These compounds then undergo high-throughput in vitro screening to assess their biological activity (e.g., anticancer or antiviral efficacy) and cytotoxicity. Promising "hits" with high potency and selectivity are then selected for lead optimization, where their chemical structures are modified to improve their pharmacokinetic and pharmacodynamic properties (ADME/Tox). The most promising lead compounds advance to preclinical studies in animal models to evaluate their in vivo efficacy and safety. Finally, successful candidates enter phased clinical trials in humans to determine their safety, dosage, and effectiveness before they can be approved for therapeutic use.

References

Comparative Efficacy of 5-Fluorocytidine Derivatives in Antiviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the antiviral potential of 5-Fluorocytidine derivatives against key viral pathogens, benchmarked against established antiviral agents.

This guide provides a comparative overview of the in vitro antiviral efficacy of this compound derivatives against selected viruses. The performance of these derivatives is objectively compared with that of established antiviral drugs such as Remdesivir, Favipiravir, and Oseltamivir. This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of quantitative antiviral data, detailed experimental methodologies, and a visual representation of the underlying mechanism of action.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The antiviral efficacy of this compound derivatives and their comparator drugs is summarized in the tables below. The data is presented as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is also provided as a measure of the compound's therapeutic window.

Table 1: Antiviral Activity against SARS-CoV-2 (Vero CCL-81 cells)

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
2'-Fluoro-2'-Deoxycytidine (2FdC)175.2> 300> 1.7[1][2]
Remdesivir35.4> 300> 8.5[1][2]

Table 2: Antiviral Activity against Influenza A Virus

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
2'-Deoxy-2'-fluorocytidine (2'-FdC)H1N1 (A/WSN/33)MDCK2.6>100>38.5[3]
2'-Deoxy-2'-fluorocytidine (2'-FdC)H3N2 (A/Victoria/3/75)MDCKNot ReportedNot ReportedNot Reported[3]
2'-Deoxy-2'-fluorocytidine (2'-FdC)H5N1 (A/Hong Kong/213/2003)MDCK0.27 (IC50)>100>370[3]
OseltamivirH1N1 (A/NWS/33)MDCK0.00051Not ReportedNot Reported[4]
OseltamivirH3N2 (A/Victoria/3/75)MDCK0.00019Not ReportedNot Reported[4]
Favipiravir (T-705)H1N1 (A/PR/8/34)MDCK11>600>54.5[5]

Note: Direct comparative studies of this compound derivatives with Oseltamivir and Favipiravir against the same influenza strains in the same experimental setup were not available in the searched literature. The data presented is from separate studies and should be interpreted with caution.

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

The CPE inhibition assay is a common method to determine the antiviral activity of a compound by measuring its ability to protect cells from virus-induced cell death.[1]

  • Cell Seeding: Host cells (e.g., Vero CCL-81 or MDCK) are seeded into 96-well plates at a predetermined density to form a confluent monolayer.

  • Compound Preparation: The test compounds (this compound derivatives and comparator drugs) are serially diluted to various concentrations in cell culture medium.

  • Infection and Treatment: The cell monolayers are infected with the target virus at a specific multiplicity of infection (MOI). Immediately after infection, the medium is replaced with the medium containing the different concentrations of the test compounds. Control wells include uninfected cells (cell control) and infected cells without any compound (virus control).

  • Incubation: The plates are incubated at the optimal temperature and CO2 conditions for the specific virus and cell line until the virus control wells show a significant cytopathic effect (typically 80-100%).

  • Quantification of CPE: The extent of CPE is often quantified by staining the remaining viable cells with a dye such as crystal violet or neutral red. After staining, the dye is eluted, and the absorbance is measured using a microplate reader.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity of a compound.[6]

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells contain cells with medium only.

  • Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 24-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Inhibition of Thymidylate Synthase

This compound and its derivatives are nucleoside analogs that exert their antiviral and anticancer effects by interfering with nucleic acid synthesis. A key mechanism of action for fluoropyrimidines is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[6][7]

Thymidylate_Synthase_Inhibition cluster_cell Host Cell 5-FC This compound 5-FdC 5-Fluoro-2'-deoxycytidine 5-FC->5-FdC Metabolism 5-FdCMP 5-Fluoro-2'-deoxycytidine monophosphate 5-FdC->5-FdCMP Phosphorylation 5-FUMP 5-Fluorouridine monophosphate 5-FdC->5-FUMP Deamination dCK Deoxycytidine Kinase dCK->5-FdCMP dCMPD dCMP Deaminase 5-FdUMP 5-Fluoro-2'-deoxyuridine monophosphate dCMPD->5-FdUMP CDA Cytidine Deaminase CDA->5-FUMP TK Thymidine Kinase TK->5-FdUMP 5-FdCMP->5-FdUMP Deamination TS Thymidylate Synthase 5-FdUMP->TS Inhibition 5-FUMP->5-FdUMP Reduction dTMP dTMP TS->dTMP dUMP dUMP dUMP->dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis

References

A Comparative Guide to RNA Structure Probing: Cross-Validating Established Methods with 5-Fluorocytidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate structures of RNA is paramount for deciphering biological function and designing targeted therapeutics. Chemical probing, coupled with high-throughput sequencing, has become a cornerstone of RNA structural biology. This guide provides a comprehensive comparison of established probing methodologies, namely SHAPE and DMS, and explores the role of 5-Fluorocytidine as a specialized probe, offering insights into their respective strengths, applications, and experimental considerations.

This document delves into the principles behind these techniques, presents available performance data, and provides detailed experimental protocols. We will also discuss the current landscape of cross-validation and the potential for emerging probes like this compound to complement existing approaches.

Principles of RNA Structure Probing

Chemical probes for RNA structure analysis function by modifying solvent-accessible and flexible nucleotides, which are typically found in single-stranded regions and loops. In contrast, nucleotides engaged in base-pairing or buried within the tertiary structure are protected from modification. The sites of modification are then identified, most commonly by reverse transcription, where the modification causes the reverse transcriptase to stall or incorporate a mismatched nucleotide. The resulting cDNA library is then sequenced to provide a nucleotide-resolution map of the RNA structure.

Established Probing Methods: A Head-to-Head Comparison

The two most widely used chemical probes for RNA structure analysis are Dimethyl Sulfate (DMS) and the reagents used for Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE).

Dimethyl Sulfate (DMS)

DMS is a small, cell-permeable molecule that methylates the Watson-Crick face of unpaired adenine (B156593) (at N1) and cytosine (at N3) nucleotides. It can also methylate guanine (B1146940) at the N7 position, which is accessible in both single- and double-stranded regions, providing information about the RNA's tertiary structure. DMS probing is a robust and widely used method, particularly for in vivo studies. Recent advancements have expanded the utility of DMS to probe all four nucleotides under specific conditions, further enhancing its informational content.

SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension)

SHAPE chemistry targets the 2'-hydroxyl group of the ribose sugar, which is more reactive in conformationally flexible nucleotides. This makes SHAPE reagents largely independent of the nucleotide base type, allowing for the probing of all four bases with relatively uniform reactivity. Several SHAPE reagents are available, each with different reactivity profiles and suitability for in vitro versus in vivo applications. Common SHAPE reagents include 1M7, NMIA, and NAI. The versatility and comprehensive nature of SHAPE have made it a powerful tool for RNA structure determination.

Quantitative Comparison of Probing Methods
FeatureDimethyl Sulfate (DMS)SHAPE Reagents (e.g., 1M7, NAI)This compound (5FC) - NMR Context
Target Nucleotides Primarily unpaired A and C; G (N7) in tertiary contacts. Can be adapted for all four bases.All four nucleotides at flexible positions.Site-specifically incorporated C analog.
Mechanism of Action Methylation of the Watson-Crick face of bases.Acylation of the 2'-hydroxyl group of the ribose.Fluorine atom acts as a sensitive NMR probe.
Readout Method Reverse transcription stop or mutation (DMS-MaP).Reverse transcription stop or mutation (SHAPE-MaP).19F NMR spectroscopy.
In Vivo Application Yes, widely used.Yes, various reagents available for in-cell probing.Not applicable for sequencing-based probing.
Resolution Single nucleotide.Single nucleotide.Single, site-specifically labeled nucleotide.
Structural Information Secondary structure and some tertiary contacts.Primarily secondary structure (local flexibility).Local conformational changes and dynamics.
Advantages Small probe size, good cell permeability, well-established protocols.Probes all four bases, provides a comprehensive view of local flexibility.Minimally perturbing, provides dynamic information.
Limitations Biased towards A and C in its standard application.Larger probe size compared to DMS, potential for reagent-specific biases.Requires site-specific incorporation, not a high-throughput sequencing method.

This compound: A Specialized Probe for RNA Structure

This compound (5FC) is a modified nucleoside that can be incorporated into RNA molecules. Unlike DMS and SHAPE reagents, which are used to modify native RNA, 5FC is typically incorporated during RNA synthesis. The fluorine atom at the 5th position of the cytosine base serves as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy.

Studies have shown that the incorporation of 5-fluoropyrimidines, including 5FC, has a minimal effect on the thermodynamic stability and overall structure of RNA duplexes. This makes it a valuable tool for studying the structure and dynamics of RNA without introducing significant perturbations. The 19F NMR signal is highly sensitive to the local chemical environment, providing insights into conformational changes upon ligand binding or protein interaction.

Cross-Validation and Future Perspectives

Currently, 5FC is primarily utilized in the context of NMR spectroscopy and is not a mainstream tool for high-throughput, sequencing-based RNA structure probing. Therefore, a direct cross-validation with quantitative data from sequencing experiments against SHAPE or DMS is not available in the published literature.

However, the development of new chemical and enzymatic methods for RNA structure analysis is an active area of research. While no established protocol exists for using 5FC as a chemical probe for sequencing, its potential as a specific and minimally perturbing modification warrants further investigation. Future work could explore enzymatic or chemical treatments that specifically recognize 5FC and induce a reverse transcription signature.

Experimental Protocols

Detailed methodologies for established RNA structure probing techniques are provided below.

SHAPE-MaP Experimental Protocol

This protocol outlines the general steps for performing a SHAPE-MaP experiment.

  • RNA Preparation and Folding:

    • Synthesize or isolate the RNA of interest.

    • For in vitro experiments, fold the RNA in an appropriate buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl2) by heating at 95°C for 2 minutes, followed by slow cooling to room temperature.

  • SHAPE Modification:

    • Prepare two reactions: a (+) reaction with the SHAPE reagent (e.g., 1M7) and a (-) no-reagent control.

    • Add the SHAPE reagent to the (+) reaction and an equal volume of solvent (e.g., DMSO) to the (-) reaction.

    • Incubate for a time optimized to achieve a low modification frequency (typically 1-5 minutes at 37°C).

    • Quench the reaction and purify the RNA.

  • Reverse Transcription:

    • Anneal a fluorescently labeled or adapter-ligated primer to the modified RNA.

    • Perform reverse transcription using a reverse transcriptase that has a tendency to misincorporate opposite modified bases (e.g., SuperScript II).

  • Library Preparation and Sequencing:

    • Generate a cDNA library from the reverse transcription products.

    • Perform high-throughput sequencing of the cDNA library.

  • Data Analysis:

    • Align the sequencing reads to the reference RNA sequence.

    • Calculate the mutation rate at each nucleotide position for both the (+) and (-) reactions.

    • The SHAPE reactivity is determined by subtracting the background mutation rate of the (-) control from the mutation rate of the (+) reaction.

DMS-MaP Experimental Protocol

The protocol for DMS-MaP is similar to SHAPE-MaP, with the primary difference being the modification step.

  • RNA Preparation and Folding:

    • Prepare and fold the RNA as described for the SHAPE-MaP protocol.

  • DMS Modification:

    • Treat the folded RNA with DMS. The concentration and incubation time will need to be optimized for the specific RNA and experimental conditions.

    • Quench the DMS reaction (e.g., with a beta-mercaptoethanol-containing buffer).

    • Purify the modified RNA.

  • Reverse Transcription, Library Preparation, and Data Analysis:

    • Follow the same steps as outlined in the SHAPE-MaP protocol for reverse transcription, library preparation, sequencing, and data analysis to identify DMS-induced mutations.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for SHAPE-MaP and the conceptual use of 5FC in NMR-based structural analysis.

SHAPE_MaP_Workflow cluster_prep RNA Preparation cluster_probing Chemical Probing cluster_rt Reverse Transcription cluster_seq Sequencing & Analysis rna_prep RNA Synthesis/ Isolation rna_folding RNA Folding rna_prep->rna_folding plus_reagent (+) SHAPE Reagent rna_folding->plus_reagent minus_reagent (-) Control (Solvent) rna_folding->minus_reagent rt Reverse Transcription (Mutation-prone RT) plus_reagent->rt minus_reagent->rt library_prep cDNA Library Preparation rt->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Data Analysis (Mutation Rate Calculation) sequencing->data_analysis

Caption: Workflow for SHAPE-MaP RNA structure probing.

FiveFC_NMR_Workflow cluster_synthesis RNA Synthesis cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis synthesis Site-specific incorporation of this compound folding RNA Folding synthesis->folding ligand_binding Optional: + Ligand/Protein folding->ligand_binding nmr 19F NMR Data Acquisition ligand_binding->nmr analysis Analysis of 19F Chemical Shifts nmr->analysis

Caption: Workflow for 5FC-based RNA structure analysis using NMR.

Conclusion

The choice of an RNA structure probing method depends on the specific research question, the nature of the RNA, and the experimental context. SHAPE and DMS are powerful, well-validated techniques that provide nucleotide-resolution information on RNA secondary structure, with broad applicability both in vitro and in vivo. This compound, while not a direct alternative for sequencing-based probing, offers a unique and valuable approach for detailed structural and dynamic studies of specific sites within an RNA molecule using NMR spectroscopy. As RNA research continues to advance, the integration of data from multiple probing methods will be crucial for building accurate and comprehensive models of RNA structure and function.

A Comparative Cytotoxicity Analysis: 5-Fluorocytidine vs. 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of 5-Fluorocytidine and its widely used analogue, 5-Fluorouracil (5-FU). While both compounds are key players in the realm of fluoropyrimidine-based cancer chemotherapy, understanding their distinct and overlapping mechanisms is crucial for advancing therapeutic strategies. This document synthesizes available experimental data to offer a clear perspective on their relative efficacy and modes of action.

Quantitative Cytotoxicity Data

Direct head-to-head comparisons of the half-maximal inhibitory concentration (IC50) for this compound and 5-Fluorouracil in the same cancer cell lines under identical experimental conditions are limited in publicly available literature. However, studies on derivatives of this compound provide valuable insights into its cytotoxic potential relative to 5-FU.

The following table summarizes the IC50 values for a derivative, 5'-deoxy-5-fluorocytidine (B193531), and 5-Fluorouracil in pancreatic cancer cell lines. It is important to note that the data for each compound in the same cell line are compiled from different studies and should be interpreted with caution due to potential variations in experimental protocols.

CompoundCell LineCancer TypeIC50 (µM)Reference
5'-deoxy-5-fluorocytidine Conjugate 1BxPC-3Pancreatic14[1][2][3]
5'-deoxy-5-fluorocytidine Conjugate 6BxPC-3Pancreatic45[1][2][3]
5-Fluorouracil BxPC-3 Pancreatic ~22.5 (resistance) [4]
5'-deoxy-5-fluorocytidine ConjugatesAsPC-1Pancreatic37-133[1][2][3]
5-Fluorouracil AsPC-1 Pancreatic 3.08 [5]

Note: The IC50 values for 5'-deoxy-5-fluorocytidine are for conjugates of the molecule, and their activity was reported to be similar to that of 5-FU in these cell lines. The IC50 for 5-FU in BxPC-3 cells is noted in the context of a study on drug resistance.

Mechanism of Action and Signaling Pathways

Both this compound and 5-Fluorouracil are pyrimidine (B1678525) analogues that exert their cytotoxic effects by disrupting DNA and RNA synthesis, ultimately leading to cell death. This compound is considered a prodrug of 5-Fluorouracil, meaning it is converted into 5-FU within the cell. Subsequently, 5-FU is metabolized into several active compounds:

  • Fluorodeoxyuridine monophosphate (FdUMP): A potent inhibitor of thymidylate synthase (TS), an enzyme critical for the synthesis of thymidine (B127349), a necessary component of DNA. Inhibition of TS leads to a depletion of thymidine triphosphate (dTTP), which in turn inhibits DNA synthesis and repair.[6]

  • Fluorouridine triphosphate (FUTP): Incorporated into RNA, disrupting its normal processing and function.

  • Fluorodeoxyuridine triphosphate (FdUTP): Incorporated into DNA, leading to DNA damage.

This disruption of essential cellular processes triggers a cascade of signaling events that culminate in apoptosis (programmed cell death).

Comparative Cytotoxicity Workflow cluster_setup Experimental Setup cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Cancer Cells (e.g., BxPC-3, AsPC-1) treatment Treat with varying concentrations of This compound and 5-Fluorouracil start->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation mtt Perform MTT Assay incubation->mtt absorbance Measure Absorbance at 570 nm mtt->absorbance viability Calculate Cell Viability (%) absorbance->viability ic50 Determine IC50 Values viability->ic50 comparison Compare Cytotoxicity ic50->comparison

Caption: Experimental workflow for comparing the cytotoxicity of this compound and 5-Fluorouracil.

Signaling Pathway of this compound and 5-Fluorouracil cluster_entry Cellular Uptake and Conversion cluster_metabolism Metabolic Activation cluster_targets Molecular Targets and Effects FC This compound FU 5-Fluorouracil FC->FU Deamination FUMP Fluorouridine Monophosphate (FUMP) FU->FUMP FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FU->FdUMP FUDP Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine Triphosphate (FUTP) FUDP->FUTP FdUDP Fluorodeoxyuridine Diphosphate (FdUDP) FUDP->FdUDP RNA RNA FUTP->RNA Incorporation & Disruption TS Thymidylate Synthase (TS) FdUMP->TS Inhibition FdUTP Fluorodeoxyuridine Triphosphate (FdUTP) FdUDP->FdUTP DNA DNA FdUTP->DNA Incorporation & Damage TS->DNA Thymidine Synthesis (Blocked) Apoptosis Apoptosis TS->Apoptosis RNA->Apoptosis DNA->Apoptosis

Caption: Simplified signaling pathway of this compound and 5-Fluorouracil leading to apoptosis.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental findings. Below is a standard protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability.

MTT Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound and 5-Fluorouracil on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., BxPC-3, AsPC-1)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • This compound and 5-Fluorouracil stock solutions

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and 5-Fluorouracil in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the drugs. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan (B1609692) crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the drug concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth, from the dose-response curve.

Conclusion

Both this compound and 5-Fluorouracil are potent cytotoxic agents that function through the disruption of DNA and RNA synthesis. As a prodrug, this compound's efficacy is intrinsically linked to its conversion to 5-Fluorouracil. While direct comparative data is sparse, available evidence from related compounds suggests that their cytotoxic potencies are likely to be in a similar range. The choice between these agents in a therapeutic setting may, therefore, depend on other pharmacological parameters such as drug delivery, metabolism, and toxicity profiles. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their cytotoxic effects across a broader range of cancer cell types.

References

Validation of 5-Fluorocytidine as a DNA Methyltransferase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-Fluorocytidine and its deoxyribonucleoside form, 5-Fluoro-2'-deoxycytidine, as DNA methyltransferase (DNMT) inhibitors against other established alternatives. Supporting experimental data, detailed protocols, and visual diagrams are presented to facilitate a comprehensive understanding of their validation and potential applications in epigenetic research and drug development.

Comparative Performance of DNMT Inhibitors

The efficacy of DNMT inhibitors is a critical factor in their therapeutic potential. This section presents quantitative data comparing the half-maximal inhibitory concentration (IC50) of 5-Fluoro-2'-deoxycytidine with other widely used nucleoside and non-nucleoside DNMT inhibitors across various cancer cell lines.

InhibitorCell LineIC50 (µM)Reference
5-Fluoro-2'-deoxycytidine (FdCyd) HCT-116 (Colon Cancer)1.72 (24h), 1.63 (48h)[1]
LCL-PI 11 (Hepatocellular Carcinoma)~1[2]
AsPC-1 (Pancreatic Cancer)~1[2]
Decitabine (B1684300) (5-Aza-2'-deoxycytidine) KG-1a (AML)Lower than Azacitidine[3]
THP-1 (AML)Lower than Azacitidine[3]
HCT-116 (Colon Cancer)4.08 (24h), 3.18 (48h)[1]
Azacitidine (5-Azacytidine) KG-1a (AML)Higher than Decitabine[3]
THP-1 (AML)Higher than Decitabine[3]
HCT-116 (Colon Cancer)2.18 (24h), 1.98 (48h)[1]
Zebularine T24 (Bladder Carcinoma)-[4]
RG108 (Non-nucleoside) HCT-116 (Colon Cancer)Not cytotoxic[4]
SGI-1027 (Non-nucleoside) --[5]

Note: IC50 values can vary depending on the cell line, exposure time, and specific assay conditions. The data presented here is for comparative purposes and is extracted from the cited literature.

Mechanism of Action: Covalent Inhibition of DNMTs

Nucleoside analog DNMT inhibitors, including this compound, Decitabine, and Azacitidine, share a common mechanism of action. They are incorporated into DNA during replication. DNA methyltransferases then recognize these analogs as substrates and attempt to transfer a methyl group. This process leads to the formation of an irreversible covalent bond between the enzyme and the inhibitor-containing DNA, effectively trapping and inactivating the DNMT. This leads to the passive demethylation of the genome as subsequent rounds of DNA replication occur without the ability to maintain the original methylation patterns.

DNMT_Inhibition_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus Nucleoside_Analog This compound (or other analogs) Cellular_Uptake Cellular Uptake Nucleoside_Analog->Cellular_Uptake Enters cell Phosphorylation Phosphorylation (Triphosphate form) Cellular_Uptake->Phosphorylation DNA_Incorporation Incorporation into DNA during replication Phosphorylation->DNA_Incorporation Inhibitor_DNA DNA containing Inhibitor DNA_Incorporation->Inhibitor_DNA Covalent_Adduct Irreversible Covalent Adduct (DNMT-Inhibitor-DNA) Inhibitor_DNA->Covalent_Adduct DNMT DNA Methyltransferase (DNMT1, DNMT3A/B) DNMT->Covalent_Adduct Trapping DNMT_Depletion DNMT Depletion Covalent_Adduct->DNMT_Depletion Hypomethylation Passive DNA Hypomethylation DNMT_Depletion->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation Cellular_Effects Apoptosis, Cell Cycle Arrest, Differentiation Gene_Reactivation->Cellular_Effects

Caption: Mechanism of covalent inhibition of DNA methyltransferases by nucleoside analogs.

Experimental Protocols

In Vitro DNMT Activity Assay

This protocol outlines a general method for determining the inhibitory effect of a compound on DNMT activity in a cell-free system.

Materials:

  • Recombinant human DNMT1, DNMT3A, or DNMT3B enzyme

  • Hemimethylated or unmethylated DNA substrate

  • S-adenosyl-L-[methyl-³H]methionine (SAM) or a non-radioactive SAM analog and corresponding detection reagents

  • Assay buffer (e.g., Tris-HCl, EDTA, DTT)

  • Test compound (e.g., this compound) at various concentrations

  • Control inhibitors (e.g., Decitabine, SGI-1027)

  • Scintillation counter or appropriate plate reader

Procedure:

  • Prepare a reaction mixture containing the DNA substrate, assay buffer, and the test compound or control at the desired concentrations.

  • Initiate the reaction by adding the recombinant DNMT enzyme.

  • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Quantify the amount of methyl group incorporation into the DNA substrate. For radioactive assays, this involves capturing the DNA on a filter and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays, this may involve an ELISA-based detection method.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT/XTT Assay)

This protocol is used to assess the cytotoxic effects of DNMT inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (e.g., this compound) and control inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) for MTT)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and controls. Include a vehicle-only control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add the MTT or XTT reagent to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan (B1609692) product.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Bisulfite Sequencing for DNA Methylation Analysis

This protocol is the gold standard for analyzing DNA methylation patterns at single-nucleotide resolution.

Materials:

  • Genomic DNA isolated from treated and untreated cells

  • Bisulfite conversion kit

  • PCR primers specific for the gene of interest (for targeted analysis) or library preparation kit for whole-genome analysis

  • Taq polymerase suitable for amplifying bisulfite-converted DNA

  • PCR purification kit

  • Sequencing platform (e.g., Sanger or next-generation sequencing)

Procedure:

  • Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Amplify the bisulfite-converted DNA using PCR. During amplification, the uracils are replaced with thymines.

  • Purify the PCR products.

  • Sequence the purified DNA.

  • Align the sequencing reads to a reference genome and analyze the methylation status of each CpG site. The presence of a cytosine at a CpG site in the sequence indicates methylation, while the presence of a thymine (B56734) indicates a lack of methylation.

  • Compare the methylation patterns between treated and untreated samples to determine the demethylating effect of the inhibitor.

Experimental Workflow and Downstream Effects

The validation of a novel DNMT inhibitor like this compound involves a multi-step process, from initial biochemical assays to cellular and molecular analyses. The downstream consequences of DNMT inhibition are multifaceted, leading to changes in gene expression and cellular phenotype.

Experimental_Workflow cluster_validation Inhibitor Validation Workflow cluster_effects Downstream Cellular Effects In_Vitro_Assay In Vitro DNMT Activity Assay Cell_Viability Cell Viability Assay (e.g., MTT/XTT) In_Vitro_Assay->Cell_Viability Determine IC50 Methylation_Analysis DNA Methylation Analysis (Bisulfite Sequencing) Cell_Viability->Methylation_Analysis Confirm cellular activity Gene_Expression Gene Expression Analysis (qRT-PCR, Microarray) Methylation_Analysis->Gene_Expression Assess demethylation DNMT_Inhibition DNMT Inhibition Gene_Expression->DNMT_Inhibition Correlate with expression changes DNA_Damage_Response DNA Damage Response Activation DNMT_Inhibition->DNA_Damage_Response Gene_Modulation Modulation of Gene Expression (e.g., p21, p27, BAX) DNMT_Inhibition->Gene_Modulation Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis_Induction Gene_Modulation->Apoptosis_Induction

Caption: Experimental workflow for validating DNMT inhibitors and their downstream cellular effects.

Comparative Toxicity and Specificity

A critical aspect of drug development is the therapeutic window, which is influenced by the compound's toxicity and specificity.

  • Nucleoside Analogs (this compound, Decitabine, Azacitidine, Zebularine): These inhibitors generally exhibit higher cytotoxicity due to their incorporation into DNA, which can lead to DNA damage and off-target effects.[6] Their incorporation is not limited to cancer cells, which can result in toxicity to normal, rapidly dividing cells. The distinct metabolic pathways of Azacitidine (incorporates into both RNA and DNA) and Decitabine (incorporates primarily into DNA) contribute to their different toxicity profiles and clinical activities.[3][7][8] Zebularine is noted to have minimal reported toxicity.[4]

  • Non-nucleoside Analogs (RG108, SGI-1027): These compounds are generally less toxic as they do not get incorporated into the DNA.[4] They act by binding to the catalytic site or allosteric sites of DNMTs. However, they often exhibit lower potency compared to nucleoside analogs.[4][5]

Conclusion

This compound and its deoxy-form, 5-Fluoro-2'-deoxycytidine, are effective DNMT inhibitors that operate through a covalent trapping mechanism similar to other nucleoside analogs like Decitabine and Azacitidine. The provided data indicates that 5-Fluoro-2'-deoxycytidine demonstrates potent activity in various cancer cell lines, with IC50 values in the low micromolar range. Its efficacy is comparable to that of other established nucleoside inhibitors.

The choice of a DNMT inhibitor for research or therapeutic development will depend on a balance between potency, specificity, and toxicity. While nucleoside analogs like this compound offer high potency, their potential for cytotoxicity requires careful consideration. Non-nucleoside inhibitors, though generally less potent, may offer a better safety profile. This guide provides a foundational comparison to aid researchers in making informed decisions for their specific applications. Further head-to-head studies under standardized conditions are warranted to delineate more subtle differences in the activity and toxicity of these compounds.

References

A Comparative Guide to the Quantitative Analysis of 5-Fluorocytidine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of fluoropyrimidine analogues, the accurate and precise quantification of 5-Fluorocytidine (5-FC) in biological matrices is paramount. This guide provides an objective comparison of the principal analytical methods employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document outlines their respective performance characteristics, supported by experimental data, and provides detailed methodologies to aid in the selection and implementation of the most suitable technique for specific research needs.

Comparison of Analytical Methods

The choice of an analytical method for this compound quantification is dictated by the required sensitivity, selectivity, and the nature of the biological matrix. LC-MS/MS is generally considered the gold standard due to its superior sensitivity and specificity, while HPLC-UV offers a robust and more accessible alternative.

Performance ParameterLC-MS/MSHPLC-UVImmunoassay
Linearity (r²) > 0.99> 0.99Method Dependent
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL40 - 1000 ng/mL[1][2]Not Readily Available
Accuracy (% Recovery) 85 - 115%85 - 115%80 - 120% (General)
Precision (% RSD) < 15%< 15%< 20% (General)
Specificity Very HighModerate to HighVariable (potential for cross-reactivity)
Sample Volume Low (e.g., 50 µL)Low to Moderate (e.g., 100 µL)Low (e.g., 50-100 µL)
Throughput HighModerateHigh
Cost HighModerateLow to Moderate

Experimental Protocols

Reproducibility and cross-validation of analytical results are critically dependent on detailed and robust experimental protocols.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the simultaneous quantification of this compound and its key metabolite, 5-Fluorouracil (B62378) (5-FU), offering high sensitivity and specificity.

Sample Preparation (Human Plasma)

  • To 50 µL of human plasma, add an internal standard solution (e.g., isotopically labeled 5-FC and 5-FU).

  • Perform protein precipitation by adding 200 µL of acetonitrile (B52724).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode for 5-FC and negative mode for 5-FU.

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized)

    • 5-Fluorouracil: Precursor ion > Product ion (specific m/z values to be optimized)

Quantification

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

A widely accessible method suitable for the quantification of this compound, particularly at higher concentrations.

Sample Preparation (Plasma)

  • To 100 µL of plasma, add an internal standard (e.g., 5-Chlorouracil).

  • Perform a liquid-liquid extraction with 1 mL of a mixture of isopropanol (B130326) and ethyl acetate (B1210297) (e.g., 15:85, v/v).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

Chromatographic Conditions

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)[1]

  • Mobile Phase: Isocratic elution with a mixture of a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 4.5) and methanol (B129727) (e.g., 95:5, v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 50 µL

  • Detection Wavelength: 280 nm

  • Column Temperature: 30°C

Quantification

Generate a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.

Mandatory Visualizations

Metabolic Pathway of this compound

The primary mechanism of action of this compound involves its intracellular conversion to the cytotoxic agent 5-Fluorouracil (5-FU), which then interferes with DNA and RNA synthesis.

cluster_0 Cellular Uptake and Metabolism 5-FC This compound 5-FU 5-Fluorouracil 5-FC->5-FU Cytosine Deaminase FUMP 5-Fluorouridine monophosphate 5-FU->FUMP Orotate phosphoribosyltransferase FdUMP 5-Fluorodeoxyuridine monophosphate 5-FU->FdUMP Thymidine Phosphorylase & Thymidine Kinase FUDP 5-Fluorouridine diphosphate FUMP->FUDP FUTP 5-Fluorouridine triphosphate FUDP->FUTP FdUDP 5-Fluorodeoxyuridine diphosphate FUDP->FdUDP Ribonucleotide Reductase RNA_Incorp RNA Incorporation (Disruption of RNA synthesis) FUTP->RNA_Incorp TS_Inhib Thymidylate Synthase Inhibition FdUMP->TS_Inhib FdUTP 5-Fluorodeoxyuridine triphosphate FdUDP->FdUTP DNA_Incorp DNA Incorporation (DNA Damage) FdUTP->DNA_Incorp

Caption: Metabolic activation of this compound to its cytotoxic metabolites.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the key steps in the quantitative analysis of this compound in a biological sample using LC-MS/MS.

cluster_workflow LC-MS/MS Workflow Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Precip Protein Precipitation (e.g., Acetonitrile) Spike->Precip Centri Centrifugation Precip->Centri Evap Evaporation of Supernatant Centri->Evap Recon Reconstitution in Mobile Phase Evap->Recon Inject LC-MS/MS Injection Recon->Inject Data Data Acquisition (MRM Mode) Inject->Data Quant Quantification (Calibration Curve) Data->Quant Result Final Concentration Report Quant->Result

Caption: A typical workflow for the quantitative analysis of this compound by LC-MS/MS.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for 5-Fluorocytidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent chemical compounds is paramount. 5-Fluorocytidine, a fluorinated pyrimidine (B1678525) analog, requires strict disposal protocols due to its cytotoxic nature. Adherence to these procedures is essential for protecting laboratory personnel and the environment from potential harm. This guide provides a comprehensive overview of the necessary steps for the proper disposal of this compound.

Personal Protective Equipment and Waste Segregation: The First Line of Defense

Before handling this compound or its waste, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.[1][2] All materials that come into contact with this compound, including contaminated gloves, gowns, syringes, and vials, must be treated as hazardous waste.[3]

Proper segregation of this waste is critical. All this compound waste should be collected in a dedicated, clearly labeled, and sealed container.[4] This container must be designated for cytotoxic or chemotherapeutic waste, often color-coded (e.g., yellow bags or purple-lidded sharps containers) and marked with the cytotoxic symbol.[1][5] It is imperative not to mix this waste with non-hazardous laboratory trash or other chemical waste streams to ensure it is handled and treated appropriately.

Quantitative Data Summary

Hazard ClassificationDescriptionSource
CarcinogenicitySuspected of causing cancer.[6][7]
MutagenicitySuspected of causing genetic defects.[5][7]
Reproductive ToxicityMay damage fertility or the unborn child.[5][6]
Acute ToxicityToxic if swallowed, in contact with skin, or if inhaled.[5]

Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe disposal of this compound and contaminated materials.

1. Preparation and Collection:

  • Designate a specific area within the laboratory for the accumulation of this compound waste.
  • Use a primary waste container that is leak-proof and has a secure lid. This container should be clearly labeled with "Cytotoxic Waste," the chemical name "this compound," and the appropriate hazard symbols.[1][4]
  • Place all items contaminated with this compound, such as pipette tips, tubes, and gloves, directly into this container.

2. Handling of Liquid Waste:

  • Do not dispose of liquid this compound waste down the drain.[8][9]
  • For small quantities of liquid waste, absorb the material onto an inert absorbent material (e.g., vermiculite (B1170534) or sand) and place it in the designated cytotoxic waste container.
  • For larger volumes, consult your institution's environmental health and safety (EHS) office for specific guidance on collection and disposal.

3. Handling of Solid Waste:

  • Unused or expired solid this compound should be disposed of in its original container, which is then placed into the designated cytotoxic waste container.
  • Contaminated labware (e.g., flasks, beakers) should be decontaminated if possible, following established laboratory procedures. If not feasible, they should be disposed of as cytotoxic waste.

4. Storage and Final Disposal:

  • Store the sealed cytotoxic waste container in a secure, well-ventilated area, away from general laboratory traffic.
  • The primary and recommended method for the final disposal of this compound and other cytotoxic waste is high-temperature incineration.[4][5][10]
  • Arrange for a licensed hazardous waste disposal company to collect, transport, and incinerate the waste in accordance with local, state, and federal regulations.[4][8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Step 1: Preparation & Collection cluster_1 Step 2: Waste Handling cluster_2 Step 3: Storage & Final Disposal A Wear Appropriate PPE B Use Labeled Cytotoxic Waste Container A->B Segregate Waste C Solid Waste (e.g., contaminated labware) B->C D Liquid Waste (e.g., solutions) B->D F Place in Cytotoxic Container C->F E Absorb Liquid Waste D->E E->F G Securely Store Sealed Container F->G H Contact Licensed Waste Disposal Service G->H I High-Temperature Incineration H->I

Caption: Workflow for the safe disposal of this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and minimizing environmental impact. Always consult your institution's specific safety protocols and EHS guidelines for any additional requirements.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 5-Fluorocytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with 5-Fluorocytidine. Adherence to these protocols is essential to mitigate risks and ensure a safe research environment.

Researchers and drug development professionals handling this compound, a potent cytotoxic agent, must employ stringent safety measures. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against exposure to this compound. All personnel must be trained on the correct donning and doffing procedures for the equipment listed below.

PPE CategorySpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against skin contact. The outer glove should be changed every 30 minutes or immediately upon known contamination.
Gown Disposable, solid-front, back-closure gown made of a low-lint, impervious material (e.g., polyethylene-coated polypropylene).Protects the body from splashes and aerosol exposure. The back closure minimizes the risk of frontal contamination.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Shields the eyes from splashes and airborne particles.
Face Protection A face shield worn over safety glasses or goggles.Offers an additional layer of protection for the entire face from splashes.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Necessary when handling the powdered form of the compound outside of a containment device to prevent inhalation of airborne particles.
Shoe Covers Disposable, slip-resistant shoe covers made of a durable, impervious material.Prevents the tracking of contaminants out of the designated handling area.

Operational Plan: A Step-by-Step Protocol for Safe Handling

All handling of this compound must occur in a designated area with restricted access. The following step-by-step protocol must be followed:

  • Preparation:

    • Ensure a chemotherapy spill kit is readily accessible.

    • Prepare the work surface by covering it with a disposable, plastic-backed absorbent pad.

    • Don all required PPE in the correct sequence before entering the designated handling area.

  • Weighing and Reconstitution:

    • All weighing of powdered this compound must be conducted in a certified Class I Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).

    • Use dedicated equipment (e.g., spatulas, weigh boats) that is either disposable or decontaminated after each use.

    • When reconstituting the compound, do so slowly and carefully to avoid aerosolization.

  • Experimental Procedures:

    • Conduct all manipulations of this compound solutions within a certified Class II BSC.

    • Use luer-locking syringes and needles to prevent accidental disconnection and spraying.

    • Transport all containers of this compound in a sealed, labeled, and impact-resistant secondary container.

  • Decontamination:

    • Wipe down all surfaces and equipment with a suitable decontamination solution (e.g., 2% sodium hypochlorite (B82951) solution followed by a sterile water rinse) after each use.

    • Properly doff and dispose of all single-use PPE before exiting the designated area.

    • Wash hands thoroughly with soap and water immediately after removing gloves.

Disposal Plan: Managing this compound Waste

All waste generated from the handling of this compound is considered hazardous cytotoxic waste and must be disposed of according to the following plan:

Waste TypeContainerDisposal Procedure
Sharps Puncture-resistant, leak-proof sharps container labeled "Cytotoxic Waste".Needles, syringes, and other contaminated sharps must be placed directly into the designated sharps container without recapping.
Solid Waste Thick, leak-proof, yellow plastic bags or containers clearly labeled "Cytotoxic Waste".Gowns, gloves, absorbent pads, and other contaminated solid materials.
Liquid Waste Leak-proof, screw-cap containers clearly labeled "Cytotoxic Waste" and "Halogenated Organic Waste".Unused solutions and contaminated liquids.

All cytotoxic waste containers must be sealed when three-quarters full and stored in a designated, secure area away from general laboratory traffic until collection by a licensed hazardous waste disposal company.

Quantitative Safety Data

While specific occupational exposure limits (OELs) for this compound have not been established, data for the analogous and more widely used compound, 5-Fluorouracil, can provide a conservative basis for risk assessment.

ParameterValueCompoundSource
Occupational Exposure Band (OEB) E: ≤ 0.01 mg/m³5-Fluorouracil[1]

Glove Permeation Data for Cytotoxic Drugs (General Guidance)

Glove MaterialBreakthrough Time Rating
Nitrile (Chemotherapy Grade) Excellent (> 480 minutes)
Latex (Double Gloved) Good (> 240 minutes)
Neoprene Excellent (> 480 minutes)
Vinyl Not Recommended

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Prep_Area Enter Designated Handling Area Don_PPE Don all required PPE Prep_Area->Don_PPE Prep_Surface Prepare work surface Don_PPE->Prep_Surface Weigh Weigh Powder in BSC/CVE Prep_Surface->Weigh Reconstitute Reconstitute Compound Weigh->Reconstitute Experiment Perform Experimental Procedures in BSC Reconstitute->Experiment Decon_Surface Decontaminate surfaces and equipment Experiment->Decon_Surface Doff_PPE Doff and dispose of PPE Decon_Surface->Doff_PPE Wash_Hands Wash hands thoroughly Doff_PPE->Wash_Hands Segregate_Waste Segregate waste into designated containers Doff_PPE->Segregate_Waste Exit_Area Exit_Area Wash_Hands->Exit_Area Exit Designated Area Store_Waste Store sealed containers in secure area Segregate_Waste->Store_Waste Arrange_Pickup Arrange for licensed disposal Store_Waste->Arrange_Pickup

Safe handling workflow from preparation to disposal.

References

×

Retrosynthesis Analysis

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